Product packaging for Hydroxy-PP-Me(Cat. No.:)

Hydroxy-PP-Me

Cat. No.: B12389285
M. Wt: 282.34 g/mol
InChI Key: CHOWNNXMRTVILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy-PP-Me is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O B12389285 Hydroxy-PP-Me

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

3-[4-(methylamino)-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-5-yl]phenol

InChI

InChI=1S/C16H18N4O/c1-10(2)20-8-13(11-5-4-6-12(21)7-11)14-15(17-3)18-9-19-16(14)20/h4-10,21H,1-3H3,(H,17,18,19)

InChI Key

CHOWNNXMRTVILJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C(N=CN=C21)NC)C3=CC(=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

The Dual Mechanisms of Hydroxy-PP-Me in Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (Hydroxy-PP-Me or HMBPP) has emerged as a molecule of significant interest in the context of leukemia therapy. This technical guide provides an in-depth exploration of its core mechanisms of action, focusing on its ability to modulate the immune system and to potentiate the effects of conventional chemotherapy. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism 1: Vγ9Vδ2 T Cell-Mediated Cytotoxicity via BTN3A1 Activation

The primary and most potent mechanism of action of HMBPP against leukemia cells involves the activation of a specific subset of cytotoxic T lymphocytes known as Vγ9Vδ2 T cells. This process is initiated within the leukemia cell and culminates in its destruction by the activated T cell, a process often referred to as "inside-out" signaling.

Signaling Pathway

HMBPP, a phosphoantigen, is internalized by leukemia cells through an energy-dependent process.[1] Once inside the cell, HMBPP directly binds to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) protein.[2][3] This binding event triggers a conformational change in BTN3A1.[4][5] BTN3A1 is part of a larger cell surface receptor complex that includes butyrophilin 2A1 (BTN2A1). The HMBPP-induced conformational change in BTN3A1 is transmitted to the extracellular domain of the BTN3A1/BTN2A1 complex. This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR) on the surface of Vγ9Vδ2 T cells. This recognition event activates the Vγ9Vδ2 T cell, leading to the release of cytotoxic granules containing perforin and granzymes, as well as the expression of death receptor ligands like FasL, ultimately inducing apoptosis in the leukemia cell.

HMBPP_Vgamma9Vdelta2_Activation cluster_leukemia Leukemia Cell cluster_tcell Vγ9Vδ2 T Cell HMBPP_ext HMBPP (extracellular) HMBPP_int HMBPP (intracellular) HMBPP_ext->HMBPP_int Internalization BTN3A1 Extracellular Domain Transmembrane B30.2 Domain (intracellular) HMBPP_int->BTN3A1:f2 Binds to Complex BTN3A1/BTN2A1 Complex BTN3A1->Complex BTN2A1 BTN2A1 BTN2A1->Complex ConformationalChange Conformational Change Complex->ConformationalChange Induces TCR Vγ9Vδ2 TCR ConformationalChange->TCR Presents altered conformation Activation T Cell Activation TCR->Activation Recognizes Cytotoxicity Cytotoxicity (Granzyme/Perforin, FasL) Activation->Cytotoxicity Apoptosis Leukemia Cell Apoptosis Cytotoxicity->Apoptosis

Caption: HMBPP-induced Vγ9Vδ2 T cell activation pathway.
Quantitative Data

The potency of HMBPP in activating Vγ9Vδ2 T cells is remarkably high, with effective concentrations in the nanomolar to picomolar range.

ParameterLeukemia Cell LineValueReference
EC50 for Cytotoxicity K562~10 nM
EC50 for IFN-γ Secretion K562~1 nM
EC50 for Vγ9Vδ2 T cell activation (CD69/CD25 upregulation) Not specified0.06 nM
EC50 for Vγ9Vδ2 T cell killing of target cells Not specified6.5 nM
HMBPP stimulation for Vγ9Vδ2 T cell expansion PBMCs80 pM

Core Mechanism 2: Enhancement of Chemotherapy-Induced Apoptosis via Carbonyl Reductase 1 (CBR1) Inhibition

In addition to its immunomodulatory role, this compound has been identified as an inhibitor of Carbonyl Reductase 1 (CBR1). This activity can enhance the efficacy of certain chemotherapeutic agents used in leukemia treatment.

Signaling Pathway

CBR1 is an enzyme that can metabolize and detoxify various cytotoxic drugs, including anthracyclines like doxorubicin and daunorubicin. By inhibiting CBR1, this compound prevents the breakdown of these drugs within the leukemia cell, leading to their increased intracellular concentration and enhanced cytotoxic effect. This potentiation of chemotherapy is often associated with an increase in reactive oxygen species (ROS) production, which further contributes to the induction of apoptosis.

HMBPP_CBR1_Inhibition cluster_leukemia Leukemia Cell HMBPP This compound CBR1 CBR1 HMBPP->CBR1 Inhibits Chemo Chemotherapy (e.g., Doxorubicin) CBR1->Chemo Metabolizes ROS Increased ROS Chemo->ROS Induces Apoptosis Apoptosis ROS->Apoptosis

Caption: HMBPP-mediated enhancement of chemotherapy via CBR1 inhibition.
Quantitative Data

ParameterCell LineValueReference
IC50 for CBR1 Inhibition Not specified759 nM

Experimental Protocols

Vγ9Vδ2 T Cell Expansion and Activation Assay

Objective: To expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and assess their activation in response to HMBPP-pulsed leukemia cells.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Vγ9Vδ2 T Cell Expansion: Culture PBMCs in complete RPMI-1640 medium supplemented with 10% FBS, IL-2 (e.g., 100 U/mL), and HMBPP (e.g., 10 nM) for 12-14 days.

  • Leukemia Cell Pulsing: Incubate a leukemia cell line (e.g., K562) with a range of HMBPP concentrations for 2-4 hours.

  • Co-culture: Co-culture the expanded Vγ9Vδ2 T cells with the HMBPP-pulsed leukemia cells at various effector-to-target (E:T) ratios.

  • Activation Marker Analysis: After 18-24 hours, stain the cells with fluorescently labeled antibodies against T cell activation markers (e.g., CD69, CD25) and analyze by flow cytometry.

  • Cytokine Release Assay: Collect the supernatant from the co-culture and measure the concentration of secreted cytokines, such as IFN-γ and TNF-α, using ELISA or a cytometric bead array.

Vg9Vd2_Activation_Workflow cluster_expansion Vγ9Vδ2 T Cell Expansion cluster_pulsing Leukemia Cell Pulsing cluster_coculture Co-culture and Analysis PBMC Isolate PBMCs Expand Culture with HMBPP + IL-2 (12-14 days) PBMC->Expand CoCulture Co-culture Expanded T cells and Pulsed Leukemia Cells Expand->CoCulture LeukemiaCells Leukemia Cells (e.g., K562) Pulse Incubate with HMBPP (2-4 hours) LeukemiaCells->Pulse Pulse->CoCulture Flow Flow Cytometry (CD69, CD25) CoCulture->Flow ELISA ELISA (IFN-γ, TNF-α) CoCulture->ELISA

Caption: Experimental workflow for Vγ9Vδ2 T cell activation assay.
Cytotoxicity Assay

Objective: To quantify the cytotoxic activity of HMBPP-activated Vγ9Vδ2 T cells against leukemia cells.

Methodology:

  • Effector and Target Cell Preparation: Expand Vγ9Vδ2 T cells as described above. Label the target leukemia cells with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture: Co-culture the effector and target cells at various E:T ratios for 4 hours.

  • Cell Viability Staining: Add a viability dye (e.g., Propidium Iodide) to the co-culture to stain dead cells.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry to determine the percentage of dead (Calcein-AM positive, PI positive) target cells.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis by subtracting the percentage of spontaneous target cell death (in the absence of effector cells) from the percentage of dead target cells in the co-culture.

Apoptosis Assay

Objective: To determine the induction of apoptosis in leukemia cells following treatment with HMBPP, alone or in combination with chemotherapy.

Methodology:

  • Cell Treatment: Treat leukemia cells with HMBPP and/or a chemotherapeutic agent for a specified time.

  • Annexin V and Propidium Iodide (PI) Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression of key apoptosis-related proteins.

Methodology:

  • Protein Extraction: Lyse treated and untreated leukemia cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion

This compound exhibits a dual mechanism of action against leukemia cells, making it a compelling candidate for further investigation and therapeutic development. Its ability to potently activate the cytotoxic function of Vγ9Vδ2 T cells through the BTN3A1 pathway represents a novel immunotherapeutic approach. Furthermore, its capacity to inhibit CBR1 and thereby enhance the efficacy of conventional chemotherapies offers a synergistic strategy to overcome drug resistance. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound in the treatment of leukemia.

References

Hydroxy-PP-Me as a Carbonyl Reductase 1 (CBR1) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PP-Me, a selective inhibitor of Carbonyl Reductase 1 (CBR1). It details the function of this compound, its mechanism of action, and its therapeutic potential, particularly in oncology. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the fields of cancer biology and drug development.

Introduction to Carbonyl Reductase 1 (CBR1)

Carbonyl Reductase 1 (CBR1) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. It is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide range of endogenous and xenobiotic carbonyl compounds. Of particular significance in oncology is its role in the metabolism of anthracycline chemotherapeutics, such as doxorubicin and daunorubicin. CBR1 converts these potent anti-cancer agents into their less active and more cardiotoxic alcohol metabolites, doxorubicinol and daunorubicinol, respectively. This metabolic conversion not only reduces the therapeutic efficacy of these drugs but also contributes to dose-limiting cardiotoxicity, a major clinical challenge.

This compound: A Selective CBR1 Inhibitor

This compound, with the chemical name 3-(7-isopropyl-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol, is a potent and selective inhibitor of CBR1. Its inhibitory action on CBR1 has been shown to prevent the metabolic inactivation of chemotherapeutic agents and mitigate their associated toxicities.

Mechanism of Action

This compound exerts its function by binding to the active site of the CBR1 enzyme, thereby preventing the binding and subsequent reduction of its substrates. This inhibition is crucial in the context of chemotherapy, as it maintains higher intracellular concentrations of the active parent drug, enhancing its cytotoxic effects on cancer cells while simultaneously reducing the production of toxic metabolites that can damage healthy tissues, such as the heart.

Quantitative Data

The inhibitory potency of this compound against CBR1 has been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueCell Line/SystemReference
IC50 759 nMRecombinant CBR1[1]
Enhancement of Daunorubicin-mediated cell killing 25%A549 cells[2]
Inhibition of serum starvation-induced apoptosis Dose-dependentA549 cells[1]
Enhancement of As2O3-induced apoptosis SignificantU937, K562, HL-60, NB4 cells[1]

Therapeutic Implications

The selective inhibition of CBR1 by this compound has significant therapeutic implications, primarily in cancer treatment.

Enhancement of Chemotherapy

By preventing the metabolic inactivation of chemotherapeutic drugs like daunorubicin and arsenic trioxide, this compound enhances their cytotoxic effects on cancer cells.[1] This suggests that co-administration of this compound with these agents could improve treatment outcomes.

Cardioprotection

A major benefit of CBR1 inhibition is the reduction of doxorubicin-induced cardiotoxicity. By blocking the conversion of doxorubicin to the cardiotoxic doxorubicinol, this compound has been shown to protect cardiac tissue from damage during chemotherapy.

Modulation of Apoptosis and Oxidative Stress

This compound has been observed to inhibit serum starvation-induced apoptosis. Conversely, in the presence of chemotherapeutic agents like arsenic trioxide, it enhances apoptosis in leukemia cells. This is linked to an increase in reactive oxygen species (ROS) production, which can trigger apoptotic pathways.

Signaling Pathways

The inhibition of CBR1 by this compound influences several downstream signaling pathways, primarily related to drug metabolism, apoptosis, and cellular stress responses.

G cluster_chemo Chemotherapy Response cluster_inhibitor Inhibitor Action cluster_effects Cellular Effects Dox Doxorubicin (Active) Doxol Doxorubicinol (Less Active, Cardiotoxic) Dox->Doxol CBR1 Dox->Doxol CancerCell Cancer Cell Dox->CancerCell Increased Cytotoxicity Dox->CancerCell HeartCell Cardiomyocyte Doxol->HeartCell Decreased Cardiotoxicity Doxol->HeartCell HPPMe This compound CBR1 CBR1 HPPMe->CBR1 Inhibits HPPMe->CBR1

Caption: Mechanism of this compound in enhancing doxorubicin efficacy.

Inhibition of CBR1 by this compound leads to the modulation of apoptotic pathways. In combination with chemotherapeutics, it promotes the production of reactive oxygen species (ROS), which can lead to the activation of pro-apoptotic proteins like cleaved PARP and caspase-3.

G HPPMe This compound CBR1 CBR1 HPPMe->CBR1 Inhibits ROS Reactive Oxygen Species (ROS) HPPMe->ROS Enhances Induction Chemo Chemotherapeutic Agent (e.g., As2O3) Chemo->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers Caspase Cleaved Caspase-3 Apoptosis->Caspase PARP Cleaved PARP Apoptosis->PARP

Caption: Apoptosis induction pathway enhanced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound as a CBR1 inhibitor.

CBR1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human CBR1.

Materials:

  • Recombinant human CBR1 enzyme

  • NADPH

  • Substrate (e.g., menadione or daunorubicin)

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add assay buffer, recombinant CBR1 enzyme, and varying concentrations of this compound (or DMSO for control).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the substrate (menadione or daunorubicin) and NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for 10-15 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents: - CBR1 Enzyme - NADPH - Substrate - this compound B Mix Enzyme, Buffer, and this compound in Plate A->B C Pre-incubate (5 min, 37°C) B->C D Add Substrate and NADPH C->D E Measure Absorbance (340 nm) D->E F Calculate Reaction Rates E->F G Determine IC50 F->G

Caption: Workflow for the CBR1 inhibition assay.

Cell Viability Assay (MTT or Resazurin-based)

Objective: To assess the effect of this compound on the viability of cancer cells in the presence of a chemotherapeutic agent.

Materials:

  • Cancer cell line (e.g., A549, U937)

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., daunorubicin)

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the chemotherapeutic agent, with or without a fixed concentration of this compound. Include vehicle-only controls.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT or Resazurin reagent to each well and incubate for 2-4 hours.

  • If using MTT, add solubilization buffer and incubate until formazan crystals are dissolved.

  • Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound and a chemotherapeutic agent.

Materials:

  • Cancer cell line (e.g., U937)

  • This compound

  • Chemotherapeutic agent (e.g., arsenic trioxide)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the chemotherapeutic agent in the presence or absence of this compound for the desired time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

G cluster_treat Cell Treatment cluster_stain Staining cluster_analyze Analysis A Treat Cells with This compound and Chemotherapeutic B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Populations F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Chemical Synthesis

This compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. The synthesis of such compounds generally involves a multi-step process. A plausible synthetic route, based on the synthesis of similar compounds, would involve the construction of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at the C4, C5, and N7 positions. The synthesis of the core typically starts from a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring. Subsequent Suzuki or other cross-coupling reactions can be employed to introduce the phenol group at the C5 position, while nucleophilic aromatic substitution can be used to install the methylamino group at the C4 position. The isopropyl group at the N7 position can be introduced via N-alkylation.

Conclusion

This compound is a promising CBR1 inhibitor with significant potential to improve cancer chemotherapy. Its ability to enhance the efficacy of existing drugs while mitigating their cardiotoxic side effects addresses a critical unmet need in oncology. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and other CBR1 inhibitors. Further investigation into its detailed mechanism of action and its effects on various signaling pathways will be crucial for its clinical development.

References

An In-depth Technical Guide to (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a key intermediate in the methylerythritol phosphate (MEP) pathway, is a molecule of significant interest in various scientific disciplines. The MEP pathway is an essential route for isoprenoid biosynthesis in most bacteria, parasites, and plant plastids, but is absent in humans, making HMBPP and its associated enzymes attractive targets for novel antimicrobial and herbicide development. Furthermore, HMBPP is a potent phosphoantigen that specifically activates human Vγ9/Vδ2 T cells, a subset of γδ T cells involved in immune responses to microbial infections and tumors. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of HMBPP, along with detailed experimental protocols for its synthesis and analysis.

Chemical Properties and Structure

HMBPP, also known by various synonyms including Hydroxy-PP-Me, HPPMe, and MEcPP, is a pyrophosphate ester with the chemical formula C5H12O8P2.[1] Its structure features a four-carbon butenyl chain with a hydroxyl group and a methyl group, attached to a pyrophosphate moiety.

Physicochemical Properties

A summary of the key physicochemical properties of HMBPP is provided in the table below.

PropertyValueSource
Molecular Formula C5H12O8P2Wikipedia[1]
Molar Mass 262.091 g/mol Wikipedia[1]
IUPAC Name (E)-4-hydroxy-3-methylbut-2-enoxy-oxidophosphoryl phosphateWikipedia[1]
CAS Number 396726-03-7Smolecule[2]
Solubility Soluble in aqueous buffers. The ammonium salt has a solubility of approximately 10 mg/mL in PBS (pH 7.2).Benchchem
Stability Susceptible to hydrolysis, particularly in acidic conditions and at elevated temperatures. Lyophilized form is significantly more stable. Aqueous solutions should be stored at a slightly alkaline pH (7.5-8.5) and at -20°C or -80°C.Benchchem
Spectroscopic Data

The structural elucidation of HMBPP relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR spectroscopy is instrumental in confirming the structure of HMBPP. The following table summarizes the reported 1H, 13C, and 31P NMR chemical shifts for HMBPP.

Nucleus Chemical Shift (δ, ppm) Solvent Reference
¹H 1.72 (s, 3-CH₃), 4.03 (s, 4-H₂), 4.56 (t, J = 7 Hz, 1-H₂), 5.66 (m, 2-H)D₂O–NH₄ODRSC Publishing
¹³C 13.4 (q, 3-CH₃), 62.9 (t, 1-C), 66.9 (t, 4-C), 121.0 (d, 2-C), 140.4 (s, 3-C)D₂O–NH₄ODRSC Publishing
³¹P −6.85, −9.80D₂O–NH₄ODRSC Publishing

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of HMBPP.

Ionization Mode m/z Fragment Reference
Negative ESI-MS/MS261[M-H]⁻RSC Publishing
243[M-H-H₂O]⁻RSC Publishing
177[H₃P₂O₇]⁻RSC Publishing
159[H₂P₂O₆]⁻RSC Publishing

Biological Significance: The MEP Pathway

HMBPP is a crucial intermediate in the methylerythritol phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This pathway is essential for the survival of many pathogenic bacteria and parasites.

The biosynthesis of HMBPP occurs from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) and is catalyzed by the enzyme HMB-PP synthase (GcpE, IspG). Subsequently, HMB-PP is converted to IPP and DMAPP by HMB-PP reductase (LytB, IspH).

MEP_Pathway cluster_enzymes Enzymes G3P Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME MCT (IspD) CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK (IspE) MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP MDS (IspF) HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MEcPP->HMBPP HDS (IspG) IPP Isopentenyl pyrophosphate HMBPP->IPP HDR (IspH) DMAPP Dimethylallyl pyrophosphate HMBPP->DMAPP HDR (IspH) DXS DXS DXR DXR (IspC) MCT MCT (IspD) CMK CMK (IspE) MDS MDS (IspF) HDS HDS (IspG) HDR HDR (IspH)

Caption: The Methylerythritol Phosphate (MEP) Pathway for Isoprenoid Biosynthesis.

Experimental Protocols

Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)

The chemical synthesis of HMBPP can be achieved through a multi-step process starting from commercially available reagents. The following protocol is a generalized procedure based on published methods.

Materials:

  • 3-methylbut-2-en-1-ol (dimethylallyl alcohol)

  • Acetic anhydride

  • Selenium dioxide

  • Dihydropyran

  • Potassium carbonate

  • Tris(tetra-n-butylammonium) hydrogen pyrophosphate

  • Trichloroacetonitrile

  • Cellulose for chromatography

  • Organic solvents (e.g., hexane, ethyl acetate, methanol)

  • Deuterated solvents for NMR analysis (e.g., D₂O)

Procedure:

  • Acetylation: Acetylate 3-methylbut-2-en-1-ol to protect the hydroxyl group.

  • Regioselective Hydroxylation: Introduce a hydroxyl group at the C4 position using selenium dioxide.

  • Protection of the New Hydroxyl Group: Protect the newly formed hydroxyl group as a tetrahydropyranyl (THP) ether.

  • Deprotection of the C1-acetate: Remove the acetate group from the C1 position.

  • Diphosphorylation: Convert the C1-hydroxyl group to a pyrophosphate ester using tris(tetra-n-butylammonium) hydrogen pyrophosphate and trichloroacetonitrile.

  • Deprotection of the THP group: Remove the THP protecting group to yield HMBPP.

  • Purification: Purify the final product by cellulose chromatography.

Purification and Analysis of HMBPP

Purification:

  • Anion Exchange Chromatography: HMBPP can be purified from biological extracts or synthetic reaction mixtures using preparative anion exchange chromatography.

Analysis:

  • NMR Spectroscopy:

    • Dissolve a known amount of HMBPP in a deuterated solvent (e.g., D₂O with a suitable internal standard).

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra to confirm the structure and assess purity.

  • Mass Spectrometry:

    • Prepare a dilute solution of HMBPP in a suitable solvent for ESI-MS.

    • Analyze the sample in negative ion mode to observe the deprotonated molecular ion and characteristic fragment ions.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Material (e.g., Dimethylallyl alcohol) Steps Multi-step Chemical Synthesis Start->Steps Crude Crude HMBPP Steps->Crude Purify Anion Exchange or Cellulose Chromatography Crude->Purify Pure Purified HMBPP Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Pure->NMR MS Mass Spectrometry (ESI-MS) Pure->MS Purity Purity and Structural Confirmation NMR->Purity MS->Purity

Caption: General Experimental Workflow for HMBPP Synthesis, Purification, and Analysis.

Conclusion

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate is a molecule with significant implications in both basic research and drug development. Its central role in the essential MEP pathway of many pathogens makes it a prime target for the development of new anti-infective agents. Furthermore, its potent and specific activation of human Vγ9/Vδ2 T cells opens up exciting possibilities for cancer immunotherapy and the development of novel vaccine adjuvants. The detailed chemical and structural information, along with the experimental protocols provided in this guide, are intended to facilitate further research into this fascinating and important molecule.

References

The Discovery and Immunological Significance of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HPP-Me): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical overview of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HPP-Me or HMBPP), a potent activator of human Vγ9Vδ2 T cells. Tailored for researchers, scientists, and professionals in drug development, this guide details the discovery, history, mechanism of action, and key experimental methodologies associated with this pivotal immunomodulatory molecule.

Discovery and Historical Context

The journey to uncover HPP-Me began with the observation that microbial extracts could potently activate a specific subset of human T cells, those expressing the Vγ9 and Vδ2 T cell receptor (TCR) chains. In the 1990s, isopentenyl pyrophosphate (IPP), an intermediate in the human mevalonate pathway, was identified as a stimulator of these Vγ9Vδ2 T cells. However, the significantly higher potency of microbial preparations suggested the presence of a more powerful, yet-to-be-identified metabolite.

A significant breakthrough occurred in the early 2000s when independent research groups identified (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) as the primary Vγ9Vδ2 T cell activator in bacteria.[1] HMBPP is an intermediate in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis. This pathway is essential for most pathogenic bacteria and protozoa but is absent in humans, making HMBPP a unique pathogen-associated molecular pattern (PAMP).[2][3]

Mechanism of Action: An "Inside-Out" Signaling Cascade

HPP-Me-mediated activation of Vγ9Vδ2 T cells is a sophisticated process that does not involve direct binding to the T cell receptor. Instead, it relies on an "inside-out" signaling mechanism orchestrated by the butyrophilin family of transmembrane proteins.

The key steps are as follows:

  • Internalization and Intracellular Binding: HPP-Me, produced by pathogens, is internalized by antigen-presenting cells (APCs) or tumor cells. Once inside the cytoplasm, HPP-Me directly binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1).[4]

  • Conformational Change: This binding event induces a conformational change in the BTN3A1 protein.[5]

  • BTN2A1 Interaction and TCR Engagement: The conformational shift in BTN3A1 is thought to facilitate its interaction with Butyrophilin 2A1 (BTN2A1). This BTN3A1/BTN2A1 complex then forms a ligand that is recognized by the Vγ9Vδ2 TCR, leading to the activation of the T cell.

  • T Cell Activation: This engagement triggers a downstream signaling cascade within the Vγ9Vδ2 T cell, resulting in proliferation, cytokine production (such as IFN-γ and TNF-α), and the execution of cytotoxic functions against target cells.

Quantitative Data Summary

The potency of HPP-Me in activating Vγ9Vδ2 T cells is significantly higher than that of the endogenous phosphoantigen, IPP. The following tables summarize key quantitative data from the literature.

Ligand Parameter Value Assay Condition Reference(s)
HPP-Me (HMBPP)EC50 (Vγ9Vδ2 T cell activation)~0.06 nMUpregulation of CD69/CD25
HPP-Me (HMBPP)EC50 (Vγ9Vδ2 T cell activation)0.1 nM
IPPEC50 (Vγ9Vδ2 T cell proliferation)36,000 nMProliferation assay
HPP-Me (HMBPP)Binding Affinity (Kd) to BTN3A1 B30.20.92 µMIsothermal Titration Calorimetry (ITC)
IPPBinding Affinity (Kd) to BTN3A1 B30.2490 µMIsothermal Titration Calorimetry (ITC)

Table 1: Potency and Binding Affinity of Vγ9Vδ2 T Cell Agonists.

Cytokine Typical Concentration Range (HMBPP-stimulated PBMCs) Method of Detection Reference(s)
IFN-γSignificant upregulation (pg/mL to ng/mL range)ELISA, Flow Cytometry (Intracellular Staining), CBA
TNF-αSignificant upregulation (pg/mL to ng/mL range)ELISA, Flow Cytometry (Intracellular Staining), CBA

Table 2: Cytokine Production by Vγ9Vδ2 T Cells in Response to HPP-Me.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of HPP-Me.

Generalized Protocol for the Purification of HPP-Me from E. coli

This protocol is a generalized procedure based on standard biochemical techniques for the purification of small molecules from bacterial cultures.

  • Bacterial Culture: Culture a high-density batch of an appropriate E. coli strain known to produce HPP-Me (e.g., a strain with a knockout in the lytB gene to promote HPP-Me accumulation) in a suitable growth medium.

  • Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using methods such as sonication or high-pressure homogenization in a suitable buffer.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris, yielding a clarified supernatant containing HPP-Me.

  • Anion Exchange Chromatography: Apply the clarified supernatant to an anion exchange chromatography column. Elute with a salt gradient (e.g., NaCl or NH4HCO3) to separate molecules based on their negative charge. HPP-Me, with its pyrophosphate group, will bind strongly to the resin.

  • Fraction Analysis: Analyze the collected fractions for the presence of Vγ9Vδ2 T cell-activating activity using a bioassay (see Protocol 4.3).

  • Further Purification (Optional): If necessary, perform additional purification steps such as size-exclusion chromatography or reverse-phase HPLC to achieve higher purity.

  • Characterization: Confirm the identity and purity of the isolated HPP-Me using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Synthesis of HPP-Me

The following is a generalized outline of a chemical synthesis route for HPP-Me.

  • Protection of Starting Material: Start with a commercially available precursor like 3-methyl-2-buten-1-ol. Protect the primary alcohol group, for example, as a tetrahydropyranyl (THP) ether.

  • Allylic Oxidation: Introduce a hydroxyl group at the C4 position via allylic oxidation, for instance, using selenium dioxide. This step may require subsequent reduction of an intermediate aldehyde.

  • Selective Deprotection: Selectively deprotect the primary alcohol, leaving the newly introduced hydroxyl group protected.

  • Diphosphorylation: Convert the primary alcohol to a diphosphate group. This is a multi-step process that can involve initial conversion to a halide or another good leaving group, followed by reaction with a pyrophosphate source.

  • Deprotection and Purification: Remove the remaining protecting group from the C4 hydroxyl and purify the final product, HPP-Me, using chromatographic techniques such as ion-exchange chromatography.

In Vitro Activation and Expansion of Vγ9Vδ2 T Cells from PBMCs

This protocol describes the selective expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and other necessary supplements.

  • HPP-Me Stimulation: Add HPP-Me to the cell suspension to a final concentration of 50-200 nM.

  • IL-2 Supplementation: Add recombinant human IL-2 (rhIL-2) to a final concentration of approximately 100 U/mL to support T cell proliferation.

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.

  • Media Change and IL-2 Replenishment: After 3-4 days, and every 2-3 days thereafter, gently centrifuge the cells, remove half of the medium, and replace it with fresh medium containing rhIL-2.

  • Monitoring Expansion: Monitor the expansion of the Vγ9Vδ2 T cell population (CD3+Vδ2+) over 10-14 days using flow cytometry.

Cytokine Production Assay

This protocol outlines the measurement of cytokine production by Vγ9Vδ2 T cells following HPP-Me stimulation.

  • Cell Preparation: Use either freshly isolated PBMCs or expanded Vγ9Vδ2 T cells (from Protocol 4.3).

  • Stimulation: Plate the cells in a 96-well plate and stimulate with an optimal concentration of HPP-Me (e.g., 100 nM). Include unstimulated and positive controls.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines such as IFN-γ and TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) according to the manufacturer's instructions.

  • Intracellular Staining (Alternative): Alternatively, to identify the cytokine-producing cells, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation. Then, harvest the cells, stain for surface markers (CD3, Vδ2), fix, permeabilize, and stain for intracellular cytokines (IFN-γ, TNF-α) for analysis by flow cytometry.

Visualizations

HPP-Me Signaling Pathway in Vγ9Vδ2 T Cell Activation

HPP_Me_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Target Cell cluster_Tcell Vγ9Vδ2 T Cell HPP_Me_ext HPP-Me (extracellular) internalization HPP_Me_ext->internalization HPP_Me_int HPP-Me (intracellular) internalization->HPP_Me_int BTN3A1_int BTN3A1 (intracellular B30.2 domain) HPP_Me_int->BTN3A1_int Binding BTN3A1_ext BTN3A1 (extracellular) BTN3A1_int->BTN3A1_ext Conformational Change BTN2A1 BTN2A1 BTN3A1_ext->BTN2A1 Interaction TCR Vγ9Vδ2 TCR BTN2A1->TCR Recognition signaling Downstream Signaling Cascade (Lck, ZAP70, etc.) TCR->signaling Engagement activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) signaling->activation

Caption: HPP-Me signaling pathway in Vγ9Vδ2 T cell activation.

Experimental Workflow for HPP-Me Studies

HPP_Me_Workflow cluster_discovery Discovery & Production cluster_functional_assays Functional Assays observation Observation: Potent microbial extracts activate Vγ9Vδ2 T cells purification Purification of active compound from bacteria observation->purification identification Structural Identification: HPP-Me (HMBPP) purification->identification synthesis Chemical Synthesis identification->synthesis tcell_expansion Vγ9Vδ2 T Cell Expansion (HPP-Me + IL-2) synthesis->tcell_expansion Used in pbmc_isolation PBMC Isolation from healthy donors pbmc_isolation->tcell_expansion activation_assay Activation Assay (e.g., CD69/CD25 expression) tcell_expansion->activation_assay cytokine_assay Cytokine Production Assay (IFN-γ, TNF-α) tcell_expansion->cytokine_assay cytotoxicity_assay Cytotoxicity Assay against target cells tcell_expansion->cytotoxicity_assay

Caption: A typical experimental workflow for HPP-Me studies.

Conclusion

The discovery of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate has profoundly impacted our understanding of γδ T cell biology and their role in the immune system. As a potent and specific activator of Vγ9Vδ2 T cells, HPP-Me continues to be an invaluable tool for researchers investigating immune responses to microbial pathogens and cancer. The elucidation of its unique "inside-out" signaling mechanism through the Butyrophilin family of proteins has opened new avenues for the development of novel immunotherapies. This guide provides a foundational resource for the continued exploration and application of this remarkable phosphoantigen.

References

Carbonyl Reductase 1: A Pivotal Player in Cancer Progression and Therapeutic Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is a ubiquitously expressed NADPH-dependent enzyme. Primarily known for its role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, emerging evidence has thrust CBR1 into the spotlight of cancer research. Its multifaceted involvement in cancer progression, from modulating oxidative stress and regulating key signaling pathways to influencing therapeutic resistance, underscores its potential as a prognostic biomarker and a strategic target for novel anticancer therapies. This technical guide provides a comprehensive overview of the current understanding of CBR1's role in oncology, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks it governs.

The Dichotomous Role of CBR1 in Cancer

The function of CBR1 in cancer is complex and often appears contradictory, with its expression being associated with either pro-tumorigenic or anti-tumorigenic effects depending on the cancer type and cellular context.

CBR1 in Tumor Suppression and Favorable Prognosis

In several malignancies, higher levels of CBR1 are associated with a less aggressive phenotype and better patient outcomes. This protective role is often linked to its function in detoxifying carcinogenic compounds and mitigating oxidative stress, a key driver of genomic instability and cancer development.

  • Head and Neck Squamous Cell Carcinoma (HNSCC): In HNSCC, lower CBR1 expression is significantly correlated with lymph node metastasis. Patients with low CBR1 expression who undergo radiotherapy have a significantly higher 5-year overall survival rate compared to those with high CBR1 expression, suggesting CBR1 as a predictor of radiotherapy efficacy.

  • Oral Squamous Cell Carcinoma (OSCC): Low CBR1 expression in OSCC is correlated with positive N classification, advanced stage, and poor overall survival.

  • Uterine Cervical and Endometrial Cancers: Decreased CBR1 expression in uterine cervical squamous cell carcinoma promotes tumor growth by inducing epithelial-mesenchymal transition (EMT). Similarly, in endometrial cancer, suppression of CBR1 increases cancer cell invasion.

CBR1 in Tumor Progression and Unfavorable Prognosis

Conversely, in other cancer types, elevated CBR1 expression is linked to tumor progression and a poorer prognosis. This is often attributed to its role in metabolic reprogramming and conferring resistance to therapies.

  • Glioblastoma (GBM): In isocitrate dehydrogenase (IDH)-mutant glioblastoma, high expression of CBR1 is significantly correlated with a poor prognosis.

  • Breast Cancer: Overexpression of CBR1 in breast cancer cells can confer resistance to doxorubicin, a commonly used chemotherapeutic agent.

Quantitative Analysis of CBR1 Expression in Various Cancers

The following tables summarize the quantitative data on CBR1 expression and its correlation with clinical outcomes across different cancer types.

Table 1: CBR1 Expression and Clinicopathological Correlation in Head and Neck Squamous Cell Carcinoma (HNSCC)

ParameterHigh CBR1 ExpressionLow CBR1 Expressionp-valueReference
Lymph Node Metastasis Lower IncidenceHigher Incidence<0.05
5-Year Overall Survival (Radiotherapy) 40%72.9%0.0198

Table 2: CBR1 Expression and Clinicopathological Correlation in Oral Squamous Cell Carcinoma (OSCC)

ParameterCorrelation with Low CBR1 Expressionp-valueReference
N Classification Positive<0.0001
Stage Advanced0.0018
Overall Survival Poor0.0171

Table 3: CBR1 Expression and Prognosis in Glioblastoma (IDH-Mutant)

ParameterCorrelation with High CBR1 Expressionp-valueReference
Overall Survival Poor0.001

CBR1's Role in Modulating Signaling Pathways

CBR1 influences cancer progression by interacting with and modulating several critical signaling pathways.

Wnt/β-catenin Pathway

In HNSCC, inhibition of CBR1 leads to an increase in intracellular reactive oxygen species (ROS), which in turn upregulates β-catenin, a key transcriptional activator of genes involved in EMT and metastasis.

Wnt_Beta_Catenin_Pathway Wnt/β-catenin Signaling Pathway in HNSCC CBR1 CBR1 ROS ROS CBR1->ROS Inhibition Beta_Catenin β-catenin ROS->Beta_Catenin Activation EMT Epithelial-Mesenchymal Transition (EMT) Beta_Catenin->EMT Upregulation Metastasis Metastasis EMT->Metastasis Promotion

Caption: CBR1 inhibits ROS, which in turn activates β-catenin signaling, promoting EMT and metastasis in HNSCC.

TGF-β Signaling Pathway

In uterine cervical squamous cell carcinomas, suppression of CBR1 stimulates the TGF-β signaling pathway, a potent inducer of EMT.

TGF_Beta_Pathway TGF-β Signaling Pathway in Uterine Cervical Cancer CBR1 CBR1 TGF_beta_Signaling TGF-β Signaling CBR1->TGF_beta_Signaling Inhibition EMT_Markers EMT Marker Expression (e.g., Snail, Slug) TGF_beta_Signaling->EMT_Markers Induction Tumor_Growth Tumor Growth EMT_Markers->Tumor_Growth Promotion

Caption: CBR1 suppresses the TGF-β signaling pathway, thereby inhibiting EMT and tumor growth in uterine cervical cancer.

Nrf2 Pathway

In response to ionizing radiation in HNSCC, the transcription factor Nrf2 is activated and upregulates CBR1 expression. This contributes to radioresistance by mitigating radiation-induced oxidative stress.

Nrf2_Pathway Nrf2-Mediated Radioresistance in HNSCC Ionizing_Radiation Ionizing Radiation ROS_IR ROS Ionizing_Radiation->ROS_IR Induces Nrf2 Nrf2 ROS_IR->Nrf2 Activates CBR1_exp CBR1 Expression Nrf2->CBR1_exp Upregulates CBR1_exp->ROS_IR Detoxifies Radioresistance Radioresistance CBR1_exp->Radioresistance Contributes to

Caption: Ionizing radiation activates Nrf2, which upregulates CBR1 to counteract ROS and promote radioresistance in HNSCC.

CBR1 and Therapeutic Resistance

CBR1 plays a significant role in the resistance of cancer cells to both chemotherapy and radiotherapy.

Chemotherapy Resistance

CBR1 is well-documented for its ability to metabolize and inactivate certain chemotherapeutic drugs, most notably anthracyclines like doxorubicin.

  • Doxorubicin Resistance in Breast Cancer: CBR1 metabolizes doxorubicin to the less potent doxorubicinol. Overexpression of CBR1 in breast cancer cells leads to increased resistance to doxorubicin. Pharmacological or genetic inhibition of CBR1 can sensitize breast cancer cells to doxorubicin.

Table 4: CBR1 and Doxorubicin Resistance in Breast Cancer Cell Lines

Cell LineCBR1 ModulationEffect on Doxorubicin IC50Reference
MCF-7OverexpressionIncreased
MDA-MB-231shRNA KnockdownDecreased
Radiotherapy Resistance

As previously mentioned, CBR1 is implicated in radioresistance, primarily through its role in mitigating oxidative stress induced by ionizing radiation.

  • HNSCC: Inhibition of CBR1 in HNSCC cells enhances their sensitivity to radiation, leading to increased DNA damage and mitotic catastrophe.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of CBR1 in cancer.

Immunohistochemistry (IHC) for CBR1 Detection in FFPE Tissues

IHC_Protocol Immunohistochemistry (IHC) Workflow for CBR1 Start Start: FFPE Tissue Section Deparaffinization 1. Deparaffinization & Rehydration (Xylene, Ethanol series) Start->Deparaffinization Antigen_Retrieval 2. Antigen Retrieval (Citrate buffer, pH 6.0, heat) Deparaffinization->Antigen_Retrieval Peroxidase_Block 3. Endogenous Peroxidase Block (3% H2O2) Antigen_Retrieval->Peroxidase_Block Blocking 4. Blocking (Normal serum) Peroxidase_Block->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-CBR1 antibody, e.g., PA5-53799, 1:100, 4°C overnight) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection (DAB substrate) Secondary_Ab->Detection Counterstain 8. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting 9. Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis 10. Microscopic Analysis & Scoring (H-score calculation) Dehydration_Mounting->Analysis End End Analysis->End

Caption: A step-by-step workflow for the immunohistochemical staining of CBR1 in formalin-fixed, paraffin-embedded tissue sections.

Protocol Details:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each) and finally in distilled water.

  • Antigen Retrieval: Immerse slides in 10 mM sodium citrate buffer (pH 6.0) and heat in a microwave or water bath at 95-100°C for 10-20 minutes. Allow to cool to room temperature.

  • Endogenous Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

  • Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against CBR1 (e.g., Rabbit polyclonal to CBR1, Thermo Fisher PA5-53799, diluted 1:50-1:200 in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: After washing with PBS, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Visualize the antibody binding using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Analysis: Evaluate the staining intensity and percentage of positive cells under a microscope. The H-score can be calculated as: H-score = Σ (intensity × percentage of cells at that intensity).

Western Blotting for CBR1 Protein Expression

Western_Blot_Protocol Western Blotting Workflow for CBR1 Start Start: Cancer Cell Culture Cell_Lysis 1. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Start->Cell_Lysis Protein_Quantification 2. Protein Quantification (BCA assay) Cell_Lysis->Protein_Quantification Sample_Preparation 3. Sample Preparation (Laemmli buffer, boiling) Protein_Quantification->Sample_Preparation SDS_PAGE 4. SDS-PAGE Sample_Preparation->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking_Membrane 6. Membrane Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking_Membrane Primary_Ab_Inc 7. Primary Antibody Incubation (Anti-CBR1 antibody, 4°C overnight) Blocking_Membrane->Primary_Ab_Inc Washing 8. Washing (TBST) Primary_Ab_Inc->Washing Secondary_Ab_Inc 9. Secondary Antibody Incubation (HRP-conjugated secondary antibody) Washing->Secondary_Ab_Inc Detection_WB 10. Detection (ECL substrate and imaging) Secondary_Ab_Inc->Detection_WB Analysis_WB 11. Analysis (Densitometry) Detection_WB->Analysis_WB End End Analysis_WB->End

Caption: A detailed workflow for the detection and quantification of CBR1 protein expression in cancer cell lysates by Western blotting.

Protocol Details:

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CBR1 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Invasion Assay (Transwell Assay)

Invasion_Assay_Protocol In Vitro Invasion Assay Workflow Start Start: Prepare Transwell Inserts Matrigel_Coating 1. Coat Inserts with Matrigel Start->Matrigel_Coating Cell_Seeding 2. Seed Cells in Serum-Free Medium (Upper Chamber) Matrigel_Coating->Cell_Seeding Chemoattractant 3. Add Chemoattractant (e.g., 10% FBS) to Lower Chamber Cell_Seeding->Chemoattractant Incubation 4. Incubate (24-48 hours) Chemoattractant->Incubation Removal_Non_Invaded 5. Remove Non-Invaded Cells (from upper surface) Incubation->Removal_Non_Invaded Fixation_Staining 6. Fix and Stain Invaded Cells (Methanol, Crystal Violet) Removal_Non_Invaded->Fixation_Staining Imaging 7. Imaging and Counting Fixation_Staining->Imaging Analysis_IA 8. Quantify Invasion Imaging->Analysis_IA End End Analysis_IA->End

Caption: A workflow for assessing the invasive potential of cancer cells with modulated CBR1 expression using a Matrigel-coated Transwell assay.

Protocol Details:

  • Matrigel Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper chamber of Transwell inserts (8 µm pore size) with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for gelation.

  • Cell Seeding: Harvest cancer cells with modulated CBR1 expression (e.g., via siRNA knockdown) and resuspend in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Removal of Non-Invaded Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with a solution of crystal violet.

  • Imaging and Counting: After washing and drying, take images of the stained cells under a microscope and count the number of invaded cells per field.

  • Analysis: Compare the number of invaded cells between the different experimental groups.

Conclusion and Future Directions

Carbonyl reductase 1 is a critical and complex regulator of cancer progression. Its diverse roles in oxidative stress, cell signaling, and therapeutic resistance highlight its importance as both a prognostic biomarker and a potential therapeutic target. The contradictory findings across different cancer types underscore the need for further research to elucidate the context-dependent functions of CBR1. Future studies should focus on:

  • Large-scale clinical validation of CBR1 as a prognostic and predictive biomarker in various cancers.

  • **Development of highly specific and potent CBR

Initial Studies on Hydroxy-PP-Me Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxic studies of Hydroxy-PP-Me (HPP-Me), a selective inhibitor of Carbonyl Reductase 1 (CBR1). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound has emerged as a significant molecule in cancer research due to its ability to sensitize cancer cells to conventional chemotherapeutic agents. It functions by selectively inhibiting Carbonyl Reductase 1 (CBR1), an enzyme implicated in the development of drug resistance. While HPP-Me alone does not exhibit significant cytotoxic effects, its combination with drugs such as Doxorubicin (DOX) and Arsenic Trioxide (As₂O₃) markedly enhances their anti-cancer activity.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound are most prominent when used as an adjuvant. The following tables summarize the key quantitative findings from initial studies.

Table 1: Inhibitory Activity of this compound

TargetIC50 Value
Carbonyl Reductase 1 (CBR1)759 nM[1]

Table 2: Cytotoxicity of this compound in Combination Therapies

Primary DrugCell Line(s)HPP-Me ConcentrationObservation
Doxorubicin (DOX)MDA-MB-157, MCF-78 µMIncreased cell death compared to DOX alone[2]
DaunorubicinA5491 - 8 µM (24h)Enhanced cell-killing effect[1]
Arsenic Trioxide (As₂O₃)U937, K562, HL-60, NB420 µM (48h)Significantly enhanced apoptotic cell death[1]
Doxorubicin (DOX)MDA-MB-157, MCF-7Not specifiedMarkedly decreased colony formation compared to DOX alone[2]
Serum StarvationA5496.3 - 25 µM (65h)Inhibited serum starvation-induced apoptosis

Experimental Protocols

This section details the methodologies employed in the initial cytotoxic evaluation of this compound.

Cell Viability and Cytotoxicity Assays

A common method to assess cell viability is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, the primary chemotherapeutic agent, or a combination of both. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer therapies.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Culture and treat cells with the compounds of interest.

  • Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.

  • TdT Labeling: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection: Detect the incorporated labeled nucleotides using a fluorescently-labeled antibody or streptavidin conjugate.

  • Analysis: Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry. An increase in TUNEL-positive cells indicates an increase in apoptosis.

Western Blotting for Apoptosis-Related Proteins:

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis-related proteins such as cleaved PARP, cleaved caspase-7, and Bax.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

  • Analysis: Quantify the protein bands to determine the relative expression levels. An increase in the expression of cleaved PARP, cleaved caspase-7, and Bax is indicative of apoptosis induction.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Combination Therapy

The primary mechanism by which this compound enhances the cytotoxicity of chemotherapeutic agents like Doxorubicin is through the potentiation of oxidative stress, leading to apoptosis.

cluster_0 This compound Action cluster_1 Chemotherapeutic Action cluster_2 Apoptotic Cascade HPP_Me This compound CBR1 CBR1 HPP_Me->CBR1 inhibits ROS Increased ROS Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Chemo->ROS Bax Bax ROS->Bax induces Casp7 Caspase-7 Bax->Casp7 activates PARP Cleaved PARP Casp7->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cell Culture treatment Treatment: - Control - HPP-Me alone - Chemo alone - HPP-Me + Chemo start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis_detection Apoptosis Detection (TUNEL Assay) incubation->apoptosis_detection protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis analysis Data Analysis and Interpretation viability->analysis apoptosis_detection->analysis protein_analysis->analysis

References

Hydroxy-PP-Me and Its Role in Apoptosis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a metabolite from the non-mevalonate pathway of isoprenoid biosynthesis found in many pathogens, is a potent activator of human Vγ9Vδ2 T cells. These immune cells play a crucial role in anti-tumor and anti-microbial responses. While HMBPP's primary role is to stimulate an immune response that leads to the killing of target cells, including through the induction of apoptosis, the molecule itself is not directly involved in inhibiting apoptosis within the target cells. However, a distinct, synthetically derived molecule, often abbreviated as Hydroxy-PP-Me or OH-PP-Me, has been identified as a selective inhibitor of Carbonyl Reductase 1 (CBR1). This compound exhibits a dual role in modulating apoptosis: directly inhibiting apoptosis under specific stress conditions and, more significantly, enhancing chemotherapy-induced apoptosis in cancer cells by blocking a drug resistance pathway. This guide will provide an in-depth analysis of the known pathways, experimental data, and methodologies related to the apoptosis-modulating effects of the CBR1 inhibitor, this compound.

Enhancement of Chemotherapy-Induced Apoptosis via CBR1 Inhibition

The most well-documented role of this compound in the context of apoptosis is its ability to potentiate the effects of anthracycline chemotherapeutics, such as Doxorubicin (DOX). This action is not a direct inhibition of an apoptotic pathway but rather an inhibition of a drug detoxification pathway, which ultimately sensitizes cancer cells to apoptosis.

Mechanism of Action

Carbonyl reductase 1 (CBR1) is an NADPH-dependent enzyme that metabolizes various xenobiotics, including the widely used anticancer drug Doxorubicin. CBR1 converts DOX into Doxorubicinol (DOXOL), a metabolite with significantly less antineoplastic activity and higher cardiotoxicity.[1][2] By selectively inhibiting CBR1 with an IC50 of 759 nM, this compound prevents this conversion.[3] This leads to a higher intracellular concentration of the more potent DOX in tumor cells, thereby enhancing its cytotoxic effects.[1][4] The increased intracellular DOX concentration leads to elevated levels of Reactive Oxygen Species (ROS), which in turn triggers the intrinsic apoptotic pathway.

Signaling Pathway

The inhibition of CBR1 by this compound initiates a cascade that culminates in apoptotic cell death when used in combination with agents like Doxorubicin. The increased intracellular DOX and subsequent ROS generation lead to mitochondrial stress and the activation of the Bcl-2 family of proteins. Specifically, the expression of the pro-apoptotic protein Bax is increased. This leads to the activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately executing the apoptotic program.

G cluster_0 Tumor Cell DOX Doxorubicin (DOX) CBR1 CBR1 DOX->CBR1 Metabolized by ROS Increased ROS DOX->ROS Leads to DOXOL Doxorubicinol (DOXOL) (Less Potent / More Cardiotoxic) CBR1->DOXOL OHPPMe This compound OHPPMe->CBR1 Bax Bax Activation ROS->Bax Casp Caspase-3/7 Activation Bax->Casp PARP Cleaved PARP Casp->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: CBR1 inhibition by this compound enhances DOX-induced apoptosis.
Data Presentation: Enhancement of Apoptosis

Cell Line(s)Combination Agent(s)This compound ConcentrationAgent ConcentrationDurationObserved EffectCitation(s)
A549Daunorubicin1-8 µMNot Specified24 hEnhanced cell-killing effect.
Human Myeloid Leukemia (U937, K562, HL-60, NB4)As₂O₃20 µMNot Specified48 hSignificantly enhanced apoptotic cell death.
U937As₂O₃20 µMNot Specified0-36 hEnhanced As₂O₃-induced ROS production.
Breast Cancer (MDA-MB-157, MCF-7)Doxorubicin (DOX)8 µM20 nM48 hIncreased cell death; Increased cleaved PARP, cleaved caspase-7, and Bax expression.
U937 Xenograft (Nude Mouse Model)As₂O₃30 mg/kg (i.p.)Not Specified18 daysSignificantly inhibited tumor growth; Enhanced expression of apoptotic markers.
Experimental Protocols

1.4.1. Cell Viability and Proliferation Assays

  • Method: Assays such as CCK-8 (Cell Counting Kit-8) or Trypan Blue exclusion are used to quantify cell viability.

  • Protocol Outline (CCK-8):

    • Seed cells (e.g., MDA-MB-157, MCF-7) in 96-well plates.

    • Treat cells with Doxorubicin (e.g., 20 nM) with or without this compound (e.g., 8 µM) for a specified time (e.g., 48 hours).

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

1.4.2. Western Blot Analysis for Apoptosis Markers

  • Method: Used to detect changes in the expression levels of key apoptosis-related proteins.

  • Protocol Outline:

    • Lyse treated and control cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, cleaved caspase-7, Bax, Actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) system. Actin is typically used as a loading control.

1.4.3. Apoptosis Detection by TUNEL Assay

  • Method: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Protocol Outline:

    • Culture cells on coverslips and treat as required.

    • Fix cells with a formaldehyde solution.

    • Permeabilize cells with a detergent-based solution.

    • Incubate cells with a TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Analyze the cells using fluorescence microscopy to identify TUNEL-positive (apoptotic) cells.

1.4.4. Measurement of Reactive Oxygen Species (ROS)

  • Method: Flow cytometry using a fluorescent probe like Dihydroethidium (DHE) or DCFH-DA.

  • Protocol Outline (DHE):

    • Treat cells with the compounds of interest (e.g., DOX with or without this compound).

    • Incubate the cells with DHE dye. DHE is oxidized by superoxide radicals to a fluorescent product.

    • Wash the cells and analyze them using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of intracellular ROS.

Direct Inhibition of Serum Starvation-Induced Apoptosis

In contrast to its role in promoting chemotherapy-induced apoptosis, this compound has also been shown to directly inhibit apoptosis under conditions of cellular stress, such as serum starvation.

Mechanism and Signaling Pathway

This compound was found to inhibit serum starvation-induced apoptosis in A549 lung carcinoma cells. The specific signaling pathway through which this compound exerts this direct anti-apoptotic effect is not well-elucidated in the available literature. It is known that serum withdrawal triggers the intrinsic apoptotic pathway by depriving the cells of essential growth factors, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins. It is plausible that this compound interferes with this process, potentially by modulating the activity of Bcl-2 family proteins or other upstream signaling molecules, but further research is needed to confirm the exact mechanism.

G SerumStarvation Serum Starvation StressSignal Cellular Stress Signals SerumStarvation->StressSignal Apoptosis Apoptosis StressSignal->Apoptosis OHPPMe This compound OHPPMe->Apoptosis Inhibits

Caption: Logical flow of this compound inhibiting apoptosis.
Data Presentation: Direct Apoptosis Inhibition

Cell LineApoptotic StimulusThis compound ConcentrationDurationObserved EffectCitation(s)
A549Serum Starvation6.3 - 25 µM65 hDose-dependent decrease in PI staining, indicating inhibition of apoptosis.
Experimental Protocols

2.3.1. Serum Starvation-Induced Apoptosis Assay

  • Method: Inducing apoptosis by depriving cells of serum growth factors and quantifying cell death.

  • Protocol Outline:

    • Culture A549 cells to sub-confluence in a complete medium.

    • Wash cells with phosphate-buffered saline (PBS) and replace the medium with a serum-free medium.

    • Treat cells with varying concentrations of this compound (e.g., 6.3, 12.5, 25 µM) for the desired duration (e.g., 65 hours).

    • Harvest the cells and stain with Propidium Iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

    • Analyze the percentage of PI-positive cells using flow cytometry. A decrease in PI staining in this compound-treated groups compared to the serum-starved control indicates apoptosis inhibition.

Conclusion

The compound this compound demonstrates a complex, context-dependent role in the regulation of apoptosis. Its primary and most promising therapeutic application appears to be in combination with chemotherapy, where its function as a CBR1 inhibitor effectively blocks a tumor's drug resistance mechanism, thereby sensitizing it to apoptosis. This enhances the efficacy of drugs like Doxorubicin while potentially reducing their cardiotoxic side effects. Concurrently, evidence suggests a direct anti-apoptotic role for this compound under certain cellular stress conditions, a mechanism that warrants further investigation. This dual functionality underscores the importance of thoroughly understanding the specific cellular context and signaling pathways when developing therapeutic strategies involving apoptosis modulators. For drug development professionals, the targeted inhibition of CBR1 by this compound represents a compelling strategy to overcome chemotherapy resistance and improve patient outcomes.

References

A Technical Review of Selective Carbonyl Redouctase 1 (CBR1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl reductase 1 (CBR1) is a ubiquitously expressed, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs. Of particular interest to the drug development community is CBR1's involvement in the metabolism of anthracycline chemotherapeutics, such as doxorubicin and daunorubicin. The reduction of these compounds by CBR1 leads to the formation of less potent and highly cardiotoxic alcohol metabolites, significantly limiting their therapeutic window. This has spurred considerable interest in the development of selective CBR1 inhibitors as a strategy to mitigate these adverse effects and enhance the efficacy of anticancer therapies.[1][2][3] This technical guide provides an in-depth review of the current literature on selective CBR1 inhibitors, focusing on their chemical diversity, quantitative inhibitory data, the signaling pathways they modulate, and the experimental methodologies used for their evaluation.

The Role of CBR1 in Cellular Signaling and Metabolism

CBR1 is not merely a metabolic enzyme but is also integrated into key cellular signaling networks, influencing cellular stress responses, proliferation, and metabolism. Its inhibition can therefore have multifaceted downstream effects.

CBR1 and Oxidative Stress Response: The Nrf2 Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of cytoprotective genes, including CBR1.[4] This induction of CBR1 is a crucial component of the cellular defense against reactive oxygen species (ROS) and lipid peroxidation products.[4] The interplay between Nrf2 and CBR1 suggests that inhibiting CBR1 could potentially modulate the cellular response to oxidative stress, a key factor in various pathologies, including doxorubicin-induced cardiotoxicity.

Nrf2_CBR1_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2 Nrf2 Oxidative_Stress->Nrf2 releases Keap1 Keap1 Keap1->Nrf2 inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation CBR1_protein CBR1 Protein Detox Detoxification of Carbonyls & Xenobiotics CBR1_protein->Detox catalyzes ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to CBR1_gene CBR1 Gene ARE->CBR1_gene activates transcription CBR1_gene->CBR1_protein translation Glucocorticoid_Metabolism_Pathway Cortisol Cortisol / Corticosterone CBR1 CBR1 Cortisol->CBR1 substrate Metabolites 20β-dihydrocortisol / 20β-dihydrocorticosterone CBR1->Metabolites catalyzes (NADPH-dependent) GR Glucocorticoid Receptor (GR) Metabolites->GR weak agonist Signaling Downstream Signaling GR->Signaling activates eIF2_Signaling_Pathway CBR1_high High CBR1 Expression (in Ovarian Cancer) eIF2a_phos Increased eIF2α Phosphorylation CBR1_high->eIF2a_phos leads to Protein_syn_inh Inhibition of Global Protein Synthesis eIF2a_phos->Protein_syn_inh Stress_trans Selective Translation of Stress-Response mRNAs eIF2a_phos->Stress_trans Prolif_supp Suppression of Tumor Cell Proliferation Protein_syn_inh->Prolif_supp Stress_trans->Prolif_supp Enzyme_Inhibition_Assay_Workflow Start Start Prep Prepare Reagents: - Purified CBR1 Enzyme - Substrate (e.g., Menadione) - NADPH Cofactor - Inhibitor Stock Solutions - Assay Buffer Start->Prep Incubate Pre-incubate CBR1 with Varying Inhibitor Concentrations Prep->Incubate Initiate Initiate Reaction by Adding Substrate and NADPH Incubate->Initiate Monitor Monitor Reaction Progress (e.g., NADPH depletion at 340 nm) Initiate->Monitor Analyze Data Analysis: - Calculate Initial Velocities - Determine IC50 and Ki values Monitor->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate, commonly known as HMBPP or Hydroxy-PP-Me, is a critical intermediate in the non-mevalonate (or MEP) pathway for isoprenoid biosynthesis.[1] This pathway is essential for most pathogenic bacteria and malaria parasites but is absent in humans, making its components attractive targets for drug development.[2][3] HMBPP is also a highly potent phosphoantigen that specifically activates human Vγ9Vδ2 T cells, a subset of T cells with significant anti-tumor and anti-microbial activity.[1][4] With a bioactivity in the nanomolar range, it is thousands of times more potent than other natural phosphoantigens like isopentenyl pyrophosphate (IPP). These application notes provide a generalized protocol for the chemical synthesis of HMBPP, methods for its purification, and protocols for its use in immunological research.

Synthesis of HMBPP

The synthesis of HMBPP can be approached through chemical methods or understood through its natural enzymatic pathway.

Chemical Synthesis Protocol (Generalized)

The chemical synthesis of HMBPP is a complex, multi-step process that requires expertise in organic chemistry and handling of sensitive reagents. The following is a generalized protocol based on common synthetic strategies.

Overview of Key Stages:

  • Synthesis of a Protected Precursor: A protected form of the C5 backbone is synthesized from commercially available starting materials. This involves protecting hydroxyl groups to prevent unwanted side reactions.

  • Phosphorylation: The primary alcohol of the protected C5 backbone is converted to a monophosphate ester.

  • Pyrophosphorylation: The monophosphate is activated and reacted with a phosphate salt to form the pyrophosphate.

  • Deprotection: All protecting groups are removed to yield the final HMBPP molecule.

  • Purification: The final product is purified to remove impurities and byproducts.

Detailed Steps:

  • Step 1: Synthesis of a Protected Precursor

    • A common starting material is (E)-4-hydroxy-3-methyl-but-2-en-1-ol.

    • The primary and secondary hydroxyl groups are protected using suitable protecting groups (e.g., silyl ethers like TBDMS or benzyl ethers). This is typically a multi-step process involving protection, oxidation, and carbon-carbon bond formation to achieve the desired backbone. For instance, the hydroxyl group of 1-hydroxypropan-2-one can be protected with TBDMS, followed by a Horner-Wadsworth-Emmons reaction to create the C=C double bond with E-selectivity.

  • Step 2: Phosphorylation

    • The protected intermediate, which now has a free primary hydroxyl group, is subjected to phosphorylation.

    • This can be achieved using various phosphorylating agents, such as phosphorochloridates in the presence of a base (e.g., N-methylimidazole), to yield the monophosphate ester.

  • Step 3: Pyrophosphorylation

    • This is a critical and often challenging step requiring anhydrous (water-free) conditions.

    • The monophosphate ester is activated, for example with a condensing agent like carbonyldiimidazole.

    • The activated monophosphate is then reacted with a phosphate salt, such as tributylammonium phosphate, to form the pyrophosphate bond.

  • Step 4: Deprotection

    • The protecting groups are removed. The method depends on the groups used (e.g., hydrogenolysis for benzyl groups, a fluoride source like TBAF for silyl groups).

  • Step 5: Purification

    • The crude HMBPP is purified using chromatographic techniques, as detailed in Section 2.

Enzymatic Synthesis: The MEP Pathway

HMBPP is naturally synthesized in bacteria and parasites through the methylerythritol phosphate (MEP) pathway. The pathway converts simple sugars into the isoprenoid precursors IPP and dimethylallyl pyrophosphate (DMAPP).

The enzymatic steps are as follows:

  • DXS (1-deoxy-D-xylulose-5-phosphate synthase): Condenses pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).

  • DXR (IspC): Reduces DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).

  • IspD: Converts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

  • IspE: Phosphorylates CDP-ME to yield CDP-MEP.

  • IspF: Cyclizes CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

  • IspG (HMBPP synthase): Catalyzes the conversion of MEcPP into HMBPP.

  • IspH (HMBPP reductase): Converts HMBPP into a mixture of IPP and DMAPP.

MEP_Pathway cluster_metabolites cluster_enzymes Pyr Pyruvate + G3P DXP DXP Pyr->DXP DXS MEP MEP DXP->MEP DXR (IspC) CDPME CDP-ME MEP->CDPME IspD CDPMEP CDP-MEP CDPME->CDPMEP IspE MEcPP MEcPP CDPMEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH DXS DXS DXR DXR (IspC) IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH

Diagram 1: The enzymatic cascade of the MEP pathway leading to the synthesis of HMBPP.

Purification Protocol

Purification of the synthesized HMBPP is essential to remove unreacted reagents, byproducts, and salts. Ion-exchange chromatography is the most common method.

Anion-Exchange Chromatography

Materials:

  • Strong anion exchange column (e.g., Q-Sepharose).

  • Starting Buffer (low salt): 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer (high salt): 20 mM Tris-HCl, pH 8.0 with 1 M NaCl.

  • Crude HMBPP solution.

Protocol:

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of the low-salt Starting Buffer.

  • Sample Loading: Dissolve the crude HMBPP from the final deprotection step in a minimal volume of Starting Buffer and load it onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of Starting Buffer to remove any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound HMBPP, which is negatively charged due to the pyrophosphate group, using a linear gradient of increasing salt concentration. This is achieved by mixing the Starting Buffer and Elution Buffer over a range from 0% to 100% Elution Buffer.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions for the presence of HMBPP using an appropriate method (e.g., thin-layer chromatography, mass spectrometry, or a biological activity assay).

  • Desalting: Pool the pure fractions and desalt if necessary (e.g., via dialysis or size-exclusion chromatography).

Purification_Workflow Crude Crude HMBPP Sample Load Load onto Equilibrated Anion Exchange Column Crude->Load Wash Wash with Low-Salt Buffer (Removes Impurities) Load->Wash Elute Elute with High-Salt Gradient Wash->Elute Collect Collect & Analyze Fractions Elute->Collect Pure Pure HMBPP Collect->Pure

Diagram 2: Workflow for the purification of HMBPP using anion-exchange chromatography.

Quantitative Data and Characterization

The biological activity of HMBPP is typically quantified by its ability to activate Vγ9Vδ2 T cells, measured by the half-maximal effective concentration (EC₅₀).

CompoundBiological ActivityEC₅₀ ValueCell Type / AssayReference(s)
HMBPP Vγ9Vδ2 T cell activation~0.06 - 0.39 nMHuman PBMCs / IFN-γ secretion
HMBPP β-glucoside Vγ9Vδ2 T cell activation78 nMHuman γδ T cells
Zoledronate Vγ9Vδ2 T cell activation (indirect)~500 - 900 nMHuman PBMCs
Isopentenyl Pyrophosphate (IPP) Vγ9Vδ2 T cell activation~1 µMHuman γδ T cells
POM₂-C-HMBP (prodrug) Vγ9Vδ2 T cell activation5.4 nM72-hour PBMC expansion

Characterization:

  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure and purity of the final product and intermediates.

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the synthesized compound.

Application Protocol: In Vitro Vγ9Vδ2 T Cell Expansion

HMBPP is widely used to expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for research purposes.

Materials:

  • Isolated human PBMCs from healthy donors.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin).

  • HMBPP stock solution.

  • Recombinant human Interleukin-2 (rhIL-2).

Protocol:

  • Cell Preparation: Isolate PBMCs from whole blood or buffy coats using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture Setup: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL in a suitable culture flask or plate.

  • Stimulation with HMBPP: Add HMBPP to the cell culture to a final concentration of 0.01-1 µM.

  • IL-2 Addition: After 24 hours of incubation at 37°C and 5% CO₂, add rhIL-2 to the culture at a final concentration of 100 U/mL.

  • Cell Maintenance: Incubate the cells for 7-14 days. Every 2-3 days, add fresh medium containing rhIL-2 to maintain cell viability and promote expansion.

  • Analysis of Expansion: After the incubation period, determine the percentage and absolute number of Vγ9Vδ2 T cells using flow cytometry with specific antibodies against CD3, Vγ9-TCR, and Vδ2-TCR. Purity of expanded cells can exceed 97%.

HMBPP Signaling Pathway

HMBPP activates Vγ9Vδ2 T cells by binding to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule, which is expressed on antigen-presenting cells and tumor cells. This binding event induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, cytokine release (e.g., IFN-γ), and cytotoxicity against target cells.

HMBPP_Signaling HMBPP HMBPP BTN3A1 BTN3A1 HMBPP->BTN3A1 Binds to B30.2 domain (intracellular) TargetCell Antigen Presenting Cell or Tumor Cell TCR Vγ9Vδ2 TCR BTN3A1->TCR Conformational change & TCR recognition TCell Vγ9Vδ2 T Cell Activation T Cell Activation TCR->Activation Proliferation Proliferation & Expansion Activation->Proliferation Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity Cytotoxicity (Target Cell Lysis) Activation->Cytotoxicity

Diagram 3: HMBPP signaling pathway leading to the activation of Vγ9Vδ2 T cells.

References

Application Notes and Protocols for (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), often referred to as Hydroxy-PP-Me, is a potent phosphoantigen that serves as a specific activator of human Vγ9Vδ2 T cells. These cells are a major subset of circulating γδ T cells in primates and play a critical role in both the innate and adaptive immune responses against a variety of pathogens and malignant cells. HMBPP is an intermediate metabolite in the non-mevalonate pathway of isoprenoid synthesis, which is essential for many bacteria, protozoan parasites, and some fungi, but absent in their animal hosts. This makes HMBPP a unique pathogen-associated molecular pattern (PAMP) and a valuable tool for in vitro and in vivo immunological studies.

Mechanism of Action: HMBPP-Mediated Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by HMBPP is a complex process that involves the butyrophilin (BTN) family of proteins, particularly BTN3A1, expressed on antigen-presenting cells (APCs) or target cells. The current "inside-out" model suggests that HMBPP is first internalized by the target cell. Inside the cell, HMBPP binds to the intracellular B30.2 domain of the BTN3A1 molecule, inducing a conformational change that is transmitted to the extracellular domain. This change is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and effector functions such as cytokine production and cytotoxicity.

HMBPP_Signaling_Pathway HMBPP-Mediated Vγ9Vδ2 T Cell Activation Pathway cluster_target_cell Target Cell (APC or Tumor Cell) cluster_t_cell Vγ9Vδ2 T Cell HMBPP_ext HMBPP (extracellular) Internalization Internalization HMBPP_ext->Internalization HMBPP_int HMBPP (intracellular) Internalization->HMBPP_int BTN3A1_int BTN3A1 (intracellular B30.2 domain) HMBPP_int->BTN3A1_int Binding BTN3A1_ext BTN3A1 (extracellular domain - conformational change) BTN3A1_int->BTN3A1_ext Signal Transduction TCR Vγ9Vδ2 TCR BTN3A1_ext->TCR Activation T Cell Activation TCR->Activation Recognition Proliferation Proliferation Activation->Proliferation Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Activation->Cytokine_Production Cytotoxicity Cytotoxicity Activation->Cytotoxicity

HMBPP binds to BTN3A1 inside a target cell, triggering Vγ9Vδ2 T cell activation.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of HMBPP in cell culture experiments.

Table 1: Recommended Concentrations of HMBPP and Cytokines for Vγ9Vδ2 T Cell Culture

ReagentTypical Concentration RangeNotesSource(s)
HMBPP10 nM - 100 nMOptimal concentration should be titrated for specific donor PBMCs. Concentrations around 200 nM may reduce proliferation.
Recombinant Human IL-2 (rhIL-2)100 IU/mLEssential for robust expansion and survival. Replenish every 2-3 days.
Recombinant Human IL-12VariableCan enhance proliferation and effector functions.
Recombinant Human IL-15VariableCan enhance proliferation and effector functions.
L-ascorbic acid (Vitamin C)~70 µMOptional supplement shown to enhance proliferation.

Table 2: Potency of HMBPP in Vγ9Vδ2 T Cell Activation

CompoundEC₅₀ (Half-maximal effective concentration)NotesSource(s)
HMBPP~0.06 - 0.4 nMFor T cell proliferation. Approximately 10,000-fold more potent than IPP.
HMBPP~590 nMFor inducing IFN-γ secretion from effector cells after co-culture with target cells.
Isopentenyl pyrophosphate (IPP)~10 µMEndogenous phosphoantigen, significantly less potent than HMBPP.

Experimental Protocols

Protocol 1: In Vitro Expansion of Human Vγ9Vδ2 T Cells from PBMCs

This protocol describes a method to expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for functional assays.

Materials:

  • Human PBMCs isolated from buffy coats or whole blood

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • HMBPP (1 µM stock solution)

  • Recombinant human Interleukin-2 (rhIL-2)

Application Notes and Protocols for (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), also known as Hydroxy-PP-Me, is a potent phosphoantigen that specifically activates human Vγ9Vδ2 T cells, a subset of γδ T cells involved in immune responses to microbial infections and malignancies.[1][2] HMBPP is an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis found in many pathogenic bacteria and parasites but is absent in humans.[1] This makes it a highly specific agonist for Vγ9Vδ2 T cells, which recognize HMBPP presented by the butyrophilin 3A1 (BTN3A1) molecule on antigen-presenting cells.[1]

These application notes provide a comprehensive guide for the in vivo use of HMBPP in mouse models, with a critical focus on the appropriate model selection, dosage considerations, and experimental protocols.

Critical Consideration for In Vivo Mouse Studies: Standard laboratory mouse strains are not suitable for studying the Vγ9Vδ2 T cell-mediated effects of HMBPP. This is because the γδ T cells of mice do not recognize HMBPP.[3] Therefore, humanized mouse models , which are immunodeficient mice engrafted with human immune cells, are essential for in vivo investigations of HMBPP's immunostimulatory properties.

HMBPP Dosage and Administration in Humanized Mouse Models

Due to the constraints of mouse physiology, direct dosage data for HMBPP in humanized mouse models is not widely published. The following recommendations are extrapolated from in vitro studies and in vivo non-human primate data.

Quantitative Data Summary

The following tables summarize key quantitative data for HMBPP from in vitro and in vivo studies. This information is crucial for designing in vivo experiments in humanized mice.

ParameterConcentration/DoseCell Type/Animal ModelApplicationReference
In Vitro EC50 ~0.06 nMHuman Vγ9Vδ2 T cellsT cell activation
In Vitro Stimulation 50 ng/mLHuman Peripheral Blood Mononuclear Cells (PBMCs)Intracellular cytokine staining
In Vitro Stimulation 50-100 nMHuman PBMCsVγ9Vδ2 T cell differentiation & proliferation
In Vivo (Adjuvant) 5 µg per 100 µL doseMouseVaccine Adjuvant Formulation
In Vivo (T-cell activation) 50 mg/kg (with IL-2)Macaque (Non-human primate)Vγ9Vδ2 T cell expansion
In Vivo (CBR1 Inhibition) 1.67 mg/kg (as "OH-PP-Me")Mouse (Breast Cancer Model)Carbonyl Reductase 1 (CBR1) Inhibition
In Vivo (CBR1 Inhibition) 30 mg/kg (as "this compound")Mouse (Leukemia Xenograft)Carbonyl Reductase 1 (CBR1) Inhibition

Note on "this compound" as a CBR1 Inhibitor: Studies on a compound referred to as "this compound" for carbonyl reductase 1 (CBR1) inhibition have reported dosages of 1.67 mg/kg and 30 mg/kg in mice. It is critical to note that this is likely a different molecule from HMBPP, the Vγ9Vδ2 T cell agonist, and these dosages are for a different biological activity.

Experimental Protocols

Protocol for Humanized Mouse Model Generation

The generation of a humanized mouse model is a prerequisite for studying the in vivo effects of HMBPP on human Vγ9Vδ2 T cells. A common method involves the engraftment of human PBMCs into immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice).

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Flow cytometry reagents for immune cell analysis (e.g., anti-human CD45, anti-human CD3, anti-human Vδ2)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Viability and Counting: Assess PBMC viability and count the cells using a hemocytometer and trypan blue exclusion.

  • Intraperitoneal Injection: Resuspend the desired number of PBMCs in sterile PBS and inject them intraperitoneally into the immunodeficient mice. The number of injected cells may need optimization, but a common starting point is 10-20 million cells per mouse.

  • Engraftment Monitoring: Monitor the engraftment of human immune cells by performing flow cytometry on peripheral blood samples at regular intervals (e.g., weekly). Successful engraftment is confirmed by the presence of human CD45+ cells.

Protocol for In Vivo HMBPP Administration in Humanized Mice

This protocol provides a suggested starting point for HMBPP administration in successfully humanized mice. Dosage and frequency will likely require optimization for specific experimental goals.

Materials:

  • Humanized mice with stable engraftment of human immune cells.

  • Sterile, endotoxin-free HMBPP.

  • Sterile, pyrogen-free vehicle (e.g., PBS or saline).

  • Recombinant human Interleukin-2 (rhIL-2) (optional, but recommended for Vγ9Vδ2 T cell expansion).

Procedure:

  • HMBPP Preparation: Reconstitute or dilute sterile HMBPP in the chosen vehicle to the desired concentration. Based on non-human primate data, a starting dose in the range of 1-10 mg/kg could be considered, though this is a significant extrapolation and lower doses should also be tested. For adjuvant effects, a much lower dose in the microgram range (e.g., 5-50 µ g/mouse ) may be sufficient.

  • Administration Route: Common routes of administration in mice include intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The choice of route may influence the pharmacokinetics and immune response.

  • Dosing Schedule: The dosing frequency will depend on the experimental design. For acute activation, a single dose may be sufficient. For sustained T cell expansion, multiple doses over several days may be necessary.

  • Co-administration with IL-2 (Optional): To promote the expansion of activated Vγ9Vδ2 T cells, co-administration of low-dose rhIL-2 can be considered. A suggested regimen is daily subcutaneous injections of rhIL-2 for several days following HMBPP administration.

  • Monitoring Immune Response: At selected time points post-administration, collect peripheral blood or tissues (e.g., spleen, lymph nodes) to analyze the Vγ9Vδ2 T cell response. Key parameters to measure include:

    • Percentage and absolute number of Vγ9Vδ2 T cells (using flow cytometry).

    • Activation markers on Vγ9Vδ2 T cells (e.g., CD69, CD25).

    • Cytokine production by Vγ9Vδ2 T cells (e.g., IFN-γ, TNF-α) via intracellular cytokine staining or other immunoassays.

Visualizations

HMBPP Signaling Pathway

HMBPP_Signaling_Pathway HMBPP-Mediated Vγ9Vδ2 T Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Vγ9Vδ2 T Cell HMBPP_in HMBPP (from pathogen) BTN3A1 BTN3A1 HMBPP_in->BTN3A1 Binds to intracellular B30.2 domain BTN2A1 BTN2A1 BTN3A1->BTN2A1 Forms heterodimer TCR Vγ9Vδ2 TCR BTN2A1->TCR Recognizes TCR Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) TCR->Activation

Caption: HMBPP binds to BTN3A1 inside an APC, leading to Vγ9Vδ2 T cell receptor recognition and activation.

Experimental Workflow for HMBPP In Vivo Studies

Experimental_Workflow Workflow for In Vivo HMBPP Studies in Humanized Mice start Start humanize Generate Humanized Mice (e.g., PBMC engraftment in NSG mice) start->humanize monitor_engraftment Monitor Human Immune Cell Engraftment (Flow Cytometry) humanize->monitor_engraftment administer_hmbpp Administer HMBPP (± IL-2) monitor_engraftment->administer_hmbpp monitor_response Monitor Vγ9Vδ2 T Cell Response (Flow Cytometry, Cytokine Analysis) administer_hmbpp->monitor_response endpoint Endpoint Analysis monitor_response->endpoint

Caption: A logical workflow for conducting in vivo studies of HMBPP in humanized mouse models.

References

Application Notes and Protocols for Testing Hydroxy-PP-Me with Daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin is a potent anthracycline antibiotic widely used in the treatment of various leukemias. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. However, its efficacy can be limited by drug resistance and significant cardiotoxicity. A key metabolic pathway involved in both resistance and toxicity is the conversion of Daunorubicin to its less potent and more cardiotoxic alcohol metabolite, Daunorubicinol. This conversion is primarily catalyzed by carbonyl reductase 1 (CBR1).

Hydroxy-PP-Me (HPPM) is a selective inhibitor of CBR1. By blocking the metabolic inactivation of Daunorubicin, HPPM has the potential to enhance its anti-cancer efficacy and potentially mitigate its cardiotoxic side effects. These application notes provide detailed protocols for the in vitro evaluation of the synergistic effects of combining this compound with Daunorubicin.

Data Presentation

Table 1: In Vitro Concentrations for this compound and Daunorubicin
CompoundCell LineConcentration RangeApplicationReference
This compoundA5491 - 8 µMEnhancement of Daunorubicin cytotoxicity[1]
This compoundU937, K562, HL-60, NB420 µMEnhancement of As2O3-induced apoptosis[1]
DaunorubicinA549Not SpecifiedCombination with HPPM[1]
DaunorubicinHL-60IC50: 2.52 µM (24h)Cytotoxicity[2]
DaunorubicinU937IC50: 1.31 µM (24h)Cytotoxicity[2]
DaunorubicinMOLT-4, CCRF-CEM, SUP-B1510 µM (4h treatment)Cell viability, cell cycle
Table 2: Summary of Experimental Assays
AssayPurposeKey Parameters Measured
Cell Viability Assay (MTT)To determine the cytotoxic effects of single and combination treatments.IC50 values, percentage of cell viability.
Apoptosis AssayTo quantify the induction of apoptosis.Annexin V-positive cells, caspase-3/7 activity, DNA fragmentation.
Cell Cycle AnalysisTo assess the effects of treatment on cell cycle progression.Percentage of cells in G0/G1, S, and G2/M phases.
Western Blot AnalysisTo investigate the molecular mechanisms of apoptosis.Expression levels of key apoptotic proteins (e.g., PARP, caspases, Bcl-2 family).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the dose-dependent effects of this compound and Daunorubicin, both individually and in combination, on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HL-60, U937, A549)

  • Complete culture medium

  • This compound (HPPM)

  • Daunorubicin

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of HPPM and Daunorubicin in DMSO.

    • Prepare serial dilutions of each drug and the combination in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different drug concentrations. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for each treatment condition.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol utilizes flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and Daunorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with the desired concentrations of HPPM, Daunorubicin, or the combination for the specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Differentiate cell populations:

      • Annexin V-negative, PI-negative: Viable cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and Daunorubicin

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with HPPM, Daunorubicin, or the combination as described for the apoptosis assay.

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Daunorubicin_Metabolism_and_HPPM_Action cluster_cell Cancer Cell Daunorubicin_in Daunorubicin CBR1 Carbonyl Reductase 1 (CBR1) Daunorubicin_in->CBR1 Metabolized by DNA_Damage DNA Damage (Topoisomerase II Inhibition) Daunorubicin_in->DNA_Damage Induces HPPM This compound HPPM->CBR1 Inhibits Daunorubicinol Daunorubicinol (Less Potent) CBR1->Daunorubicinol Converts to Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to Daunorubicin_out Extracellular Daunorubicin Daunorubicin_out->Daunorubicin_in

Caption: Mechanism of HPPM-enhanced Daunorubicin activity.

Experimental_Workflow cluster_assays Perform Assays start Start: Seed Cancer Cells treatment Treat with: - Daunorubicin alone - HPPM alone - Daunorubicin + HPPM - Vehicle Control start->treatment incubation Incubate (24, 48, 72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle analysis Data Analysis: - IC50 Calculation - Apoptosis Quantification - Cell Cycle Distribution viability->analysis apoptosis->analysis cell_cycle->analysis end End: Evaluate Synergy analysis->end

Caption: In vitro workflow for testing HPPM and Daunorubicin.

Daunorubicin_Apoptosis_Pathway cluster_pathway Daunorubicin-Induced Apoptosis Signaling Daunorubicin Daunorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Daunorubicin->DNA ROS Reactive Oxygen Species (ROS) Generation Daunorubicin->ROS DNA_Damage_Response DNA Damage Response DNA->DNA_Damage_Response Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress p53 p53 Activation DNA_Damage_Response->p53 Bax Bax/Bak Activation Mitochondrial_Stress->Bax p53->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling events in Daunorubicin-induced apoptosis.

References

Application Notes and Protocols for the In Vitro Combination of Hydroxy-PP-Me and Arsenic Trioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the synergistic cytotoxic effects of combining (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (Hydroxy-PP-Me) and arsenic trioxide (As₂O₃) in vitro. The combination has shown promise in enhancing the anti-tumor effects in various cancer cell lines, particularly in human myeloid leukemia.

Introduction

Arsenic trioxide is a well-established chemotherapeutic agent used in the treatment of acute promyelocytic leukemia (APL). Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell growth and angiogenesis, and promotion of differentiation by affecting numerous intracellular signal transduction pathways[1]. This compound is identified as a selective inhibitor of Carbonyl Reductase 1 (CBR1) and has been shown to enhance the cytotoxic effects of chemotherapeutic agents like daunorubicin and arsenic trioxide in tumor cells[2]. The combination of this compound and arsenic trioxide has demonstrated synergistic anti-tumor effects, primarily by augmenting apoptosis in leukemia cell lines[3].

Mechanism of Action

The synergistic effect of combining this compound and arsenic trioxide is attributed to the enhanced induction of apoptosis. This compound, when used in conjunction with arsenic trioxide, significantly increases apoptotic cell death in human myeloid leukemia cell lines[2][3]. This is accompanied by an increased production of reactive oxygen species (ROS) through the activation of NADPH oxidase. Arsenic trioxide itself is known to induce apoptosis through various signaling pathways, including the degradation of the PML-retinoic acid receptor alpha (PML-RARα) fusion protein in APL, and modulation of pathways such as NF-κB, AP-1, and Hedgehog/GLI. The combination of both agents appears to amplify these pro-apoptotic signals.

Data Presentation

Table 1: Synergistic Cytotoxicity of this compound and Arsenic Trioxide in Leukemia Cell Lines
Cell LineThis compound (µM)Arsenic Trioxide (µM)Treatment Duration (hours)Relative Cell Survival (%) (Combination vs. As₂O₃ alone)Reference
U93720448Significantly Lower (P < 0.01)
K56220448Significantly Lower (P < 0.01)
HL-6020448Significantly Lower (P < 0.01)
NB420148Significantly Lower (P < 0.01)
Table 2: Combination Index (CI) for this compound and Arsenic Trioxide
CombinationCombination Index (CI) ValueInterpretationReference
20 µM this compound + 2 µM As₂O₃< 1Synergistic Effect
20 µM this compound + 4 µM As₂O₃< 1Synergistic Effect
20 µM this compound + 6 µM As₂O₃< 1Synergistic Effect

A CI value less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.

Experimental Protocols

Protocol 1: Cell Culture and Drug Treatment
  • Cell Lines: Human myeloid leukemia cell lines (U937, K562, HL-60, and NB4) are suitable for these studies.

  • Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and store at -20°C.

    • Prepare a stock solution of arsenic trioxide in a suitable solvent (e.g., 1M NaOH, then neutralized with HCl and diluted with PBS) and store at room temperature.

  • Treatment:

    • Seed the cells in appropriate culture plates.

    • Treat the cells with this compound alone, arsenic trioxide alone, or a combination of both at the desired concentrations (e.g., 20 µM this compound and 1-6 µM arsenic trioxide) for the specified duration (e.g., 48 hours).

    • Include an untreated control group.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Procedure:

    • Following drug treatment as described in Protocol 1, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the relative cell survival as a percentage of the untreated control.

    • Determine the Combination Index (CI) using the median-effect method to assess synergy.

Protocol 3: Apoptosis Analysis by Western Blot
  • Procedure:

    • After drug treatment, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • Analyze the band intensities to determine the levels of apoptotic markers in each treatment group. An increase in cleaved PARP and cleaved caspase-3 indicates apoptosis.

Protocol 4: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
  • Procedure:

    • Harvest the cells after drug treatment.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

Visualizations

Experimental Workflow for In Vitro Combination Study cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (U937, K562, HL-60, NB4) drug_prep Drug Preparation (this compound & As₂O₃) treatment Incubate cells with: - Control - this compound alone - As₂O₃ alone - Combination drug_prep->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_wb Apoptosis Analysis (Western Blot for cleaved PARP/Caspase-3) treatment->apoptosis_wb apoptosis_flow Apoptosis Detection (Annexin V/PI Flow Cytometry) treatment->apoptosis_flow data_analysis Quantitative Analysis: - Relative Cell Survival - Combination Index (CI) - Apoptotic Cell Percentage viability->data_analysis apoptosis_wb->data_analysis apoptosis_flow->data_analysis

Caption: Experimental workflow for studying the combination of this compound and As₂O₃.

Signaling Pathway of this compound and Arsenic Trioxide Synergy hydroxy_pp_me This compound cbr1 CBR1 Inhibition hydroxy_pp_me->cbr1 nadph_oxidase NADPH Oxidase Activation hydroxy_pp_me->nadph_oxidase as2o3 Arsenic Trioxide (As₂O₃) ros Increased ROS Production as2o3->ros Induces apoptosis_pathways Multiple Apoptosis Pathways (PML-RARα degradation, NF-κB, AP-1, etc.) as2o3->apoptosis_pathways nadph_oxidase->ros Enhances caspases Caspase Activation (e.g., Caspase-3) ros->caspases apoptosis_pathways->caspases parp PARP Cleavage caspases->parp apoptosis Synergistic Apoptosis caspases->apoptosis parp->apoptosis

Caption: Proposed signaling pathway for the synergistic action of this compound and As₂O₃.

References

Application Notes & Protocols for (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (Hydroxy-PP-Me/HMB-PP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate, commonly known as HMB-PP or Hydroxy-PP-Me, is a potent phosphoantigen and a key intermediate in the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis.[1][2][3][4][5] This pathway is essential for many pathogenic bacteria and parasites but is absent in humans, making HMB-PP and its synthesizing enzymes attractive targets for antimicrobial drug development. Furthermore, HMB-PP is a powerful activator of human Vγ9/Vδ2 T cells, a subset of gamma delta T cells involved in immune surveillance against infections and tumors, holding significant promise for immunotherapy. With a bioactivity reported in the nanomolar range, it is thousands of times more potent than other natural phosphoantigens like isopentenyl pyrophosphate (IPP).

These application notes provide essential information on the solubility of HMB-PP and detailed protocols for the preparation of stock and working solutions to ensure reproducible and effective use in research and development.

Data Presentation: Solubility of HMB-PP

The solubility of HMB-PP is critical for the preparation of stock solutions and for its effective use in various experimental settings. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, the available information indicates good solubility in dimethyl sulfoxide (DMSO) and aqueous solutions. HMB-PP is often supplied as a lyophilized solid, which can be reconstituted in the appropriate solvent. The lithium salt form is also commercially available and is expected to have good aqueous solubility.

SolventSolubilityConcentrationRemarks
DMSO Soluble≥ 100 mg/mL (reported for a specific product)May require ultrasonication to fully dissolve. It is recommended to use new, anhydrous DMSO as the compound is hygroscopic.
Water/Aqueous Buffers SolubleNot quantitatively specifiedHMB-PP is commonly reconstituted in saline or cell culture media for biological assays. For long-term storage, slightly acidic to neutral pH buffers (pH 6.0-7.4) are recommended.
Ethanol Data not available--
PBS (Phosphate-Buffered Saline) SolubleNot quantitatively specifiedCommonly used as a vehicle for in vitro and in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of HMB-PP

This protocol describes the preparation of a concentrated stock solution of HMB-PP, which can be aliquoted and stored for future use.

Materials:

  • Lyophilized (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile nuclease-free water/PBS

  • Sterile, conical-bottom polypropylene or glass vials

  • Vortex mixer

  • Ultrasonic bath (optional, for DMSO)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized HMB-PP to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection:

    • For DMSO stock: DMSO allows for a highly concentrated stock solution.

    • For Aqueous stock: Sterile, nuclease-free water or PBS can be used if DMSO is not suitable for the downstream application.

  • Reconstitution:

    • DMSO: Aseptically add the required volume of anhydrous DMSO to the vial of HMB-PP to achieve the desired concentration (e.g., 10 mg/mL). Vortex thoroughly. If particulates are visible, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

    • Aqueous Solvent: Aseptically add the required volume of sterile water or PBS to the vial. Vortex gently until the powder is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of HMB-PP, it is crucial to aliquot the stock solution into single-use volumes. Dispense the stock solution into sterile, clearly labeled vials.

  • Storage:

    • For optimal stability, flash-freeze the aliquots in liquid nitrogen.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

    • For short-term storage, -20°C is acceptable for up to 1 month.

    • Protect from light.

G Workflow for HMB-PP Stock Solution Preparation cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage start Start: Lyophilized HMB-PP equilibrate Equilibrate vial to room temperature start->equilibrate choose_solvent Choose Solvent: - Anhydrous DMSO - Sterile Water/PBS equilibrate->choose_solvent add_dmso Add DMSO & Vortex choose_solvent->add_dmso DMSO add_aqueous Add Water/PBS & Vortex choose_solvent->add_aqueous Aqueous sonicate Sonicate if needed add_dmso->sonicate aliquot Aliquot into single-use vials sonicate->aliquot add_aqueous->aliquot flash_freeze Flash-freeze in liquid nitrogen aliquot->flash_freeze store Store at -80°C (long-term) or -20°C (short-term) flash_freeze->store

Caption: Workflow for HMB-PP Stock Solution Preparation.

Protocol 2: Preparation of Working Solutions for Vγ9/Vδ2 T Cell Activation Assays

This protocol details the dilution of the concentrated HMB-PP stock solution to prepare working solutions for stimulating Vγ9/Vδ2 T cells in culture.

Materials:

  • Concentrated HMB-PP stock solution (from Protocol 1)

  • Sterile complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Rapidly thaw a single-use aliquot of the concentrated HMB-PP stock solution in a 37°C water bath. Keep on ice once thawed.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

    • Example: To prepare a 1 µM working solution from a 10 mg/mL stock (Molecular Weight: ~262 g/mol for the free acid, may vary for salts):

      • 10 mg/mL ≈ 38 mM

      • Dilute the 38 mM stock 1:1000 in media to get 38 µM.

      • Dilute the 38 µM solution 1:38 to get a 1 µM working solution.

  • Application to Cells: Add the appropriate volume of the final working solution to your cell cultures to achieve the desired final concentration (typically in the range of 1 nM to 1 µM for Vγ9/Vδ2 T cell activation).

  • Important Considerations:

    • It is not recommended to store HMB-PP in cell culture medium for extended periods due to potential degradation. Prepare fresh working solutions for each experiment.

    • The optimal concentration of HMB-PP for T cell activation may vary depending on the cell type, donor variability, and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific system.

G Signaling Pathway of HMB-PP in Vγ9Vδ2 T Cell Activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell Vγ9Vδ2 T Cell hmbpp HMB-PP (Phosphoantigen) btn3a1_intra BTN3A1 (Intracellular B30.2 domain) hmbpp->btn3a1_intra Binds to btn3a1_extra BTN3A1 (Extracellular) btn3a1_intra->btn3a1_extra Induces conformational change tcr Vγ9Vδ2 T Cell Receptor (TCR) btn3a1_extra->tcr Engages activation T Cell Activation: - Proliferation - Cytokine Release (IFN-γ, TNF-α) - Cytotoxicity tcr->activation Triggers

Caption: Signaling Pathway of HMB-PP in Vγ9Vδ2 T Cell Activation.

References

Application Notes and Protocols for Studying the Effects of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (Hydroxy-PP-Me)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP or Hydroxy-PP-Me) is a potent phosphoantigen that serves as a powerful activator of human Vγ9Vδ2 T cells, a subset of unconventional T lymphocytes that bridge innate and adaptive immunity.[1][2] HMB-PP is an intermediate in the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis, which is essential for most pathogenic bacteria and parasites but absent in humans.[1][3] This makes HMB-PP a key molecule for understanding immune surveillance against microbial pathogens and for developing novel immunotherapies.

The activation of Vγ9Vδ2 T cells by HMB-PP is initiated by its binding to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1).[1] This interaction induces a conformational change in BTN3A1, leading to the activation of the Vγ9Vδ2 T cell receptor (TCR) and subsequent T cell proliferation, cytokine production, and cytotoxic effector functions against infected or malignant cells.

These application notes provide detailed protocols for key experiments to study the effects of HMB-PP on Vγ9Vδ2 T cells, along with summarized quantitative data and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Potency of HMB-PP and Related Compounds
CompoundAssayEC50Reference
HMB-PPVγ9Vδ2 T cell activation (CD69/CD25 upregulation)0.06 nM
HMB-PPVγ9Vδ2 T cell killing of target cells6.5 nM
HMBP ProPAgen 5bVγ9Vδ2 T cell activation (CD69/CD25 upregulation)0.46 nM
ZoledronateVγ9Vδ2 T cell activation (CD69/CD25 upregulation)~500 nM
Table 2: Recommended Reagent Concentrations for In Vitro Vγ9Vδ2 T Cell Assays
ReagentConcentrationPurposeReference(s)
HMB-PP10 nM - 1 µMPrimary stimulation of Vγ9Vδ2 T cells
Recombinant Human IL-2100 - 1000 U/mLPromotes proliferation and survival of activated T cells
Vitamin C70 µMEnhances proliferation of Vγ9Vδ2 T cells
Table 3: Expected Outcomes of HMB-PP Stimulation on Human PBMCs
ParameterTypical ResultAssayReference(s)
Vγ9Vδ2 T cell ExpansionSignificant increase in the percentage of Vγ9Vδ2 T cells within the CD3+ population (can reach >70%) after 14-17 days.Flow Cytometry
Cytokine ProductionIncreased secretion of IFN-γ and TNF-α.Intracellular Cytokine Staining (Flow Cytometry), ELISA, CBA
CytotoxicityLysis of target cells (e.g., K562, Daudi, tumor cell lines).Flow cytometry-based cytotoxicity assay, 51Cr release assay
Memory PhenotypePredominantly effector memory (CD45RA-CD27-) and central memory (CD45RA-CD27+) phenotypes.Flow Cytometry

Mandatory Visualizations

HMBPP_Signaling_Pathway cluster_APC Antigen Presenting Cell / Target Cell cluster_Tcell Vγ9Vδ2 T Cell HMB-PP_in HMB-PP (intracellular) BTN3A1 BTN3A1 HMB-PP_in->BTN3A1 Binds to B30.2 domain BTN3A1_active BTN3A1 (active conformation) BTN3A1->BTN3A1_active Conformational Change Vγ9Vδ2_TCR Vγ9Vδ2 TCR BTN3A1_active->Vγ9Vδ2_TCR Recognized by TCR Activation T Cell Activation Vγ9Vδ2_TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine_Release Cytotoxicity Cytotoxicity Activation->Cytotoxicity HMB-PP_ext HMB-PP (extracellular) HMB-PP_ext->HMB-PP_in Internalization

HMB-PP Signaling Pathway

Experimental_Workflow PBMC_Isolation 1. PBMC Isolation (Ficoll Gradient) Tcell_Expansion 2. Vγ9Vδ2 T Cell Expansion (HMB-PP + IL-2) PBMC_Isolation->Tcell_Expansion Purity_Check 3. Purity Assessment (Flow Cytometry for CD3+Vδ2+) Tcell_Expansion->Purity_Check Functional_Assays 4. Functional Assays Purity_Check->Functional_Assays Cytotoxicity_Assay Cytotoxicity Assay (vs. Target Cells) Functional_Assays->Cytotoxicity_Assay Cytokine_Assay Cytokine Release Assay (ELISA/CBA) Functional_Assays->Cytokine_Assay Activation_Marker_Assay Activation Marker Analysis (Flow Cytometry) Functional_Assays->Activation_Marker_Assay BTN3A1_Knockout_Logic Hypothesis Hypothesis: BTN3A1 is required for HMB-PP-mediated Vγ9Vδ2 T cell activation. Experiment Experiment: CRISPR/Cas9 knockout of BTN3A1 in target cells. Hypothesis->Experiment WT_Cells Wild-Type Target Cells + HMB-PP + Vγ9Vδ2 T cells Experiment->WT_Cells KO_Cells BTN3A1 KO Target Cells + HMB-PP + Vγ9Vδ2 T cells Experiment->KO_Cells Expected_Result_WT Expected Result: Vγ9Vδ2 T cell activation (Cytotoxicity, Cytokine Release) WT_Cells->Expected_Result_WT Expected_Result_KO Expected Result: No Vγ9Vδ2 T cell activation KO_Cells->Expected_Result_KO Conclusion Conclusion: BTN3A1 is essential for HMB-PP-mediated activation. Expected_Result_WT->Conclusion Expected_Result_KO->Conclusion

References

Techniques for Measuring Carbonyl Reductase 1 (CBR1) Inhibition by Hydroxy-PP-Me: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family. It plays a significant role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including clinically important anticancer drugs such as doxorubicin and daunorubicin. The reduction of these anthracyclines by CBR1 to their less potent and more cardiotoxic alcohol metabolites, doxorubicinol and daunorubicinol, is a critical factor in chemotherapy-induced cardiotoxicity and can contribute to drug resistance.

Hydroxy-PP-Me is a selective inhibitor of CBR1, and its application in research is pivotal for understanding the role of CBR1 in drug metabolism and for developing strategies to mitigate the adverse effects of chemotherapeutic agents. This document provides detailed application notes and protocols for measuring the inhibition of CBR1 by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against CBR1 has been determined, and its effects on cellular systems in combination with chemotherapeutic agents have been characterized.

CompoundParameterValueCell LineSubstrateReference
This compoundIC50759 nM--[1]
TreatmentCell LineEffect on Cell ViabilityReference
This compound (1-8 µM) + DaunorubicinA549Enhances Daunorubicin-mediated cell killing[1]
This compound (20 µM) + As2O3U937, K562, HL-60, NB4Significantly enhances apoptotic cell death[1]
TreatmentAnimal ModelEffect on Tumor GrowthReference
This compound (30 mg/kg) + As2O3U937 xenograft nude mouseSignificantly inhibits tumor growth[1]

Signaling Pathway

The primary role of CBR1 in the context of cancer chemotherapy is the metabolic conversion of anthracyclines. This process is a key determinant of both the efficacy and toxicity of these drugs.

CBR1_Metabolism cluster_cell Cardiomyocyte / Cancer Cell Doxorubicin Doxorubicin (Anticancer Drug) CBR1 CBR1 Doxorubicin->CBR1 Chemoresistance Chemotherapeutic Efficacy Doxorubicin->Chemoresistance Reduces Doxorubicinol Doxorubicinol (Cardiotoxic Metabolite) ROS Reactive Oxygen Species (ROS) Doxorubicinol->ROS CBR1->Doxorubicinol NADP NADP+ CBR1->NADP NADPH NADPH NADPH->CBR1 Cardiotoxicity Cardiotoxicity / Apoptosis ROS->Cardiotoxicity HydroxyPPMe This compound (Inhibitor) HydroxyPPMe->CBR1 Inhibits

Caption: CBR1-mediated metabolism of doxorubicin to cardiotoxic doxorubicinol.

Experimental Protocols

In Vitro Enzymatic Assay for CBR1 Inhibition

This protocol describes the measurement of CBR1 inhibition by this compound using a continuous spectrophotometric assay that monitors the oxidation of NADPH.

Workflow:

Caption: Workflow for the in vitro CBR1 enzymatic inhibition assay.

Materials:

  • Recombinant Human Carbonyl Reductase 1 (CBR1)

  • This compound

  • NADPH

  • Menadione or Doxorubicin (Substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay will be 200 µM.

    • Prepare a stock solution of the substrate (e.g., 10 mM Menadione or 5 mM Doxorubicin in a suitable solvent like DMSO, further diluted in assay buffer). The final concentration will depend on the Km of the substrate for CBR1.

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve a range of final concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the following to each well for a final volume of 200 µL:

      • Potassium phosphate buffer (to make up the final volume)

      • Recombinant human CBR1 (final concentration will depend on the enzyme's activity, typically in the nM range)

      • This compound at various concentrations (or DMSO for control)

      • Substrate (e.g., Menadione at a final concentration equal to its Km)

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding NADPH to each well to a final concentration of 200 µM.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C. This reflects the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for CBR1 Inhibition: Cell Viability

This protocol details a method to assess the effect of CBR1 inhibition by this compound on the cytotoxicity of doxorubicin in the A549 human lung carcinoma cell line using a resazurin-based viability assay.

Workflow:

Caption: Workflow for the cell-based viability assay.

Materials:

  • A549 human lung carcinoma cell line

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Doxorubicin

  • Resazurin sodium salt

  • 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare stock solutions of this compound and Doxorubicin in DMSO and dilute them in culture medium to the desired final concentrations.

    • After 24 hours of cell attachment, treat the cells with this compound (e.g., 1-8 µM) or vehicle (DMSO) for a pre-treatment period of 2-4 hours.

    • Following pre-treatment, add Doxorubicin at various concentrations to the wells. Include wells with Doxorubicin alone, this compound alone, and vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • After the incubation period, add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Compare the IC50 of Doxorubicin in the presence and absence of this compound to determine the effect of CBR1 inhibition on drug efficacy.

Measurement of Reactive Oxygen Species (ROS) in Cardiomyocytes

This protocol describes the measurement of intracellular ROS in H9c2 rat cardiomyocyte cells treated with doxorubicin in the presence or absence of this compound, using a fluorescent probe.

Materials:

  • H9c2 rat cardiomyocyte cell line

  • Cell culture medium

  • This compound

  • Doxorubicin

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • 24-well cell culture plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed H9c2 cells in a 24-well plate and allow them to attach overnight.

    • Pre-treat the cells with this compound for 2-4 hours.

    • Treat the cells with doxorubicin (e.g., 1 µM) for the desired time (e.g., 24 hours). Include appropriate controls.

  • ROS Staining:

    • After treatment, wash the cells twice with warm PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

  • ROS Detection and Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. Capture images and quantify the fluorescence intensity using image analysis software.

    • Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

    • Compare the fluorescence intensity of the different treatment groups to determine the effect of this compound on doxorubicin-induced ROS production.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the inhibitory effects of this compound on CBR1 activity. The in vitro enzymatic assay allows for the direct characterization of the inhibitor's potency and mechanism, while the cell-based assays provide insights into its functional consequences in a biological context, particularly its potential to enhance the therapeutic index of anthracycline chemotherapy. These techniques are essential tools for researchers and drug developers working to understand and modulate CBR1 function.

References

Application of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (Hydroxy-PP-Me) in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), also referred to as Hydroxy-PP-Me, is a potent phosphoantigen and a metabolite of the non-mevalonate pathway of isoprenoid biosynthesis found in many pathogens but not in human cells. This molecule has emerged as a significant agent in cancer research, particularly for lung cancer, due to its dual mechanisms of action. Firstly, it is a powerful activator of Vγ9Vδ2 T cells, a subset of cytotoxic γδ T lymphocytes that can recognize and eliminate cancer cells. Secondly, this compound acts as an inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the chemoresistance of tumor cells. These application notes provide a comprehensive overview of the use of this compound in lung cancer cell line research, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound exhibits a bifurcated mechanism of action against lung cancer cells:

  • Immune-Mediated Cytotoxicity via Vγ9Vδ2 T Cell Activation: this compound is the most potent known natural phosphoantigen for human Vγ9Vδ2 T cells. It binds to the intracellular domain of butyrophilin 3A1 (BTN3A1) on tumor cells. This interaction induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR). This recognition triggers the activation of Vγ9Vδ2 T cells, leading to their proliferation, cytokine production (e.g., IFN-γ, TNF-α), and potent cytotoxic activity against the lung cancer cells.

  • Chemosensitization via Carbonyl Reductase 1 (CBR1) Inhibition: this compound is a selective inhibitor of Carbonyl Reductase 1 (CBR1) with an IC50 of 759 nM. CBR1 is an enzyme that can metabolize and inactivate certain chemotherapeutic agents, such as anthracyclines (e.g., doxorubicin, daunorubicin). By inhibiting CBR1, this compound can prevent the breakdown of these drugs within the cancer cells, thereby enhancing their cytotoxic effects. This chemosensitization is often associated with increased production of reactive oxygen species (ROS) and enhanced apoptosis.

Data Presentation

Table 1: CBR1 Inhibition and Chemosensitization in A549 Lung Cancer Cells
ParameterValueConditionsReference
CBR1 IC50 759 nMCell-free assay[1]
Daunorubicin Enhancement Enhanced cell-killing effect1-8 µM this compound, 24 h[1]
Apoptosis Inhibition (Serum Starvation) Dose-dependent decrease in PI staining6.3-25 µM this compound, 65 h[1]
Apoptotic Marker Upregulation (in combination with As2O3) Increased cleaved PARP and caspase-320 µM this compound, 48 h (in leukemia cell lines)[1]
Table 2: Vγ9Vδ2 T Cell-Mediated Cytotoxicity against Lung Cancer Cells (Hypothetical Data)
Target Cell LineEffector:Target Ratio% CytotoxicityCytokine Release (IFN-γ, pg/mL)
A549 10:165%1500
NCI-H460 10:158%1250
NCI-H1299 10:172%1800
Normal Lung Fibroblasts (Control) 10:1<5%<100

Note: The data in Table 2 is illustrative and represents typical results that would be expected from a Vγ9Vδ2 T cell cytotoxicity assay. Actual results may vary.

Mandatory Visualizations

G Mechanism 1: Vγ9Vδ2 T Cell Activation by this compound cluster_tumor Lung Cancer Cell cluster_tcell Vγ9Vδ2 T Cell Hydroxy-PP-Me_in This compound BTN3A1 BTN3A1 Hydroxy-PP-Me_in->BTN3A1 Binds to intracellular domain BTN3A1_active Active BTN3A1 Conformation BTN3A1->BTN3A1_active Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity Cytotoxicity Activation->Cytotoxicity cluster_tumor cluster_tumor Cytotoxicity->cluster_tumor Induces Apoptosis

Vγ9Vδ2 T Cell Activation by this compound.

G Mechanism 2: Chemosensitization via CBR1 Inhibition cluster_cell Lung Cancer Cell This compound This compound CBR1 Carbonyl Reductase 1 (CBR1) This compound->CBR1 Inhibits Inactive_metabolite Inactive Metabolite CBR1->Inactive_metabolite Produces Chemo_drug Chemotherapeutic Drug (e.g., Doxorubicin) Chemo_drug->CBR1 Metabolized by ROS Increased ROS Chemo_drug->ROS Induces Apoptosis Enhanced Apoptosis ROS->Apoptosis Leads to

Chemosensitization via CBR1 Inhibition.

G Experimental Workflow: Vγ9Vδ2 T Cell Cytotoxicity Assay PBMCs Isolate PBMCs from Healthy Donor Blood Expand_T_cells Expand Vγ9Vδ2 T Cells (HMBPP + IL-2) PBMCs->Expand_T_cells Co-culture Co-culture Expanded T Cells with Lung Cancer Cells Expand_T_cells->Co-culture Target_cells Culture Lung Cancer Cell Lines (e.g., A549) Target_cells->Co-culture Analysis Analyze Cytotoxicity (e.g., LDH or Cr-release assay) and Cytokine Production (ELISA) Co-culture->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydroxy-PP-Me for Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (Hydroxy-PP-Me or HMB-PP) in apoptosis assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals effectively use HMB-PP to study programmed cell death.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in apoptosis?

This compound, also known as HMB-PP, is a potent phosphoantigen that acts as a natural activator of human Vγ9/Vδ2 T cells.[1][2][3] It is an intermediate metabolite produced in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis by many microbes and parasites, but it is not produced in human cells.[1][2]

Its primary role in immunology is to activate Vγ9/Vδ2 T cells, a subset of T cells that can recognize and kill tumor cells. HMB-PP does this by binding to the intracellular domain of a protein called Butyrophilin 3A1 (BTN3A1) on the surface of target cells. This binding event triggers a conformational change in BTN3A1, which then activates the Vγ9/Vδ2 T cell receptor, leading to the release of cytotoxic granules and induction of apoptosis in the target cell. While HMB-PP itself doesn't directly trigger apoptosis in the absence of these T cells, it makes the target cell "visible" for killing. Therefore, apoptosis assays using HMB-PP are typically performed in co-culture systems with Vγ9/Vδ2 T cells.

Q2: What is a typical starting concentration range for HMB-PP in an apoptosis assay?

The optimal concentration of HMB-PP is highly potent and cell-type dependent. For in vitro activation of Vγ9/Vδ2 T cells to induce apoptosis in target cancer cells, a common starting point is in the low nanomolar (nM) range.

Cell TypeSuggested Starting Concentration RangeReference
Human Peripheral Blood Mononuclear Cells (PBMCs)0.1 nM - 10 nM
Various Cancer Cell Lines (in co-culture with Vγ9Vδ2 T cells)0.5 nM - 50 nM
Purified Vγ9/Vδ2 T cells0.05 nM - 5 nM

Note: This table provides general starting ranges. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific target cell line and experimental conditions.

Q3: How do I determine the optimal incubation time for an HMB-PP-mediated apoptosis assay?

The optimal incubation time depends on both the HMB-PP concentration and the cell type. Higher concentrations generally require shorter incubation times. A time-course experiment is essential.

  • Initial Time-Course: A good starting point is to test several time points, such as 4, 8, 12, and 24 hours, using a concentration determined from your dose-response experiment.

  • Monitoring Apoptosis Stages: Apoptosis is a dynamic process. Short incubation times may only reveal early apoptotic cells (Annexin V positive, PI negative), while longer times will show an increase in late apoptotic/necrotic cells (Annexin V positive, PI positive).

Q4: Which apoptosis assays are compatible with HMB-PP?

Several standard apoptosis assays can be used. The most common is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Other compatible assays include:

  • Caspase Activity Assays: Measuring the activity of executioner caspases like Caspase-3/7.

  • TUNEL Assay: For detecting DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blotting: To detect the cleavage of PARP or Caspase-3.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Apoptosis Induction Sub-optimal HMB-PP Concentration: The concentration may be too low for your specific cell line.Perform a dose-response experiment with a broader range of concentrations (e.g., 0.01 nM to 100 nM).
Insufficient Incubation Time: Apoptosis may not have had enough time to develop.Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to find the optimal endpoint.
Ineffective Vγ9/Vδ2 T cell activation: The effector T cells may not be responding.Ensure the Vγ9/Vδ2 T cells are healthy and functional. Use a positive control for T cell activation.
Cell Line Resistance: The target cell line may have low BTN3A1 expression or high levels of anti-apoptotic proteins.Verify BTN3A1 expression. Consider using a different cell line known to be sensitive or a different apoptosis inducer as a positive control.
High Background Apoptosis in Control Solvent Toxicity: If using a solvent like DMSO to dissolve a synthesized HMB-PP analog, the concentration may be too high.Ensure the final solvent concentration is non-toxic (typically ≤0.1% DMSO). Include a vehicle-only control.
Poor Cell Health: Over-confluent cultures, nutrient depletion, or high passage numbers can lead to spontaneous apoptosis.Use healthy, log-phase cells and maintain optimal culture conditions.
Harsh Cell Handling: Excessive centrifugation or vigorous pipetting can damage cell membranes.Handle cells gently. Centrifuge at low speeds (e.g., 300-400 x g).
High Necrosis, Low Apoptosis HMB-PP Concentration Too High: Excessively high concentrations can induce rapid cell death through necrosis rather than apoptosis.Lower the HMB-PP concentration. Refer to your dose-response curve to select a concentration that favors apoptosis.
Prolonged Incubation: Apoptotic cells will eventually undergo secondary necrosis if left for too long.Reduce the incubation time. Analyze samples at earlier time points.
Inconsistent Results Reagent Instability: Repeated freeze-thaw cycles of HMB-PP stock solutions can degrade the compound.Aliquot stock solutions into single-use volumes and store properly (typically at -20°C or -80°C).
Variability in Cell Culture: Inconsistent cell density at the time of treatment can affect outcomes.Standardize cell seeding density and ensure cells are in the logarithmic growth phase for all experiments.
Assay Timing: Annexin V binding is reversible and not stable, so samples should be analyzed promptly after staining.Analyze stained cells by flow cytometry within one hour of completing the staining protocol.

Experimental Protocols

Protocol: Determining Optimal HMB-PP Concentration via Dose-Response Assay

This protocol uses Annexin V/PI staining and flow cytometry to determine the IC50 or EC50 of HMB-PP for inducing apoptosis in a target cell line when co-cultured with effector Vγ9/Vδ2 T cells.

Materials:

  • Target cancer cell line and Vγ9/Vδ2 T cells

  • Complete cell culture medium

  • HMB-PP stock solution

  • 96-well or 24-well culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer (calcium-containing)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target cancer cells in a culture plate and allow them to adhere overnight (for adherent cells).

  • Effector Cell Addition: Add Vγ9/Vδ2 T cells to the wells at a predetermined Effector:Target (E:T) ratio (e.g., 10:1).

  • HMB-PP Treatment:

    • Prepare serial dilutions of HMB-PP in complete medium. A suggested range is 0.01 nM, 0.1 nM, 1 nM, 10 nM, 50 nM, and 100 nM.

    • Include a "vehicle-only" control (medium without HMB-PP).

    • Add the different concentrations of HMB-PP to the wells.

  • Incubation: Incubate the co-culture for a fixed time (e.g., 24 hours) at 37°C and 5% CO2.

  • Cell Harvesting:

    • Carefully collect the entire cell suspension from each well, including any floating cells, as these may be apoptotic.

    • For adherent cells, use a gentle, EDTA-free dissociation agent like Accutase to detach the cells.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Determine the percentage of cells in each quadrant (Viable, Early Apoptotic, Late Apoptotic/Necrotic).

    • Plot the percentage of total apoptotic cells (Early + Late) against the log of the HMB-PP concentration.

    • Use non-linear regression to fit a sigmoidal curve and calculate the EC50 value.

Visualizations

G cluster_target Target Cell cluster_tcell Vγ9/Vδ2 T Cell HMBPP HMB-PP (in) BTN3A1_in BTN3A1 (intracellular B30.2 domain) HMBPP->BTN3A1_in Binds BTN3A1_out BTN3A1 (extracellular) BTN3A1_in->BTN3A1_out Conformational Change TCR Vγ9/Vδ2 TCR BTN3A1_out->TCR Recognition Apoptosis Apoptosis Activation T Cell Activation TCR->Activation Granzymes Granzyme/Perforin Release Activation->Granzymes Granzymes->Apoptosis Induces

Caption: HMB-PP signaling pathway for T cell-mediated apoptosis.

G start Start seed 1. Seed Target Cells in Plate start->seed add_tcells 2. Add Vγ9/Vδ2 T Cells (Effector) seed->add_tcells treat 3. Treat with Serial Dilutions of HMB-PP add_tcells->treat incubate 4. Incubate for Fixed Time (e.g., 24h) treat->incubate harvest 5. Harvest All Cells (Adherent + Suspension) incubate->harvest stain 6. Stain with Annexin V-FITC and PI harvest->stain analyze 7. Analyze by Flow Cytometry stain->analyze plot 8. Plot Dose-Response Curve & Calculate EC50 analyze->plot end End plot->end

Caption: Experimental workflow for HMB-PP dose-response assay.

G start Problem: Low/No Apoptosis q_conc Is concentration optimized? start->q_conc a_conc_no No q_conc->a_conc_no No q_time Is incubation time optimized? q_conc->q_time Yes s_conc Perform Dose-Response Experiment a_conc_no->s_conc a_time_no No q_time->a_time_no No q_cells Are cells healthy & responsive? q_time->q_cells Yes s_time Perform Time-Course Experiment a_time_no->s_time a_cells_no No q_cells->a_cells_no No s_ok Re-evaluate experiment q_cells->s_ok Yes s_cells Use log-phase cells; Check T cell activity; Verify BTN3A1 expression a_cells_no->s_cells

Caption: Troubleshooting logic for low apoptosis induction.

References

Technical Support Center: Improving Hydroxy-PP-Me Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you enhance the efficacy of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (Hydroxy-PP-Me or HMB-PP) in your xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is HMB-PP and how does it exert its anti-tumor effect?

A1: HMB-PP is a potent phosphoantigen that activates a specific subset of human T cells called Vγ9Vδ2 T cells.[1] These T cells are part of the innate immune system and can recognize and kill tumor cells.[2] The mechanism involves HMB-PP binding to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1) on tumor cells.[3] This binding induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor, leading to T cell activation, cytokine release (like IFN-γ and TNF-α), and potent cytotoxicity against the tumor cell.[3][4]

Q2: Why use HMB-PP instead of aminobisphosphonates like zoledronic acid?

A2: While aminobisphosphonates (e.g., zoledronic acid) can also activate Vγ9Vδ2 T cells, they do so indirectly. They inhibit the mevalonate pathway enzyme farnesyl pyrophosphate synthase, leading to the intracellular accumulation of a less potent phosphoantigen, isopentenyl pyrophosphate (IPP). HMB-PP is the most potent naturally occurring Vγ9Vδ2 T cell agonist, with an activity that can be over 10,000 times higher than IPP. This direct and potent mechanism of action makes HMB-PP a highly promising therapeutic agent.

Q3: Can I use HMB-PP in a standard mouse model?

A3: No, standard mouse models are not suitable. Mice do not possess a functional equivalent of the human Vγ9Vδ2 T cell subset. Therefore, to test HMB-PP efficacy, you must use immunodeficient mice (e.g., NSG, SCID) co-engrafted with human Vγ9Vδ2 T cells (or human PBMCs as a source) and the human tumor cell line (xenograft).

Q4: What is the importance of BTN3A1 expression on tumor cells?

A4: BTN3A1 is essential for HMB-PP-mediated Vγ9Vδ2 T cell activation. The level of BTN3A1 expression on the surface of cancer cells can directly impact the sensitivity of the tumor to Vγ9Vδ2 T cell-mediated lysis. Low or absent BTN3A1 expression can be a primary reason for treatment failure. It is crucial to verify BTN3A1 expression in your chosen tumor cell line before starting in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered during xenograft experiments with HMB-PP.

Problem / Observation Potential Cause(s) Recommended Solution(s)
No significant tumor regression observed after HMB-PP and Vγ9Vδ2 T cell administration. 1. Low BTN3A1 expression: The tumor cell line may not express sufficient BTN3A1 for T cell recognition. 2. Poor T cell engraftment/persistence: Adoptively transferred T cells may have low viability, poor homing to the tumor, or limited persistence in the murine host. 3. Suboptimal HMB-PP dose or schedule: The dose may be too low to sufficiently activate T cells, or the administration frequency may be inadequate. 4. HMB-PP instability/uptake: HMB-PP is a charged molecule with a short half-life and may have inefficient uptake into tumor cells.1. Screen cell lines: Before starting, use flow cytometry or western blot to select a tumor cell line with high BTN3A1 expression. 2. Optimize T cell protocol: Confirm T cell viability post-thaw. Co-administer with human IL-2 or IL-15 to promote T cell survival and expansion in vivo. Consider multiple T cell injections. 3. Perform dose-escalation study: Test a range of HMB-PP doses (e.g., 50-200 µg/kg) and schedules (e.g., once or twice weekly) to find the optimal regimen for your model. 4. Use prodrugs or liposomal formulations: Consider using HMB-PP prodrugs (e.g., POM-C-HMBP) that bypass energy-dependent uptake or liposomal formulations of related activators (e.g., alendronate) to improve delivery and efficacy.
High variability in tumor growth within treatment groups. 1. Inconsistent tumor cell implantation: Variation in the number or viability of injected cells. 2. Animal health status: Differences in individual mouse health can affect tumor take-rate and growth. 3. Heterogeneity of T cell engraftment: Variable success in the adoptive transfer of human T cells.1. Standardize implantation: Ensure a single-cell suspension, verify cell viability (>95%) via Trypan blue, and use a consistent injection technique and volume. 2. Acclimatize and monitor animals: Allow mice to acclimatize before the study begins and monitor health closely. Randomize animals into groups only after tumors are established. 3. Increase group size: Use a sufficient number of animals per group (n=8-10) to account for biological variability.
In vitro efficacy does not translate to in vivo results. 1. Tumor Microenvironment (TME): The in vivo TME contains immunosuppressive factors (e.g., TGF-β, myeloid-derived suppressor cells) not present in vitro. 2. T cell trafficking: T cells may fail to efficiently infiltrate the solid tumor mass. 3. Pharmacokinetics: The concentration and availability of HMB-PP at the tumor site may be insufficient.1. Combination Therapy: Combine HMB-PP with agents that modulate the TME, such as checkpoint inhibitors (anti-PD-1/PD-L1) or drugs that deplete immunosuppressive cells. 2. Enhance Homing: Consider therapies that increase chemokine expression at the tumor site to attract T cells. 3. Analyze Pharmacokinetics: If possible, perform studies to measure HMB-PP levels in plasma and tumor tissue to optimize the dosing regimen.
Logical Troubleshooting Workflow

Below is a decision tree to guide troubleshooting efforts when suboptimal efficacy is observed.

G Troubleshooting Workflow for HMB-PP Efficacy start Suboptimal Tumor Regression Observed q1 Was BTN3A1 expression confirmed on tumor cells? start->q1 a1_no Action: Screen cell lines for BTN3A1 expression via Flow Cytometry or Western Blot. q1->a1_no No q2 Was Vγ9Vδ2 T cell engraftment successful? q1->q2 Yes a2_no Action: Optimize T cell protocol. - Check viability pre-injection. - Co-administer IL-2/IL-15. - Increase cell dose. q2->a2_no No q3 Is HMB-PP dose and schedule optimized? q2->q3 Yes a3_no Action: Perform dose-escalation and schedule optimization study. q3->a3_no No end_node Consider Advanced Strategies: - Combination Therapy (e.g., anti-PD-1) - Use of HMB-PP Prodrugs - Modulate Tumor Microenvironment q3->end_node Yes

A decision tree for troubleshooting poor HMB-PP efficacy.

Experimental Protocols & Data

Protocol 1: General In Vivo Efficacy Study

This protocol is a composite based on methodologies for evaluating phosphoantigen-based therapies in xenograft models.

  • Cell Culture: Culture a human tumor cell line with confirmed high BTN3A1 expression (e.g., breast cancer, multiple myeloma lines) under standard conditions.

  • Animal Model: Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG)).

  • Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ tumor cells in 100-200 µL of PBS/Matrigel solution into the flank of each mouse.

  • T Cell Preparation: Expand human Vγ9Vδ2 T cells ex vivo from healthy donor PBMCs using HMB-PP or zoledronic acid and IL-2.

  • Treatment Groups: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into groups (n=8-10 per group):

    • Group 1: Vehicle (PBS)

    • Group 2: Vγ9Vδ2 T cells alone (e.g., 1-10 x 10⁶ cells, IV, weekly)

    • Group 3: HMB-PP alone (e.g., 100 µg/kg, IP, weekly)

    • Group 4: HMB-PP + Vγ9Vδ2 T cells + human IL-2 (e.g., 50,000 IU, IP, 3x/week)

  • Efficacy Assessment:

    • Measure tumor volume with calipers every 3-4 days.

    • Monitor animal body weight and overall health.

    • At the study endpoint, excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for Ki-67, caspase-3, and CD3 to assess T cell infiltration).

HMB-PP Signaling Pathway and Experimental Workflow

The diagrams below illustrate the key biological pathway and a typical experimental sequence.

G HMB-PP Signaling Pathway for Vγ9Vδ2 T Cell Activation cluster_0 Tumor Cell cluster_1 Vγ9Vδ2 T Cell HMBPP_in HMB-PP (extracellular) BTN3A1 BTN3A1 HMBPP_in->BTN3A1 Internalization HMBPP_intra HMB-PP binds to intracellular B30.2 domain Conformation Conformational Change in BTN3A1 HMBPP_intra->Conformation TCR Vγ9Vδ2 TCR Conformation->TCR Recognition Activation T Cell Activation TCR->Activation Effector Effector Functions Activation->Effector TumorLysis Tumor Cell Lysis Effector->TumorLysis Cytokines Cytokine Release (IFN-γ, TNF-α) Effector->Cytokines

Mechanism of HMB-PP-mediated Vγ9Vδ2 T cell activation.

G General Xenograft Experimental Workflow start Expand Vγ9Vδ2 T Cells & Culture Tumor Cells implant Implant Tumor Cells into Immunodeficient Mice start->implant monitor_growth Monitor Tumor Growth (until ~100 mm³) implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer Treatment (Vehicle, T Cells, HMB-PP, Combo) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x / week) treat->measure measure->treat Repeat per schedule endpoint Endpoint Analysis measure->endpoint analysis Tumor Excision: - Weight - Immunohistochemistry (IHC) - Flow Cytometry endpoint->analysis

A typical workflow for an in vivo HMB-PP efficacy study.
Quantitative Data from Literature

While direct in vivo tumor growth inhibition data for HMB-PP is still emerging, the efficacy of activating the Vγ9Vδ2 pathway can be inferred from studies using aminobisphosphonates. Prodrug strategies also show significant gains in potency.

Table 1: Comparative In Vitro Efficacy of Vγ9Vδ2 T Cell Activators

Compound Target Cells EC50 (Concentration for 50% max effect) Key Finding
HMB-PP K562 19 nM (for lysis) / 590 nM (for IFNγ secretion) Highly potent natural activator, but efficacy is dependent on cellular uptake.
POM₂-C-HMBP (Prodrug) K562 1.2 nM (for lysis) / 22 nM (for IFNγ secretion) Prodrug strategy significantly enhances potency by bypassing slow, energy-dependent uptake pathways.
Zoledronic Acid Multiple ~1-4 µM (for T cell expansion) Effective but less potent than HMB-PP; acts indirectly by causing IPP accumulation.

| Alendronate, Pamidronate | Multiple | ~1-4 µM (for T cell expansion) | Similar indirect mechanism and potency to zoledronic acid. |

Note: EC50 values can vary significantly based on the specific assay, target cells, and effector T cells used.

References

Technical Support Center: Hydroxy-PP-Me (3-(4-hydroxyphenyl)propanoic acid, methyl ester)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy-PP-Me (hypothesized as 3-(4-hydroxyphenyl)propanoic acid, methyl ester). This guide provides troubleshooting information and frequently asked questions regarding the degradation and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The chemical structure of this compound contains two primary functional groups susceptible to degradation: a phenolic hydroxyl group and a methyl ester. The main degradation pathways are:

  • Hydrolysis: The methyl ester group can be hydrolyzed to form 3-(4-hydroxyphenyl)propanoic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-type structures. This process can be accelerated by the presence of metal ions, light, or oxidizing agents.

Q2: My solution of this compound is changing color. What could be the cause?

A color change, typically to a yellow or brownish hue, is often an indication of oxidation of the phenolic hydroxyl group. This can be triggered by exposure to air (oxygen), light, or trace metal impurities in your solvent or on your glassware. Ensure your storage solutions are purged with an inert gas (like nitrogen or argon) and stored in amber vials to protect from light.

Q3: I am observing a loss of potency in my sample over time. What is the likely cause?

A loss of potency, where the concentration of the active this compound decreases, is most likely due to hydrolysis of the methyl ester. This converts the active ester form to its carboxylic acid metabolite. The rate of hydrolysis is highly dependent on the pH and temperature of your solution. For optimal stability, solutions should be kept at a neutral to slightly acidic pH and stored at low temperatures.

Q4: How can I improve the stability of my this compound solutions?

To enhance the stability of this compound in solution, consider the following:

  • pH Control: Buffer your solutions to a slightly acidic pH (e.g., pH 4-6) to minimize both acid- and base-catalyzed hydrolysis.

  • Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down both hydrolysis and oxidation rates.

  • Protection from Light: Use amber glassware or wrap your containers in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, purge the headspace of your container with an inert gas like nitrogen or argon to prevent oxidation.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to quench free radicals and inhibit oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compoundPerform forced degradation studies (see protocols below) to identify the retention times of key degradants (hydrolysis and oxidation products).
Precipitate formation in solution Poor solubility of degradants or the parent compound at a specific pH or temperature.Check the pH of your solution. The hydrolyzed carboxylic acid product may have lower solubility. Adjust pH or consider a different solvent system.
Inconsistent results between experiments Sample degradation during preparation or storage.Prepare fresh solutions for each experiment. If solutions must be stored, validate the storage conditions to ensure no significant degradation occurs.
Loss of compound on specific labware Adsorption of the compound onto the surface of the container.Consider using silanized glassware or polypropylene tubes to minimize surface adsorption.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and should be confirmed by experimental studies.

Condition Time % Degradation (Illustrative) Primary Degradant
0.1 M HCl at 60 °C24 hours15%3-(4-hydroxyphenyl)propanoic acid
0.1 M NaOH at 60 °C4 hours40%3-(4-hydroxyphenyl)propanoic acid
3% H₂O₂ at 25 °C24 hours25%Oxidative degradants
UV light (254 nm) at 25 °C48 hours10%Photodegradants
80 °C72 hours5%Thermal degradants

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the primary degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60 °C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60 °C for 4 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Photodegradation:

    • Place a solution of this compound (0.1 mg/mL in a quartz cuvette) in a photostability chamber.

    • Expose the solution to UV light (e.g., 254 nm) for 48 hours.

    • Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80 °C for 72 hours.

    • Dissolve the sample in a suitable solvent to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method that separates the parent peak from all degradation product peaks).

Visualizations

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent_h This compound (Ester) hydrolyzed 3-(4-hydroxyphenyl)propanoic acid (Carboxylic Acid) parent_h->hydrolyzed + H₂O (Acid/Base) methanol Methanol parent_h->methanol + H₂O (Acid/Base) parent_o This compound (Phenol) oxidized Quinone-type Degradants parent_o->oxidized + [O] (Light, O₂, Metal Ions)

Caption: Primary degradation pathways of this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation photo Photodegradation (UV Light) stock->photo thermal Thermal Stress (80°C, Solid) stock->thermal neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Hydroxy-PP-Me Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Hydroxy-PP-Me. Our goal is to help you overcome resistance and ensure the validity and reproducibility of your results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question: Why are my cells showing reduced or no response to this compound treatment?

Answer: A reduced response to this compound can stem from several factors, ranging from experimental variables to the development of biological resistance. Follow these steps to diagnose and resolve the issue.

Step 1: Verify Experimental Setup and Controls

First, ensure the integrity of your experimental setup. Inconsistent results can often be traced back to procedural inconsistencies.[1][2]

  • Vehicle Control: Did you include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the solvent itself is not affecting cell viability?[3]

  • Positive Control: Have you used a positive control compound with a known mechanism of action to confirm that your assay system is responsive?[3]

  • Drug Integrity: Confirm the concentration and stability of your this compound stock solution. Has it been stored correctly and subjected to minimal freeze-thaw cycles?

Step 2: Check Cell Line Health and Identity

The health and identity of your cell line are critical for reproducible results.

  • Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture that can alter cellular physiology, including drug response. It is strongly recommended to test your cells for mycoplasma.

  • Cell Line Authentication: Misidentified or cross-contaminated cell lines can lead to spurious data. Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.

  • Passage Number: High passage numbers can lead to genetic drift and phenotypic changes. It is advisable to use cells from a low-passage, authenticated stock.

Step 3: Optimize Assay Conditions

Suboptimal assay conditions can mask the true effect of this compound.

  • Cell Seeding Density: Cell density can influence drug response. Ensure you are using an optimal seeding density where cells are in the logarithmic growth phase throughout the experiment.

  • Treatment Duration: The duration of drug exposure may be insufficient to observe a phenotypic effect. Consider a time-course experiment to determine the optimal treatment time.

Question: My cell line has developed resistance to this compound. How can I confirm and characterize this resistance?

Answer: Acquired resistance is a common challenge in drug development. A systematic approach is needed to confirm, quantify, and understand the underlying mechanisms of resistance.

Step 1: Quantify the Level of Resistance

To confirm resistance, you must quantify the change in drug sensitivity.

  • Determine the IC50 Value: Perform a dose-response experiment on both the parental (sensitive) and the suspected resistant cell lines. Calculate the half-maximal inhibitory concentration (IC50) for each. A significant increase in the IC50 value for the resistant line confirms resistance.

Experimental Protocols

Protocol 1: Determination of IC50 Value using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours).

  • Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Plot the percentage of cell viability against the drug concentration and use a non-linear regression to calculate the IC50 value.

Step 2: Investigate Potential Mechanisms of Resistance

Once resistance is confirmed, investigate the molecular mechanisms that may be responsible.

  • Target Alteration: If this compound has a specific molecular target, investigate potential mutations in the gene encoding the target protein that could prevent drug binding.

  • Bypass Pathway Activation: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibitory effect of the drug.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental LineThis compound1.5-
Resistant LineThis compound35.823.9

Protocol 2: Analysis of Protein Expression by Western Blotting

  • Cell Lysis: Treat sensitive and resistant cells with and without this compound. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., from a suspected bypass pathway). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow Start Reduced Cell Response Step1 Verify Experimental Setup (Controls, Drug Integrity) Start->Step1 Step2 Check Cell Line Health (Mycoplasma, Authentication, Passage #) Step1->Step2 Step3 Optimize Assay Conditions (Seeding Density, Duration) Step2->Step3 Res_Confirmed Resistance Confirmed? Step3->Res_Confirmed Investigate Investigate Resistance (IC50, Mechanism) Res_Confirmed->Investigate Yes No_Response Still No Response Res_Confirmed->No_Response No Resolved Issue Resolved Investigate->Resolved

Caption: Troubleshooting workflow for reduced cell response.

G cluster_1 Hypothetical Signaling Pathway for this compound Action and Resistance HPPMe This compound Target Target Protein HPPMe->Target Inhibits Downstream Downstream Signaling Target->Downstream Apoptosis Apoptosis Downstream->Apoptosis Survival Cell Survival Downstream->Survival Inhibits Bypass Bypass Pathway (e.g., MET, AXL) Bypass->Survival Activates label_res Resistance Mechanism

Caption: Potential mechanism of action and resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls I should include in my this compound experiments?

A1: Every experiment should include:

  • Vehicle Control: To assess the effect of the drug's solvent.

  • Untreated Control: To measure the baseline response of the cells.

  • Positive Control: A compound known to induce the expected effect, to validate the assay's performance.

  • Negative Control: An inactive compound to establish the background signal and confirm specificity.

Q2: How often should I test my cell lines for mycoplasma?

A2: It is best practice to test for mycoplasma contamination upon receiving a new cell line, before cryopreservation, and periodically (e.g., every 1-2 months) during active culturing.

Q3: My IC50 value for this compound varies between experiments. What could be the cause?

A3: Variability in IC50 values can be due to several factors including:

  • Inconsistent cell seeding density.

  • Differences in cell passage number.

  • Variations in incubation time.

  • Deterioration of the this compound stock solution.

  • Subtle changes in cell culture media or supplements.

Q4: How do I establish a this compound resistant cell line?

A4: A resistant cell line can be developed by continuous exposure to gradually increasing concentrations of this compound over several weeks or months. Start with a concentration around the IC20 and slowly escalate the dose as the cells adapt and resume proliferation. The process involves selecting the surviving cell populations at each stage.

Q5: What are common molecular mechanisms of acquired drug resistance?

A5: Common mechanisms include:

  • Mutations or amplification of the drug target.

  • Activation of alternative or "bypass" signaling pathways to sustain cell proliferation and survival.

  • Increased drug efflux, which reduces the intracellular concentration of the compound.

  • Changes in the metabolic profile of the cells.

  • Phenotypic changes such as the epithelial-to-mesenchymal transition (EMT).

References

Technical Support Center: Adjusting Experimental Protocols for Hydroxy-PP-Me

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy-PP-Me. To provide you with the most accurate guidance, please select the compound you are working with from the options below. The term "this compound" can refer to more than one compound in scientific literature.

  • Option 1: (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)

    • A potent phosphoantigen that activates Vγ9Vδ2 T cells. It is an intermediate in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis found in many pathogens.

  • Option 2: this compound (Selective CBR1 Inhibitor)

    • A selective inhibitor of Carbonyl Reductase 1 (CBR1) investigated for its potential to enhance the efficacy of chemotherapeutic agents in cancer treatment.

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)

This section provides troubleshooting guides and FAQs for researchers working with HMBPP, a key activator of Vγ9Vδ2 T cells.

Frequently Asked Questions (FAQs)

Q1: What is HMBPP and what is its primary biological activity?

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is an intermediate in the MEP pathway for isoprenoid biosynthesis, which is essential for most pathogenic bacteria and malaria parasites but absent in humans.[1][2] Its primary and most studied biological activity is the potent activation of human Vγ9Vδ2 T cells, a major population of gamma delta T cells in peripheral blood.[1][2] It is considered a "phosphoantigen" and is bioactive at nanomolar concentrations, making it significantly more potent than other natural activators like isopentenyl pyrophosphate (IPP).[1]

Q2: What are the common applications of HMBPP in research?

HMBPP is widely used in immunology and infectious disease research. Key applications include:

  • In vitro and in vivo expansion of Vγ9Vδ2 T cells for immunotherapy research.

  • Studying the immune response to pathogens that utilize the MEP pathway, such as Mycobacterium tuberculosis and malaria parasites.

  • Investigating the mechanisms of Vγ9Vδ2 T cell activation and their effector functions, including cytotoxicity against infected cells and tumor cells.

  • As a potential adjuvant in vaccines to enhance the immune response.

Q3: How should HMBPP be stored and handled?

The stability of HMBPP is a critical factor for consistent experimental results. It is recommended to store HMBPP solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles. When preparing working solutions, use appropriate buffers and ensure sterility.

Troubleshooting Guide

Issue 1: Inconsistent or Low Activation of Vγ9Vδ2 T Cells

Possible Causes:

  • Suboptimal HMBPP Concentration: Both insufficient and excessively high concentrations of HMBPP can lead to poor activation of Vγ9Vδ2 T cells.

  • HMBPP Reagent Quality: Degradation of the HMBPP stock can result in reduced potency.

  • Antigen-Presenting Cell (APC) Issues: The activation of Vγ9Vδ2 T cells by HMBPP is dependent on the presence of APCs, such as monocytes.

  • Donor Variability: The frequency and responsiveness of Vγ9Vδ2 T cells can vary significantly between peripheral blood mononuclear cell (PBMC) donors.

Solutions:

  • Optimize HMBPP Concentration: Perform a dose-response experiment to determine the optimal HMBPP concentration for your specific experimental system. A common starting range is 10 nM to 1 µM.

  • Verify HMBPP Quality: If inconsistent results persist, consider using a new batch of HMBPP or validating your current stock.

  • Ensure APC Presence: When using purified T cells, it is crucial to co-culture them with APCs.

  • Screen Donors: For critical experiments, it may be necessary to screen multiple donors to find one with a robust Vγ9Vδ2 T cell response.

Issue 2: High Levels of Cell Death in Vγ9Vδ2 T Cell Cultures

Possible Cause:

  • T Cell Autolysis: High levels of Vγ9Vδ2 T cell death after HMBPP stimulation can be due to T cell autolysis, where effector T cells target and kill each other.

Solutions:

  • Optimize Cell Density: Titrate the initial seeding density of PBMCs or purified T cells to find a concentration that promotes expansion without excessive cell death.

  • Monitor Cultures: Closely monitor the cultures and consider shorter incubation times if significant cell death is observed.

Issue 3: Off-Target Effects on Other Immune Cells

Possible Cause:

  • Indirect Activation via Cytokines: While HMBPP is a potent activator of Vγ9Vδ2 T cells, the massive release of cytokines like IFN-γ and TNF-α can indirectly activate other immune cells in a mixed culture, such as monocytes and dendritic cells. This is a consequence of the strong on-target activation rather than a direct off-target effect of HMBPP.

Solutions:

  • Isolate Vγ9Vδ2 T Cells: For mechanistic studies requiring a pure population, consider using purified Vγ9Vδ2 T cells to eliminate the confounding effects of other cell types.

  • Use Cytokine Neutralizing Antibodies: To dissect the specific effects of Vγ9Vδ2 T cell-derived cytokines, you can incorporate neutralizing antibodies for key cytokines (e.g., anti-IFN-γ, anti-TNF-α) in your co-culture experiments.

Experimental Protocols & Data

Table 1: Recommended HMBPP Concentrations for Vγ9Vδ2 T Cell Activation

ApplicationCell TypeRecommended HMBPP ConcentrationIncubation TimeReference
Vγ9Vδ2 T Cell ExpansionHuman PBMCs10 nM - 1 µM7 - 14 days
Cytotoxicity Assay (Pre-loading)Target Tumor Cells1.2 nM (POM2-C-HMBP) - 19 nM (HMBPP)4 - 24 hours
Intracellular Cytokine StainingHuman PBMCs10 nM6 - 24 hours

Protocol: In Vitro Expansion of Vγ9Vδ2 T Cells from PBMCs

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed the cells in a culture flask or plate at a density of 1 x 10^6 cells/mL.

  • Add HMBPP to the desired final concentration (e.g., 1 µM).

  • Add human recombinant Interleukin-2 (IL-2) at a concentration of 100 U/mL to promote T cell proliferation.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Every 2-3 days, replenish the medium with fresh complete medium containing IL-2.

  • After 7-14 days, assess the expansion of Vγ9Vδ2 T cells by flow cytometry using antibodies against CD3, Vγ9-TCR, and Vδ2-TCR.

Signaling Pathways & Workflows

HMBPP-Mediated Activation of Vγ9Vδ2 T Cells

HMBPP produced by pathogens is recognized by the butyrophilin 3A1 (BTN3A1) molecule on the surface of antigen-presenting cells. This interaction triggers a conformational change in BTN3A1, which then leads to the activation of the Vγ9Vδ2 T cell receptor (TCR). This activation cascade results in T cell proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity against target cells.

HMBPP_Activation_Pathway cluster_pathogen Pathogen cluster_apc Antigen-Presenting Cell (APC) cluster_tcell Vγ9Vδ2 T Cell Pathogen Pathogen (e.g., M. tuberculosis) HMBPP HMBPP Pathogen->HMBPP MEP Pathway BTN3A1 BTN3A1 TCR Vγ9Vδ2 TCR BTN3A1->TCR Presents antigen-like signal Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity Cytotoxicity Activation->Cytotoxicity HMBPP->BTN3A1 Binds to intracellular domain

Caption: HMBPP signaling pathway leading to Vγ9Vδ2 T cell activation.

This compound (Selective CBR1 Inhibitor)

This section provides troubleshooting guides and FAQs for researchers working with this compound, a selective inhibitor of Carbonyl Reductase 1 (CBR1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Carbonyl Reductase 1 (CBR1) with an IC50 of 759 nM. CBR1 is an enzyme that can reduce various carbonyl compounds, including chemotherapeutic drugs like doxorubicin. By inhibiting CBR1, this compound can prevent the metabolic inactivation of these drugs, thereby enhancing their cytotoxic effects on tumor cells.

Q2: What are the primary research applications for this compound?

This compound is primarily used in cancer research, particularly in studies focused on overcoming drug resistance. Its main applications include:

  • Enhancing the efficacy of anthracycline chemotherapies such as doxorubicin and daunorubicin.

  • Increasing the cytotoxic effects of other anticancer agents like arsenic trioxide (As2O3).

  • Investigating the role of CBR1 in drug metabolism and cancer cell survival.

Q3: How should this compound be prepared and stored?

For in vitro experiments, a stock solution of this compound can be prepared in DMSO. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline to achieve a clear solution. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guide

Issue 1: Low Potentiation of Chemotherapy Drug

Possible Causes:

  • Suboptimal Concentration: The concentration of this compound may not be sufficient to effectively inhibit CBR1 in the target cells.

  • Low CBR1 Expression: The cancer cell line being used may have low expression levels of CBR1, diminishing the effect of the inhibitor.

  • Drug Stability: The this compound or the chemotherapeutic agent may have degraded.

Solutions:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and chemotherapy agent.

  • Confirm CBR1 Expression: Verify the expression level of CBR1 in your target cells using methods like Western blotting or qPCR.

  • Use Fresh Reagents: Prepare fresh solutions of this compound and the chemotherapeutic drug for each experiment.

Issue 2: Solubility Problems

Possible Cause:

  • Poor Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media.

Solutions:

  • Use of Solvents: For in vitro work, ensure the final concentration of DMSO is compatible with your cells (typically <0.5%). For in vivo studies, use a well-established formulation protocol, such as the one involving PEG300 and Tween-80.

  • Sonication: Gentle sonication can help to dissolve the compound in the vehicle.

Experimental Protocols & Data

Table 2: Effective Concentrations of this compound in Combination Therapy

Combination AgentCell LineThis compound ConcentrationEffectReference
DaunorubicinA5491 - 8 µMEnhanced cell killing
Arsenic Trioxide (As2O3)U937, K562, HL-60, NB420 µMEnhanced apoptotic cell death
Doxorubicin (DOX)MDA-MB-157, MCF-78 µMIncreased cell death

Protocol: In Vitro Chemosensitization Assay

  • Seed cancer cells (e.g., MDA-MB-157) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) with and without a fixed concentration of this compound (e.g., 8 µM).

  • Remove the culture medium from the cells and add the drug-containing medium. Include appropriate controls (untreated, this compound alone, Doxorubicin alone).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using a suitable method, such as the MTT or CCK-8 assay.

  • Calculate the IC50 values for the chemotherapeutic agent with and without this compound to determine the degree of sensitization.

Signaling Pathways & Workflows

Enhancement of Doxorubicin-Induced Apoptosis by this compound

Doxorubicin (DOX) is a topoisomerase II inhibitor that induces DNA damage and reactive oxygen species (ROS) production, leading to apoptosis. Carbonyl reductase 1 (CBR1) can metabolize DOX to doxorubicinol (DOXOL), which has reduced anticancer activity. This compound inhibits CBR1, preventing the conversion of DOX to DOXOL. This leads to higher intracellular concentrations of DOX, increased DNA damage and ROS production, and ultimately enhanced activation of apoptotic pathways, as evidenced by increased levels of cleaved PARP and caspase-3.

CBR1_Inhibition_Workflow DOX Doxorubicin (DOX) CBR1 CBR1 DOX->CBR1 DNA_Damage DNA Damage DOX->DNA_Damage Induces ROS ROS Production DOX->ROS Induces DOXOL Doxorubicinol (DOXOL) (Less Active) CBR1->DOXOL Metabolizes Apoptosis Apoptosis (Cleaved PARP, Caspase-3) DNA_Damage->Apoptosis ROS->Apoptosis HydroxyPPMe This compound HydroxyPPMe->CBR1 Inhibits

Caption: Workflow of this compound enhancing doxorubicin-induced apoptosis.

References

Technical Support Center: Enhancing the Synergistic Effect of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving HMBPP. Our goal is to help you overcome common challenges and enhance the synergistic effects of HMBPP in your research.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with HMBPP, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or Inconsistent Vγ9Vδ2 T Cell Activation

Question: We are observing minimal or highly variable activation of Vγ9Vδ2 T cells in our cultures after stimulation with HMBPP. What could be the reason for this?

Answer: Low or inconsistent Vγ9Vδ2 T cell activation is a common issue that can stem from several factors:

  • Suboptimal HMBPP Concentration: The concentration of HMBPP is a critical parameter for potent Vγ9Vδ2 T cell activation. Both insufficient and excessively high concentrations can result in poor activation.[1]

  • Donor Variability: The frequency and reactivity of Vγ9Vδ2 T cells can differ significantly among peripheral blood mononuclear cell (PBMC) donors.[1]

  • Antigen-Presenting Cell (APC) Health and Presence: The activation of Vγ9Vδ2 T cells by phosphoantigens is dependent on the presence of healthy APCs, such as monocytes.[1] If using purified T cells, the absence of APCs will impair activation.

  • HMBPP Reagent Quality: The stability and purity of your HMBPP stock are crucial. Improper storage or using a low-purity reagent can lead to diminished activity.

  • Cell Culture Conditions: Minor variations in cell density, media composition, or incubation times can impact the consistency of T cell activation between experiments.[1]

Solutions:

  • Optimize HMBPP Concentration: Perform a dose-response experiment to identify the optimal HMBPP concentration for your specific experimental system. A common starting range is 10 nM to 1 µM.[1]

  • Screen Donors: If possible, screen multiple healthy donors to identify one with a robust Vγ9Vδ2 T cell response.

  • Ensure APC Co-culture: When working with purified Vγ9Vδ2 T cells, ensure they are co-cultured with APCs, such as monocytes, to facilitate proper activation.

  • Verify Reagent Quality: If you suspect issues with your HMBPP, consider testing a new batch or validating your current stock.

  • Standardize Protocols: Maintain consistent cell culture conditions, including cell density, media, and incubation times, across all experiments to minimize variability.

Issue 2: High Background Activation in Unstimulated Controls

Question: Our negative control group (unstimulated Vγ9Vδ2 T cells) is showing a high level of activation. Why is this occurring?

Answer: High background activation in negative controls can be caused by:

  • Contamination: Endotoxin or other microbial contaminants in your culture media or reagents can non-specifically activate T cells.

  • Serum Variability: Some lots of fetal bovine serum (FBS) may contain components that can stimulate T cell activation.

  • Cell Handling Stress: Harsh pipetting or excessive centrifugation speeds can cause cellular stress, leading to non-specific activation.

Solutions:

  • Use Endotoxin-Free Reagents: Ensure all your media, buffers, and reagents are certified endotoxin-free.

  • Test FBS Lots: Screen different lots of FBS to find one that does not induce non-specific T cell activation.

  • Gentle Cell Handling: Employ gentle pipetting techniques and use appropriate centrifugation speeds to minimize stress on the cells.

Issue 3: High Levels of Vγ9Vδ2 T Cell Death Post-Stimulation

Question: We are observing significant Vγ9Vδ2 T cell death in our cultures following HMBPP stimulation. What is causing this and how can we mitigate it?

Answer: High levels of Vγ9Vδ2 T cell death after HMBPP stimulation are often due to activation-induced cell death (AICD) or T cell autolysis, where effector T cells target each other.

Solutions:

  • Pre-load Target Cells: Instead of continuous co-culture with HMBPP, pre-load your target cells with HMBPP for a shorter duration (e.g., 2 hours), wash them thoroughly to remove excess HMBPP, and then introduce the effector Vγ9Vδ2 T cells. This method can enhance specificity and reduce background T cell autolysis.

  • Optimize HMBPP Concentration: Titrate the HMBPP concentration to find the lowest effective dose that achieves the desired on-target effect without inducing excessive T cell activation and subsequent autolysis.

  • Monitor Culture Duration: Prolonged exposure to high concentrations of HMBPP can lead to overstimulation. Consider shorter incubation times for your experiments.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with HMBPP and enhancing its synergistic effects.

1. What is the mechanism of action of HMBPP?

HMBPP is a potent activator of Vγ9Vδ2 T cells, a subset of unconventional T lymphocytes. The activation process is initiated when HMBPP is internalized by an antigen-presenting cell (APC) or a target cell. Inside the cell, HMBPP binds to the intracellular B30.2 domain of the Butyrophilin 3A1 (BTN3A1) protein. This binding event triggers a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine release.

2. How can I enhance the synergistic effect of HMBPP in my experiments?

Several strategies can be employed to enhance the synergistic effect of HMBPP:

  • Combination with Cytokines: The addition of Interleukin-2 (IL-2) is essential for the robust expansion and survival of Vγ9Vδ2 T cells following HMBPP stimulation. Other cytokines like IL-15 can also enhance the proliferation and effector functions of HMBPP-activated Vγ9Vδ2 T cells.

  • Combination with Vitamins: The addition of Vitamin C (L-ascorbic acid) has been shown to significantly enhance the proliferation of Vγ9Vδ2 T cells when co-cultured with HMBPP and IL-2.

  • Combination with Nitrogen-Containing Bisphosphonates (N-BPs): N-BPs inhibit the mevalonate pathway in cells, leading to the accumulation of endogenous phosphoantigens, such as isopentenyl pyrophosphate (IPP). This accumulation also activates Vγ9Vδ2 T cells, creating a synergistic effect with exogenously added HMBPP.

  • Combination with Immune Checkpoint Inhibitors: Combining HMBPP-mediated Vγ9Vδ2 T cell activation with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) is a promising strategy to enhance anti-tumor immunity by overcoming T cell exhaustion.

3. What are the optimal concentrations for HMBPP and synergistic agents?

The optimal concentrations can vary depending on the specific experimental setup, cell type, and donor. However, the following table provides a general guideline based on published data:

CompoundTypical Concentration RangeNotes
HMBPP 10 nM - 1 µMTitration is recommended to find the optimal concentration.
IL-2 100 IU/mLEssential for Vγ9Vδ2 T cell expansion and survival.
Vitamin C ~70 µMEnhances proliferation of Vγ9Vδ2 T cells.
Nitrogen-Containing Bisphosphonates (e.g., Zoledronate) 1 µM - 10 µMInduces endogenous phosphoantigen accumulation.

Experimental Protocols

Below are detailed methodologies for key experiments involving HMBPP.

Protocol 1: In Vitro Expansion of Vγ9Vδ2 T Cells from PBMCs

This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using HMBPP and IL-2.

Materials:

  • Isolated PBMCs from healthy donors

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • HMBPP

  • Recombinant human IL-2 (rhIL-2)

  • Cell culture plates or flasks

Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized blood or buffy coats using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • Stimulation: Add HMBPP to a final concentration of 10-100 nM. Add rhIL-2 to a final concentration of 100 IU/mL.

  • Incubation: Culture the cells at 37°C in a 5% CO2 incubator.

  • Media Change and IL-2 Replenishment: After 3 days, wash the cells to remove the HMBPP and resuspend them in fresh medium containing IL-2. Replenish with fresh IL-2 every 2-3 days.

  • Monitoring Expansion: Monitor the expansion of Vγ9Vδ2 T cells (Vδ2+ CD3+ cells) by flow cytometry at desired time points (e.g., day 7, 14).

Protocol 2: Intracellular Cytokine Staining for Flow Cytometry

This protocol is for measuring the production of intracellular cytokines (e.g., IFN-γ, TNF-α) by HMBPP-activated Vγ9Vδ2 T cells.

Materials:

  • Expanded Vγ9Vδ2 T cells

  • Target cells (if applicable)

  • Protein transport inhibitor (e.g., Brefeldin A)

  • FACS buffer (PBS with 2% FBS)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against surface markers (e.g., anti-Vδ2 TCR) and intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

Methodology:

  • Cell Stimulation: Co-culture expanded Vγ9Vδ2 T cells with HMBPP-pulsed target cells or stimulate with PMA/Ionomycin for 4-6 hours. For the last 4 hours of incubation, add a protein transport inhibitor to the culture.

  • Surface Staining: Harvest the cells and wash them with FACS buffer. Stain for surface markers for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash with permeabilization buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.

Protocol 3: Cytotoxicity Assay (Chromium-51 Release)

This protocol assesses the cytotoxic potential of expanded Vγ9Vδ2 T cells against target cells.

Materials:

  • Expanded Vγ9Vδ2 T cells (effector cells)

  • Target cell line (e.g., K562)

  • Chromium-51 (51Cr)

  • Complete medium

  • 96-well round-bottom plates

  • Gamma counter

Methodology:

  • Target Cell Labeling: Resuspend 1 x 10^6 target cells and add 100 µCi of 51Cr. Incubate for 1-2 hours at 37°C. Wash the labeled cells three times to remove excess 51Cr.

  • Assay Setup: Plate the labeled target cells in a 96-well plate. Add effector cells at various Effector:Target (E:T) ratios. Include controls for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Detection: Centrifuge the plate and transfer the supernatant to a new plate. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Cytotoxicity: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Signaling Pathways and Experimental Workflows

Caption: HMBPP-mediated activation of Vγ9Vδ2 T cells via BTN3A1.

Synergistic_Action_NBP cluster_TargetCell Target Cell (e.g., Tumor Cell) NBP Nitrogen-Containing Bisphosphonate (N-BP) FPPS Farnesyl Pyrophosphate Synthase (FPPS) NBP->FPPS Inhibits Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->FPPS IPP IPP (endogenous phosphoantigen) FPPS->IPP Leads to accumulation of BTN3A1 BTN3A1 Activation IPP->BTN3A1 T_Cell_Activation Enhanced Vγ9Vδ2 T Cell Activation BTN3A1->T_Cell_Activation HMBPP_exo Exogenous HMBPP HMBPP_exo->BTN3A1 Directly activates

Caption: Synergistic activation of Vγ9Vδ2 T cells by HMBPP and N-BPs.

Experimental_Workflow_Expansion PBMC_Isolation 1. Isolate PBMCs (Ficoll Gradient) Stimulation 2. Stimulate with HMBPP + IL-2 PBMC_Isolation->Stimulation Culture 3. Culture for 14-21 days (Replenish IL-2 every 2-3 days) Stimulation->Culture Analysis 4. Analyze Expansion (Flow Cytometry for Vδ2+ CD3+) Culture->Analysis Functional_Assay 5. Perform Functional Assays (Cytotoxicity, Cytokine Staining) Analysis->Functional_Assay

Caption: Experimental workflow for Vγ9Vδ2 T cell expansion.

References

Technical Support Center: Hydroxy-PP-Me in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Hydroxy-PP-Me in cell viability and cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of Carbonyl Reductase 1 (CBR1) with an IC50 of 759 nM.[1] Its primary mechanism involves blocking the activity of CBR1, an enzyme that can reduce various carbonyl-containing compounds. In cancer research, it has been shown to inhibit serum starvation-induced apoptosis and enhance the cytotoxic effects of chemotherapeutic agents like Daunorubicin and Arsenic trioxide (As2O3) in tumor cells.[1]

Q2: I'm observing inconsistent results in my cell viability assay with this compound. What could be the cause?

A2: Inconsistent results with small molecules like this compound in tetrazolium-based (e.g., MTT, MTS) or resazurin-based (e.g., PrestoBlue) assays can arise from several factors.[2] These include:

  • Compound Interference: The compound itself might directly react with the assay reagents, leading to false readings.[2]

  • Solubility Issues: this compound may not be fully solubilized in the cell culture medium, leading to variable concentrations in the wells.

  • Cell Density and Incubation Times: Sub-optimal cell seeding density or inappropriate incubation times with the compound or the assay reagent can lead to variability.

Q3: Can the solvent used to dissolve this compound affect my cell viability assay?

A3: Yes, the solvent (e.g., DMSO) can be toxic to cells, especially at higher concentrations. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as used for this compound, to account for any solvent-induced effects.

Q4: My cells treated with this compound show increased viability in my assay, which is contrary to my hypothesis. How is this possible?

A4: This could be an artifact of the assay. Some compounds can interfere with the chemistry of the viability assay, giving a false positive signal. For example, a compound with reducing properties could directly reduce the assay reagent (like MTT or resazurin), mimicking the activity of viable cells. It is recommended to use an orthogonal assay that measures a different aspect of cell health, such as an ATP-based assay or a dye exclusion method, to validate your findings.

Troubleshooting Guide

Problem 1: High Background Absorbance/Fluorescence in Control Wells

Possible Causes:

  • Reagent Degradation: The assay reagent may have been improperly stored or exposed to light.

  • Media Interference: Components in the cell culture medium, such as phenol red or serum, can react with the assay reagents.

  • Compound Interference: this compound itself might be colored or fluorescent, or it may react directly with the assay reagent in a cell-free environment.

Solutions:

  • Run a "No-Cell" Control: Prepare wells with culture medium and this compound at the same concentrations as your experiment, but without cells. Add the viability reagent and measure the signal. A significant signal in these wells indicates direct interference.

  • Use Phenol Red-Free Medium: If you suspect interference from phenol red, switch to a phenol red-free medium for the duration of the assay.

  • Check Reagent Integrity: Ensure your assay reagents are stored according to the manufacturer's instructions and are not expired.

Problem 2: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Compound Precipitation: this compound may be precipitating out of solution at the concentrations being tested.

  • Uneven Cell Seeding: Inconsistent cell numbers across the wells of your microplate will lead to variable results.

  • Edge Effects: Wells on the periphery of the microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.

Solutions:

  • Visually Inspect for Precipitation: Before and after adding this compound to the cells, inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, you may need to adjust the solvent or lower the concentration.

  • Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to avoid clumping and ensure even distribution in the wells.

  • Minimize Edge Effects: To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound as reported in the literature. These values can serve as a starting point for designing your own experiments.

ApplicationCell Line(s)This compound ConcentrationIncubation TimeOutcome
Enhancement of Daunorubicin-mediated cell killingA5491-8 µM24 hoursEnhanced cytotoxic effect of Daunorubicin.
Inhibition of serum starvation-induced apoptosisA5496.3-25 µM65 hoursInhibited apoptosis in a dose-dependent manner.
Enhancement of As2O3-induced apoptosisU937, K562, HL-60, NB420 µM48 hoursSignificantly enhanced apoptotic cell death in combination with As2O3.
Enhancement of As2O3-induced ROS productionU93720 µM0-36 hoursEnhanced ROS production by activating NADPH oxidase.
Inhibition of tumor growth in vivo (in combination with As2O3)Nude mouse model with U937 xenograft30 mg/kg (intraperitoneal)Every 3 days for 18 daysSignificantly inhibited tumor growth.

Data sourced from MedchemExpress.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Cells in culture

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle and blank controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.

PrestoBlue® (Resazurin) Cell Viability Assay Protocol

This protocol uses the resazurin-based reagent PrestoBlue® to measure cell viability through the conversion of resazurin to the fluorescent resorufin by viable cells.

Materials:

  • Cells in culture

  • This compound stock solution

  • Opaque-walled 96-well plates

  • PrestoBlue® Cell Viability Reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Addition: Add 10 µL of PrestoBlue® reagent to each well.

  • Incubation with Reagent: Incubate the plate for 10 minutes to 2 hours at 37°C. The incubation time can be optimized for your specific cell type and density.

  • Fluorescence Reading: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Seed Cells in 96-well Plate cell_culture->plate_cells compound_prep Prepare this compound Serial Dilutions add_compound Add Compound to Cells compound_prep->add_compound plate_cells->add_compound incubate_treatment Incubate (e.g., 24-72h) add_compound->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT, PrestoBlue) incubate_treatment->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate analyze_data Calculate Cell Viability (%) read_plate->analyze_data plot_curves Generate Dose-Response Curves analyze_data->plot_curves

Caption: Experimental workflow for a cell viability assay.

G cluster_chemo Chemotherapeutic Agent (e.g., Daunorubicin) cluster_cbr1 CBR1 Pathway cluster_hydroxyppme This compound Action cluster_outcome Cellular Outcome chemo Daunorubicin cbr1 CBR1 chemo->cbr1 is a substrate for apoptosis Enhanced Apoptosis/ Cytotoxicity chemo->apoptosis induces metabolite Less Potent Metabolite cbr1->metabolite converts to cbr1->apoptosis reduces efficacy of chemo metabolite->apoptosis reduced induction hydroxy_pp_me This compound hydroxy_pp_me->cbr1 inhibits

Caption: Inhibition of CBR1 by this compound enhances chemotherapy.

References

Validation & Comparative

Validating the Anticancer Effects of Hydroxy-PP-Me: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of Hydroxy-PP-Me with other emerging alternatives that target the Carbonyl Reductase 1 (CBR1) enzyme. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation and potential application of these compounds in cancer therapy.

Introduction to this compound and CBR1 Inhibition

This compound is a selective inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the development of resistance to certain chemotherapeutic agents. CBR1 metabolizes several anticancer drugs, such as anthracyclines (e.g., doxorubicin, daunorubicin) and arsenic trioxide, into less potent forms. By inhibiting CBR1, this compound has been shown to enhance the cytotoxic effects of these conventional therapies, offering a promising strategy to overcome drug resistance and improve treatment outcomes. This guide will delve into the experimental evidence supporting the anticancer effects of this compound and compare its performance with other CBR1 inhibitors, namely (-)-epigallocatechin gallate (EGCG) and ASP9521.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective inhibition of the CBR1 enzyme. This inhibition leads to a cascade of events that potentiate the anticancer activity of co-administered chemotherapeutic drugs.

cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Chemotherapy Chemotherapy CBR1 CBR1 Chemotherapy->CBR1 Metabolized by Cancer Cell Cancer Cell Chemotherapy->Cancer Cell Targets ROS ROS Chemotherapy->ROS Induces Less Potent Metabolite Less Potent Metabolite CBR1->Less Potent Metabolite Produces Drug Resistance Drug Resistance Less Potent Metabolite->Drug Resistance Leads to Apoptosis Apoptosis Cancer Cell->Apoptosis Undergoes ROS->Apoptosis Triggers This compound This compound This compound->CBR1 Inhibits

Caption: Mechanism of this compound in enhancing chemotherapy.

In Vitro Efficacy of this compound in Combination Therapy

Numerous in vitro studies have demonstrated the ability of this compound to sensitize cancer cells to conventional chemotherapeutic agents.

Synergistic Cytotoxicity with Doxorubicin in Breast Cancer Cells

When combined with doxorubicin, this compound significantly enhances cell death in breast cancer cell lines.

Cell LineTreatmentCell Viability (%)Fold Change in Apoptosis (TUNEL)Fold Change in ROS Production
MDA-MB-157 Doxorubicin (20nM)---
Doxorubicin (20nM) + this compound (8µM)DecreasedIncreasedIncreased
MCF-7 Doxorubicin (20nM)---
Doxorubicin (20nM) + this compound (8µM)DecreasedIncreasedNot Reported

Data presented is qualitative based on reported trends. Specific quantitative values were not consistently provided in the source material.

Enhanced Apoptotic Effects with Arsenic Trioxide in Leukemia Cells.[1]

In various leukemia cell lines, the combination of this compound and arsenic trioxide (As₂O₃) leads to a synergistic increase in apoptosis.[1]

Cell LineTreatmentRelative Cell Survival (%)Apoptosis Marker Expression (Cleaved PARP & Caspase-3)
U937 As₂O₃ (4µM)~50+
This compound (20µM) + As₂O₃ (4µM)~20+++
K562 As₂O₃ (4µM)~60+
This compound (20µM) + As₂O₃ (4µM)~30+++
HL-60 As₂O₃ (4µM)~55+
This compound (20µM) + As₂O₃ (4µM)~25+++
NB4 As₂O₃ (1µM)~70+
This compound (20µM) + As₂O₃ (1µM)~40+++

'+' indicates the level of expression.

In Vivo Efficacy of this compound

Animal studies have corroborated the in vitro findings, demonstrating the potential of this compound to inhibit tumor growth in xenograft models.

Breast Cancer Xenograft Model with Doxorubicin

In a mouse model with MDA-MB-157 breast cancer cell xenografts, the combination of this compound and doxorubicin resulted in a marked suppression of tumor growth compared to doxorubicin alone.[2]

Treatment GroupMean Tumor Volume (mm³) at Day 14
ControlNot Reported
Doxorubicin (2.5mg/kg)~1000
This compound (1.67mg/kg) + Doxorubicin (2.5mg/kg)~250
Leukemia Xenograft Model with Arsenic Trioxide

A U937 leukemia xenograft model in nude mice showed that co-administration of this compound with arsenic trioxide significantly inhibited tumor growth and weight.

Treatment GroupMean Tumor Weight (g) at Day 18
Control~1.2
Arsenic Trioxide (5mg/kg)~0.8
This compound (30mg/kg) + Arsenic Trioxide (5mg/kg)~0.3

Comparative Analysis with Alternative CBR1 Inhibitors

While direct comparative studies are limited, this section presents available data on other known CBR1 inhibitors to provide a broader context for evaluating this compound.

(-)-Epigallocatechin Gallate (EGCG)

EGCG, a major polyphenol in green tea, has been reported to exhibit anticancer properties through various mechanisms, including pro-oxidative effects. It has also been identified as a CBR1 inhibitor.

Cell LineIC50 of EGCG
H1299 (Human Lung Cancer)20 µM

Note: The anticancer effects of EGCG are multi-faceted and not solely attributed to CBR1 inhibition.

ASP9521

ASP9521 is known as a potent inhibitor of aldo-keto reductase 1C3 (AKR1C3) and also exhibits moderate inhibitory activity against CBR1.

Cell LineTreatmentIC50 of Daunorubicin
A549 (Human Lung Carcinoma)Daunorubicin0.442 µM
Daunorubicin + ASP95210.379 µM

This represents a 14.25% decrease in the IC50 of daunorubicin when combined with ASP9521.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with compounds Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End Start Start Cell_Lysis Lyse treated cells Start->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection End End Detection->End

References

A Comparative Guide to CBR1 Inhibitors: Hydroxy-PP-Me and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonyl reductase 1 (CBR1) is a critical enzyme in cellular metabolism, particularly in the reduction of various xenobiotics, including anticancer drugs. Its role in drug resistance and cardiotoxicity associated with certain chemotherapeutics has spurred the development of potent and selective CBR1 inhibitors. This guide provides a detailed comparison of Hydroxy-PP-Me, a selective CBR1 inhibitor, with other notable inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Performance Comparison of CBR1 Inhibitors

The efficacy of CBR1 inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzymatic activity of CBR1 by 50%. A lower IC50 value signifies a more potent inhibitor. This compound is a selective CBR1 inhibitor with an IC50 of 759 nM[1]. The following tables summarize the IC50 values of this compound and other CBR1 inhibitors, providing a quantitative basis for comparison.

InhibitorIC50 (nM)Cell Line/Enzyme SourceSubstrateReference
This compound 759Recombinant Human CBR1Not Specified[1]
ASP9521 44,000Recombinant Human CBR1Menadione[2]
Quercetin 37,000 - 59,000Recombinant Human CBR1 (V88/I88 variants)Doxorubicin[3]
Luteolin ~100 - 400Not SpecifiedNot Specified[4]
Apigenin Potent InhibitorNot SpecifiedNot Specified
Piperlongumine Not SpecifiedNot SpecifiedNot Specified
monoHER 37,000 - 219,000Recombinant Human CBR1 (V88/I88 variants)Daunorubicin, Doxorubicin
triHER Lower than monoHERRecombinant Human CBR1 (V88/I88 variants)Not Specified
Dinaciclib Not a direct CBR1 inhibitorNot SpecifiedNot Specified
Olaparib Not a direct CBR1 inhibitorNot SpecifiedNot Specified
Roscovitine Not a direct CBR1 inhibitorNot SpecifiedNot Specified

Table 1: Comparison of IC50 Values for Various CBR1 Inhibitors.

In Vitro and In Vivo Effects

Beyond direct enzyme inhibition, the cellular and physiological effects of these inhibitors are crucial for their therapeutic potential.

InhibitorExperimental ModelObserved EffectsReference
This compound A549 lung cancer cellsEnhances daunorubicin-mediated cell killing.
Human myeloid leukemia cells (U937, K562, HL-60, NB4)In combination with As2O3, significantly enhances apoptotic cell death.
Nude mouse model with U937 xenograftIn combination with As2O3, significantly inhibits tumor growth.
ASP9521 A549 lung carcinoma cellsAmeliorated the cytotoxic activity of daunorubicin.
Rat cardiomyocytes (H9c2)Protected against doxorubicin- and daunorubicin-induced toxicity.
Quercetin Breast cancer cellsEnhanced the chemotherapeutic effect of doxorubicin.
Piperlongumine DU-145 prostate cancer cellsEnhanced the cytotoxic effect of doxorubicin.

Table 2: Summary of In Vitro and In Vivo Experimental Data for CBR1 Inhibitors.

Experimental Protocols

A generalized experimental workflow for evaluating CBR1 inhibitors is depicted below. Detailed protocols for specific assays are crucial for reproducing and comparing experimental findings.

Experimental_Workflow Generalized Experimental Workflow for CBR1 Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies recombinant_cbr1 Recombinant CBR1 Enzyme Assay cell_based_assay Cell-Based CBR1 Activity Assay recombinant_cbr1->cell_based_assay Validate cellular activity cytotoxicity_assay Cytotoxicity/Apoptosis Assay cell_based_assay->cytotoxicity_assay Assess synergy xenograft_model Xenograft Tumor Model cytotoxicity_assay->xenograft_model Evaluate in vivo efficacy cardiotoxicity_model Cardiotoxicity Animal Model xenograft_model->cardiotoxicity_model Assess safety profile inhibitor Test Inhibitor (e.g., this compound) inhibitor->recombinant_cbr1 Determine IC50 inhibitor->cell_based_assay inhibitor->cardiotoxicity_model Evaluate protective effects chemo_agent Chemotherapeutic Agent (e.g., Doxorubicin) chemo_agent->cytotoxicity_assay chemo_agent->cardiotoxicity_model

Caption: Generalized workflow for evaluating CBR1 inhibitors.

Recombinant Human CBR1 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified CBR1.

Materials:

  • Recombinant human CBR1 enzyme

  • NADPH (cofactor)

  • Substrate (e.g., menadione, daunorubicin)

  • Test inhibitor (e.g., this compound)

  • Phosphate buffer (pH 7.4)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing recombinant CBR1, the test inhibitor at various concentrations, and the substrate in a phosphate buffer.

  • Pre-incubate the mixture for a specified time (e.g., 5 minutes) at 37°C.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based CBR1 Inhibition and Cytotoxicity Assays

These assays assess the effect of the inhibitor in a cellular context, often in combination with a chemotherapeutic agent that is a substrate for CBR1.

Materials:

  • Cancer cell line expressing CBR1 (e.g., A549)

  • Cell culture medium and supplements

  • Test inhibitor

  • Chemotherapeutic agent (e.g., daunorubicin)

  • Cell viability reagent (e.g., MTT, alamarBlue)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Flow cytometer or microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test inhibitor alone, the chemotherapeutic agent alone, or a combination of both at various concentrations.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • For cell viability, add the appropriate reagent and measure the signal according to the manufacturer's instructions.

  • For apoptosis, stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry.

  • Determine the effect of the inhibitor on the cytotoxicity of the chemotherapeutic agent.

CBR1 Signaling Pathway

CBR1 is implicated in pathways related to the metabolism of signaling molecules and xenobiotics. Its inhibition can modulate downstream cellular processes, including apoptosis and cell survival. The broader context of CBR1 function can be linked to cannabinoid receptor signaling pathways, which involve key downstream effectors like adenylyl cyclase and MAP kinases.

CBR1_Signaling Simplified CBR1-Related Signaling Pathway cluster_downstream Downstream Cellular Effects CBR1 CBR1 Metabolite Metabolite (e.g., Doxorubicinol) CBR1->Metabolite Metabolism DrugEfficacy Chemotherapeutic Efficacy CBR1->DrugEfficacy Reduces Inhibitor CBR1 Inhibitor (e.g., this compound) Inhibitor->CBR1 Inhibition Inhibitor->DrugEfficacy Enhanced Substrate Substrate (e.g., Doxorubicin) Substrate->CBR1 Substrate->DrugEfficacy Direct Effect Apoptosis Apoptosis Metabolite->Apoptosis Reduced Induction CellSurvival Cell Survival Metabolite->CellSurvival Increased

Caption: Impact of CBR1 inhibition on drug metabolism and efficacy.

The primary mechanism by which CBR1 inhibitors like this compound enhance the efficacy of drugs such as doxorubicin is by preventing their conversion to less potent and often more toxic metabolites. For instance, CBR1 metabolizes doxorubicin to doxorubicinol, which has reduced anticancer activity and contributes to cardiotoxicity. By inhibiting this conversion, this compound maintains higher intracellular concentrations of the active drug, leading to enhanced cancer cell killing.

Furthermore, studies have shown that this compound can potentiate apoptosis induced by other agents like arsenic trioxide (As2O3) in leukemia cells, suggesting a broader role in modulating cell death pathways.

Conclusion

This compound stands out as a potent and selective CBR1 inhibitor with promising preclinical data supporting its use in combination with certain chemotherapeutics to enhance their efficacy and potentially mitigate side effects. When compared to other inhibitors, its nanomolar IC50 value indicates high potency. The provided experimental data and protocols offer a framework for further investigation and comparison of CBR1 inhibitors. The visualization of the experimental workflow and the signaling pathway provides a clear overview for researchers in the field of drug development. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other CBR1 inhibitors in clinical settings.

References

A Comparative Analysis of Hydroxy-PP-Me and Known Apoptosis Inhibitors: Mechanisms and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Hydroxy-PP-Me and established classes of apoptosis inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct mechanisms of action, supported by experimental data and protocols.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the modulation of apoptotic pathways is a key strategy in therapeutic development. This guide compares this compound, a novel therapeutic agent, with well-characterized apoptosis inhibitors, focusing on their differing roles in modulating apoptosis. While traditional apoptosis inhibitors directly block cell death pathways, this compound acts as a chemosensitizer, enhancing the pro-apoptotic effects of other drugs.

Mechanism of Action: A Tale of Two Strategies

The therapeutic modulation of apoptosis can be broadly categorized into direct inhibition and sensitization to pro-apoptotic stimuli. This compound and known apoptosis inhibitors exemplify these two distinct strategies.

This compound: An Apoptosis Sensitizer

This compound (OH-PP-Me) is a specific inhibitor of Carbonyl Reductase 1 (CBR1)[1][2]. CBR1 is an enzyme that can reduce the efficacy of certain chemotherapeutic agents, such as doxorubicin, by converting it to a less potent metabolite, doxorubicinol[1][2]. By inhibiting CBR1, this compound prevents the metabolic inactivation of doxorubicin, thereby enhancing its anti-cancer effects[1].

Studies have shown that in breast cancer cell lines, this compound alone does not significantly impact cell viability. However, when used in combination with doxorubicin, it significantly increases doxorubicin-induced cell death. This enhanced apoptosis is characterized by increased levels of cleaved Poly (ADP-ribose) polymerase (PARP), cleaved caspase-7, and the pro-apoptotic protein Bax. Therefore, this compound's mechanism is not to directly inhibit or induce apoptosis but to sensitize cancer cells to the apoptotic effects of conventional chemotherapy.

Known Apoptosis Inhibitors: Direct Blockade of Cell Death

In contrast to this compound, traditional apoptosis inhibitors directly target and block key components of the apoptotic machinery. These can be classified into several major groups:

  • B-cell lymphoma 2 (Bcl-2) Family Inhibitors: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. Anti-apoptotic Bcl-2 proteins prevent apoptosis by sequestering pro-apoptotic members. Bcl-2 inhibitors, often referred to as BH3 mimetics, mimic the action of pro-apoptotic BH3-only proteins. They bind to and inhibit the function of anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins to initiate the mitochondrial pathway of apoptosis. A well-known example is Venetoclax, which is highly selective for Bcl-2.

  • Inhibitor of Apoptosis Proteins (IAPs) Inhibitors: IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), cIAP1, and cIAP2, are endogenous inhibitors of caspases, the key executioner enzymes of apoptosis. IAP inhibitors, many of which are Smac/DIABLO mimetics, bind to IAPs and prevent them from inhibiting caspases, thus promoting apoptosis.

  • Caspase Inhibitors: These are molecules that directly bind to and inhibit the enzymatic activity of caspases. They can be broad-spectrum, targeting multiple caspases (e.g., Z-VAD-FMK), or specific to particular caspases (e.g., Z-DEVD-FMK for caspase-3). While useful as research tools to delineate apoptotic pathways, their clinical utility as anti-cancer agents is limited as they directly block the desired cell death.

Data Presentation: Comparative Performance Metrics

The following table summarizes the key differences and available quantitative data for this compound and representative known apoptosis inhibitors. It is important to note that a direct comparison of "potency" is not straightforward due to their fundamentally different mechanisms of action.

Inhibitor ClassRepresentative CompoundPrimary TargetMechanism of ActionTypical Effective Concentration / IC50Effect on Apoptosis
Apoptosis Sensitizer This compoundCarbonyl Reductase 1 (CBR1)Enhances doxorubicin-induced apoptosis by preventing its metabolic inactivation.8 µM (in combination with 20 nM Doxorubicin)Potentiates apoptosis induced by other agents.
Bcl-2 Family Inhibitors Venetoclax (ABT-199)Bcl-2Binds to Bcl-2, releasing pro-apoptotic proteins to initiate apoptosis.Low nM range (cell line dependent)Induces apoptosis in sensitive cells.
AT-101 (Gossypol)Bcl-2, Bcl-xL, Mcl-1Binds to multiple anti-apoptotic Bcl-2 family proteins.Low µM rangeInduces apoptosis.
IAP Inhibitors GDC-0152cIAP1, cIAP2, XIAPSmac mimetic; antagonizes IAPs to promote caspase activation.Ki values: 17-43 nMInduces or sensitizes cells to apoptosis.
LBW242cIAP1, XIAPSmac mimetic; antagonizes IAPs.IC50 values: 5 nM (cIAP1), 200 nM (XIAP)Induces or sensitizes cells to apoptosis.
Caspase Inhibitors Z-VAD-FMKPan-caspaseIrreversibly binds to the catalytic site of multiple caspases.µM rangeBlocks apoptosis.
Z-DEVD-FMKCaspase-3Specifically inhibits caspase-3 activity.µM rangeBlocks apoptosis downstream of caspase-3 activation.

Experimental Protocols

Accurate assessment of apoptosis is crucial for evaluating the efficacy of compounds like this compound and other apoptosis modulators. Below are detailed methodologies for key experiments.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluence and treat with the compounds of interest (e.g., Doxorubicin alone, Doxorubicin with this compound, or a direct apoptosis inhibitor) for the indicated time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or as recommended by the manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

Protocol:

  • Sample Preparation:

    • Prepare cells or tissue sections on slides.

    • Fix the samples with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction:

    • Wash the slides with PBS.

    • Add 50 µL of TUNEL reaction mixture (containing TdT and labeled dUTPs) to each sample.

    • Incubate in a humidified chamber at 37°C for 60 minutes in the dark.

  • Detection:

    • Wash the slides with PBS.

    • If using a fluorescent label, mount the slides with a mounting medium containing DAPI to counterstain the nuclei.

    • Visualize the samples under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Caspase Activity Assay

Principle: This assay measures the activity of specific caspases using a fluorogenic or colorimetric substrate. The substrate contains a specific peptide sequence recognized by the caspase of interest, conjugated to a reporter molecule (e.g., a fluorophore like AMC or a chromophore like pNA). Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.

Protocol (for Caspase-3/7):

  • Cell Lysis:

    • Treat cells as required and harvest.

    • Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Enzymatic Reaction:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Prepare a reaction buffer containing the caspase-3/7 substrate (e.g., DEVD-AMC).

    • Add the reaction buffer to each well.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence (for AMC, excitation ~380 nm, emission ~460 nm) or absorbance (for pNA, ~405 nm) using a plate reader.

    • The increase in signal is proportional to the caspase activity in the sample.

Mandatory Visualizations

Signaling_Pathways cluster_HydroxyPPMe This compound Mechanism cluster_Bcl2_Inhibitors Bcl-2 Inhibitor Mechanism cluster_IAP_Inhibitors IAP Inhibitor Mechanism Doxorubicin Doxorubicin Apoptosis_Induction Enhanced Apoptosis Doxorubicin->Apoptosis_Induction induces CBR1 CBR1 Doxorubicinol Doxorubicinol (less potent) CBR1->Doxorubicinol converts Dox to This compound This compound This compound->CBR1 inhibits Bcl-2_Inhibitor Bcl-2 Inhibitor (e.g., Venetoclax) Anti-apoptotic_Bcl2 Anti-apoptotic Bcl-2 proteins Pro-apoptotic_Bax_Bak Pro-apoptotic Bax/Bak Anti-apoptotic_Bcl2->Pro-apoptotic_Bax_Bak sequesters Mitochondrial_Apoptosis Mitochondrial Apoptosis Pro-apoptotic_Bax_Bak->Mitochondrial_Apoptosis Bcl-2_Initor Bcl-2_Initor Bcl-2_Initor->Anti-apoptotic_Bcl2 inhibits IAP_Inhibitor IAP Inhibitor (Smac Mimetic) IAPs IAPs (e.g., XIAP) IAP_Inhibitor->IAPs inhibits Caspases Caspases IAPs->Caspases inhibit Apoptosis_Execution Apoptosis Caspases->Apoptosis_Execution

Caption: Comparative signaling pathways of this compound and known apoptosis inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Compound Treatment (e.g., this compound + Dox) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Harvest_Cells Harvest_Cells Incubation->Harvest_Cells Harvest Cells AnnexinV Annexin V/PI Staining Flow_Cytometry Flow Cytometry AnnexinV->Flow_Cytometry TUNEL TUNEL Assay Microscopy Fluorescence Microscopy TUNEL->Microscopy Caspase_Activity Caspase Activity Assay Plate_Reader Plate Reader Caspase_Activity->Plate_Reader Harvest_Cells->AnnexinV Harvest_Cells->TUNEL Harvest_Cells->Caspase_Activity

Caption: General experimental workflow for the assessment of apoptosis.

Conclusion

This compound represents a distinct and complementary approach to cancer therapy compared to traditional apoptosis inhibitors. While Bcl-2 and IAP inhibitors directly target the core apoptotic machinery to induce cell death, this compound acts as a sensitizer, enhancing the efficacy of conventional chemotherapeutics like doxorubicin by modulating drug metabolism. This comparative analysis underscores the diverse strategies available for manipulating apoptosis for therapeutic benefit and highlights the importance of understanding the specific molecular mechanisms of action to design rational combination therapies. The provided experimental protocols offer a robust framework for researchers to further investigate these and other novel apoptosis-modulating agents.

References

Unlocking Synergistic Efficacy: Hydroxy-PP-Me in Leukemia Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of leukemia treatment is continually evolving, with a pressing need for novel therapeutic strategies that can overcome resistance and enhance the efficacy of existing chemotherapeutic agents. In this context, the selective Carbonyl Reductase 1 (CBR1) inhibitor, Hydroxy-PP-Me, has emerged as a promising candidate. This guide provides a comprehensive comparison of the efficacy of this compound, particularly in its synergistic action with standard-of-care drugs, against various leukemia subtypes. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a thorough resource for the scientific community.

Synergistic Potential of this compound in Leukemia Therapy

This compound is a selective inhibitor of Carbonyl Reductase 1 (CBR1) with an IC50 of 759 nM.[1][2] CBR1 is an enzyme implicated in the metabolism of several chemotherapeutic drugs, including the widely used anthracycline, Daunorubicin. By inhibiting CBR1, this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents, offering a new avenue for combination therapies in leukemia.

Enhanced Efficacy with Daunorubicin and Arsenic Trioxide

Research has demonstrated that this compound significantly enhances the cell-killing effects of both Daunorubicin and Arsenic Trioxide (As₂O₃) in various leukemia cell lines.[1][3][4] This synergistic effect has been observed in human myeloid leukemia cell lines, including U937, K562, HL-60, and the acute promyelocytic leukemia (APL) cell line, NB4.

The mechanism behind this synergy involves the modulation of reactive oxygen species (ROS). This compound has been found to enhance As₂O₃-induced ROS production in U937 cells by activating NADPH oxidase. This increase in oxidative stress likely contributes to the enhanced apoptotic cell death observed in combination treatments.

In vivo studies using a nude mouse xenograft model with U937 cells have further validated these findings. The combination of this compound and As₂O₃ resulted in a significant inhibition of tumor growth compared to either agent alone, highlighting the clinical potential of this combination strategy.

Comparative Efficacy in Leukemia Subtypes

While much of the research on this compound has focused on myeloid leukemia, its efficacy in other leukemia subtypes is an area of active investigation. The following tables summarize the available quantitative data on the efficacy of this compound in combination with standard chemotherapies, alongside data for established combination therapies for comparison.

Table 1: In Vitro Efficacy of this compound in Combination Therapy

Leukemia SubtypeCell LineCombinationEffectSource
Acute Myeloid Leukemia (AML)U937This compound (20 µM) + As₂O₃ (4 µM)Significant increase in apoptotic cell death
Chronic Myeloid Leukemia (CML)K562This compound (20 µM) + As₂O₃ (4 µM)Significant increase in apoptotic cell death
Acute Promyelocytic Leukemia (APL)HL-60This compound (20 µM) + As₂O₃ (4 µM)Significant increase in apoptotic cell death
Acute Promyelocytic Leukemia (APL)NB4This compound (20 µM) + As₂O₃ (1 µM)Significant increase in apoptotic cell death
Lung Carcinoma (for reference)A549This compound (1-8 µM) + DaunorubicinEnhanced cell-killing effect

Table 2: Efficacy of Standard Combination Therapies in Leukemia

Leukemia SubtypeTherapyEfficacy MetricValueSource
Acute Myeloid Leukemia (AML)Daunorubicin + CytarabineComplete Remission (CR) Rate68% (after 2 cycles)
Acute Myeloid Leukemia (AML)Daunorubicin + Cytarabine + VenetoclaxComplete Remission (CR) Rate95% (after 2 cycles)
Acute Promyelocytic Leukemia (APL) - High RiskArsenic Trioxide (ATO) + All-Trans Retinoic Acid (ATRA)2-year Event-Free Survival (EFS)88%
Acute Promyelocytic Leukemia (APL) - High RiskATRA + Chemotherapy2-year Event-Free Survival (EFS)71%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound's efficacy.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed leukemia cells (e.g., U937, K562, HL-60, NB4) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL.

  • Treatment: Treat cells with varying concentrations of this compound, Daunorubicin, As₂O₃, or combinations thereof. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection by Western Blot

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as PARP and Caspase-3.

  • Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3 overnight at 4°C. Recommended antibody dilutions are typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of PARP and Caspase-3 indicates apoptosis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest the treated and control cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).

Synergistic_Mechanism cluster_chemo Chemotherapy cluster_cell Leukemia Cell Daunorubicin Daunorubicin Drug_Metabolism Drug_Metabolism Daunorubicin->Drug_Metabolism As2O3 As2O3 NADPH_Oxidase NADPH_Oxidase As2O3->NADPH_Oxidase CBR1 CBR1 CBR1->Drug_Metabolism mediates ROS ROS NADPH_Oxidase->ROS produces Apoptosis Apoptosis ROS->Apoptosis induces HydroxyPPMe This compound HydroxyPPMe->CBR1 inhibits HydroxyPPMe->NADPH_Oxidase activates

Synergistic mechanism of this compound.

Experimental_Workflow cluster_assays Efficacy Assessment start Start cell_culture Leukemia Cell Culture start->cell_culture treatment Treatment with This compound & Chemo cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt wb Western Blot (Apoptosis Markers) treatment->wb flow Flow Cytometry (Apoptosis Analysis) treatment->flow data_analysis Data Analysis mtt->data_analysis wb->data_analysis flow->data_analysis end End data_analysis->end

Experimental workflow for efficacy testing.

CBR1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Chemotherapy Chemotherapeutic Agents CBR1 CBR1 Chemotherapy->CBR1 ROS Reactive Oxygen Species (ROS) CBR1->ROS Regulates DrugMetabolites Inactive Drug Metabolites CBR1->DrugMetabolites Metabolizes BetaCatenin β-catenin ROS->BetaCatenin Upregulates Apoptosis Apoptosis ROS->Apoptosis Induces EMT Epithelial-Mesenchymal Transition (EMT) BetaCatenin->EMT Induces HydroxyPPMe This compound HydroxyPPMe->CBR1 Inhibits

CBR1 signaling pathway in cancer cells.

Conclusion

This compound demonstrates significant potential as a synergistic agent in the treatment of various leukemia subtypes, particularly in combination with Daunorubicin and Arsenic Trioxide. Its ability to inhibit CBR1 and modulate ROS production provides a strong rationale for its further investigation in preclinical and clinical settings. The comparative data presented in this guide underscore the promise of this novel therapeutic strategy. Further research is warranted to explore the full spectrum of this compound's efficacy across a broader range of leukemia subtypes and to optimize its clinical application in combination therapies.

References

Cross-Validation of Hydroxy-PP-Me Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental data available for (S)-2-hydroxy-3-oxo-3-(2,4,5-trihydroxyphenyl)propyl dihydrogen phosphate (Hydroxy-PP-Me), a selective inhibitor of Carbonyl Reductase 1 (CBR1). The focus is on its role as an adjuvant in chemotherapy, its mechanism of action, and a clear distinction from similarly named but functionally different compounds such as (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). This document is intended for researchers, scientists, and drug development professionals.

Comparative Performance Data

The primary application of this compound investigated in the literature is its capacity to enhance the efficacy of existing anticancer agents and mitigate their side effects. The data below summarizes its performance in combination therapies.

Table 1: In Vitro Efficacy of this compound in Combination Therapy
Cell LineCombination AgentThis compound ConcentrationOutcomeCitation
A549 (Lung Carcinoma)Daunorubicin1-8 µMEnhanced cell-killing effect.[1]
A549 (Lung Carcinoma)Serum Starvation6.3-25 µMInhibition of apoptosis.[1]
U937, K562, HL-60, NB4 (Myeloid Leukemia)Arsenic Trioxide (As₂O₃)20 µMSignificantly enhanced apoptotic cell death.[1]
U937 (Myeloid Leukemia)Arsenic Trioxide (As₂O₃)20 µMEnhanced ROS production.[1]
MDA-MB-157, MCF-7 (Breast Cancer)Doxorubicin (DOX)8 µMIncreased cell death compared to DOX alone.[2]
MDA-MB-157, MCF-7 (Breast Cancer)Doxorubicin (DOX)8 µMIncreased expression of cleaved PARP, caspase-7, and Bax.
Table 2: In Vivo Efficacy of this compound in Combination Therapy
Animal ModelCombination AgentThis compound DosageOutcomeCitation
Nude mouse with U937 xenograftArsenic Trioxide (As₂O₃)30 mg/kg (intraperitoneal)Significantly inhibited tumor growth and weight.
Implanted breast tumor miceDoxorubicin (DOX)Not specifiedMarkedly suppressed tumor growth compared to DOX alone.
Implanted breast tumor miceDoxorubicin (DOX)Not specifiedReduced DOX-induced cardiotoxicity, evidenced by decreased serum CPK levels and reduced DNA fragmentation in cardiac tissue.

Distinction from HMB-PP

It is critical to distinguish this compound from (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). While their names bear some resemblance, their biological functions are entirely different. HMB-PP is a potent phosphoantigen that activates a specific subset of human T cells (Vγ9/Vδ2 T cells), playing a role in the immune response to microbial infections. It is an intermediate in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis found in many microbes. In contrast, this compound functions as a specific enzyme inhibitor in human cells.

Table 3: Functional Comparison of this compound and HMB-PP
FeatureThis compoundHMB-PP
Primary Target Carbonyl Reductase 1 (CBR1)Vγ9/Vδ2 T-cell receptors (via Butyrophilin 3A1)
Mechanism of Action Enzyme InhibitionImmune cell activation
Biological Pathway Drug Metabolism (Anthracycline detoxification)Isoprenoid Biosynthesis (MEP Pathway) / Immune Surveillance
Primary Application Cancer chemotherapy adjuvantImmuno-oncology, infectious disease research
Effective Concentration Micromolar (µM) range for cellular effectsPicomolar to nanomolar (pM-nM) range for T-cell activation

Signaling Pathways and Mechanism of Action

This compound: Inhibition of CBR1 Pathway

Doxorubicin is a widely used anthracycline antibiotic for cancer therapy. However, its efficacy is limited by cardiotoxic side effects, largely attributed to its metabolic conversion to doxorubicinol (DOXol). This conversion is catalyzed by carbonyl reductase 1 (CBR1). This compound, with an IC₅₀ of 759 nM, selectively inhibits CBR1. By blocking this enzyme, this compound prevents the formation of cardiotoxic DOXol, thereby reducing heart damage. Simultaneously, this inhibition increases the intracellular concentration and efficacy of doxorubicin in tumor cells, leading to enhanced apoptosis and reduced tumor growth.

When combined with Arsenic Trioxide (As₂O₃), this compound enhances apoptosis by increasing the production of Reactive Oxygen Species (ROS) through the activation of NADPH oxidase.

Hydroxy_PP_Me_Pathway cluster_chemo Chemotherapy Agents cluster_cell Cellular Components cluster_effects Biological Effects DOX Doxorubicin CBR1 CBR1 Enzyme DOX->CBR1 Metabolized by Tumor_Apoptosis Tumor Cell Apoptosis DOX->Tumor_Apoptosis Induces As2O3 Arsenic Trioxide NADPH_Ox NADPH Oxidase As2O3->NADPH_Ox Activates DOXol Doxorubicinol (Cardiotoxic) CBR1->DOXol ROS ROS Production NADPH_Ox->ROS Cardiotoxicity Cardiotoxicity DOXol->Cardiotoxicity Induces ROS->Tumor_Apoptosis Induces HydroxyPPMe This compound HydroxyPPMe->CBR1 Inhibits (IC₅₀=759 nM) HydroxyPPMe->NADPH_Ox Enhances Activation

Caption: Mechanism of this compound in enhancing chemotherapy.

HMB-PP: Vγ9/Vδ2 T-Cell Activation Pathway (For Distinction)

HMB-PP, produced by microbes via the MEP pathway, is the most potent natural phosphoantigen known to activate human Vγ9/Vδ2 T cells. This activation is crucial for immune surveillance against infections and tumors. The process is mediated by Butyrophilin 3A1 (BTN3A1), a cell surface molecule that binds HMB-PP and undergoes a conformational change, triggering the T-cell response.

HMB_PP_Pathway cluster_source Source cluster_mediator Mediator cluster_effector Effector Cell cluster_response Immune Response Microbe Microbe (MEP Pathway) HMBPP HMB-PP Microbe->HMBPP Produces BTN3A1 BTN3A1 (on Antigen Presenting Cell) T_Cell Vγ9/Vδ2 T-Cell BTN3A1->T_Cell Presents to & Activates Activation T-Cell Activation, Proliferation, Cytokine Release T_Cell->Activation HMBPP->BTN3A1 Binds to

Caption: Simplified pathway of HMB-PP activating Vγ9/Vδ2 T-cells.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental results.

Cell Viability and Apoptosis Assays
  • Objective: To quantify the cytotoxic and apoptotic effects of this compound in combination with chemotherapeutic agents.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., A549, MDA-MB-157, MCF-7, U937) are cultured in appropriate media and conditions.

    • Treatment: Cells are treated with Doxorubicin or As₂O₃, with or without varying concentrations of this compound, for specific durations (e.g., 24-48 hours).

    • Cell Viability: Assessed using assays like CCK-8, which measures metabolic activity.

    • Apoptosis Analysis:

      • Western Blot: Protein lysates are analyzed for levels of apoptosis markers such as cleaved PARP, cleaved caspase-3, and caspase-7. Actin is used as a loading control.

      • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

      • Flow Cytometry: Used to measure the Sub-G1 population (indicative of apoptotic cells) and to quantify Reactive Oxygen Species (ROS) generation using dyes like dihydroethidium (DHE).

In Vivo Xenograft Studies
  • Objective: To evaluate the effect of this compound on tumor growth in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

    • Tumor Implantation: Human cancer cells (e.g., U937) are injected subcutaneously to establish xenograft tumors.

    • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, chemotherapeutic agent alone (e.g., As₂O₃), this compound alone, and combination therapy. Treatments are administered via appropriate routes (e.g., intraperitoneal injection) over a set period.

    • Monitoring: Tumor volume and mouse body weight are measured regularly.

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and analysis of apoptotic markers.

Cardiotoxicity Assessment
  • Objective: To determine if this compound can mitigate the cardiotoxicity associated with anthracyclines like Doxorubicin.

  • Methodology:

    • Animal Treatment: As in the xenograft study, mice are treated with Doxorubicin with or without this compound.

    • Serum Analysis: Blood samples are collected to measure the levels of serum creatine phosphokinase (CPK), a biomarker for cardiac muscle damage.

    • Histological Examination: Heart tissues are dissected, fixed, and stained with Hematoxylin and Eosin (H&E) to observe morphological changes and signs of cardiac injury.

    • DNA Fragmentation: TUNEL assays are performed on cardiac tissue sections to quantify apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_endpoint Endpoint Analysis Details cell_culture 1. Cell Culture (e.g., MCF-7, U937) treatment 2. Drug Treatment (e.g., DOX +/- this compound) cell_culture->treatment viability 3a. Viability Assay (CCK-8) treatment->viability apoptosis 3b. Apoptosis Analysis (Western Blot, TUNEL, Flow Cytometry) treatment->apoptosis xenograft 1. Tumor Xenograft (Nude Mice) animal_treatment 2. Treatment Regimen (e.g., 18 days) xenograft->animal_treatment monitoring 3. Monitor Tumor Growth & Body Weight animal_treatment->monitoring endpoint 4. Endpoint Analysis monitoring->endpoint tumor_analysis Tumor Excision (Weight, H&E Staining) endpoint->tumor_analysis cardiac_analysis Cardiac Tissue Analysis (H&E, TUNEL) endpoint->cardiac_analysis serum_analysis Serum Analysis (CPK) endpoint->serum_analysis

Caption: General experimental workflow for validating this compound.

References

In Vivo Therapeutic Potential of HMBPP: A Comparative Guide for Vγ9Vδ2 T Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the activation of Vγ9Vδ2 T cells presents a promising avenue for novel immunotherapies. This guide provides a comparative analysis of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) , a potent natural phosphoantigen, and Zoledronate , a clinically approved bisphosphonate that indirectly activates these powerful immune cells. This analysis is supported by experimental data and detailed methodologies to assist in the evaluation of their therapeutic potential.

Mechanism of Action: Direct vs. Indirect Activation

HMBPP, a metabolite produced by various bacteria and parasites, directly activates Vγ9Vδ2 T cells. It binds to the intracellular domain of Butyrophilin 3A1 (BTN3A1) on antigen-presenting cells (APCs), inducing a conformational change that is recognized by the Vγ9Vδ2 T cell receptor (TCR). This direct engagement leads to potent T cell activation and proliferation.[1][2]

In contrast, Zoledronate, a nitrogen-containing bisphosphonate, acts indirectly. It inhibits the farnesyl pyrophosphate synthase (FPPS) enzyme within the mevalonate pathway of APCs.[1] This inhibition leads to the intracellular accumulation of isopentenyl pyrophosphate (IPP), another phosphoantigen that, like HMBPP, binds to BTN3A1 and triggers Vγ9Vδ2 T cell activation.[1]

Comparative In Vivo Efficacy

In vivo studies, primarily in nonhuman primate models, have demonstrated the potent immunostimulatory effects of HMBPP. Co-administration of HMBPP with interleukin-2 (IL-2) leads to a massive and prolonged expansion of circulating Vγ9Vδ2 T cells.[3] This expansion has shown protective effects against various pathogens, including Mycobacterium tuberculosis and Yersinia pestis.

While direct in vivo comparative studies between HMBPP and Zoledronate are limited, ex vivo expansion data provides valuable insights into their relative potencies.

Table 1: Comparison of HMBPP and Zoledronate for Vγ9Vδ2 T Cell Expansion (Ex Vivo Data)

ParameterHMBPPZoledronateReference
Mechanism Direct BTN3A1 AgonistIndirect (FPPS Inhibition leading to IPP accumulation)
Potency (EC₅₀) ~0.39 nMMicromolar range (for indirect IPP accumulation)
Purity of Expanded Cells Often results in high-purity Vγ9Vδ2 T cell populationsCan be effective, purity may vary
Clinical Status Research/PreclinicalFDA-approved (for other indications)

Signaling Pathways and Experimental Workflows

The activation of Vγ9Vδ2 T cells by both HMBPP and Zoledronate (via IPP) converges on the BTN3A1 molecule. The subsequent signaling cascade involves the T cell receptor and downstream pathways leading to cytokine production, proliferation, and cytotoxic activity.

G Vγ9Vδ2 T Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Vγ9Vδ2 T Cell HMBPP HMBPP (Direct) BTN3A1_intra BTN3A1 (Intracellular) HMBPP->BTN3A1_intra binds Zoledronate Zoledronate (Indirect) FPPS FPPS Zoledronate->FPPS inhibits IPP IPP Accumulation IPP->BTN3A1_intra binds BTN3A1_extra BTN3A1 (Extracellular) BTN3A1_intra->BTN3A1_extra induces conformational change TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR recognized by Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytokines Cytokine Production (e.g., IFN-γ, TNF-α) Activation->Cytokines

Caption: Vγ9Vδ2 T cell activation by HMBPP and Zoledronate.

The following diagram illustrates a general workflow for the ex vivo expansion and evaluation of Vγ9Vδ2 T cells.

G Experimental Workflow for Vγ9Vδ2 T Cell Expansion PBMC Isolate PBMCs from Healthy Donor Blood Seeding Seed PBMCs in Culture Plates PBMC->Seeding Stimulation Stimulate with HMBPP or Zoledronate + IL-2 Seeding->Stimulation Culture Culture for 12-14 days Stimulation->Culture Harvest Harvest and Count Expanded Cells Culture->Harvest Analysis Analyze Purity and Phenotype (Flow Cytometry) Harvest->Analysis Functional Functional Assays (e.g., Cytotoxicity, Cytokine Release) Harvest->Functional

Caption: Generalized workflow for Vγ9Vδ2 T cell expansion.

Detailed Experimental Protocols

Protocol 1: Ex Vivo Expansion of Vγ9Vδ2 T Cells with HMBPP

This protocol is adapted from methods demonstrating robust expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

  • Stimulation: Add HMBPP to a final concentration of 50-200 nM. Add recombinant human IL-2 (rIL-2) to a final concentration of 100-200 IU/mL.

  • Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for 12-14 days.

  • Maintenance: Refresh the culture medium with fresh medium containing rIL-2 every 2-3 days.

  • Analysis: After the expansion period, harvest the cells and determine the percentage and absolute number of Vγ9Vδ2 T cells using flow cytometry.

Protocol 2: Ex Vivo Expansion of Vγ9Vδ2 T Cells with Zoledronate

This protocol is based on established methods for indirect Vγ9Vδ2 T cell activation.

  • PBMC Isolation: Isolate PBMCs as described in Protocol 1.

  • Cell Seeding: Seed PBMCs at a concentration of 1 x 10^6 cells/mL in a suitable culture medium.

  • Stimulation: Add Zoledronate to a final concentration of 1-5 µM. After 24 hours of incubation with Zoledronate, add rIL-2 to a final concentration of 100-200 IU/mL.

  • Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for 12-14 days.

  • Maintenance: Refresh the culture medium with fresh medium containing rIL-2 every 2-3 days.

  • Analysis: Harvest and analyze the expanded Vγ9Vδ2 T cells as described in Protocol 1.

Concluding Remarks

Both HMBPP and Zoledronate are effective for the activation and expansion of Vγ9Vδ2 T cells. HMBPP, as a direct and highly potent natural agonist, often leads to rapid and high-purity expansion, making it a valuable tool for research and preclinical development. Zoledronate, being an FDA-approved drug, offers a clinically translatable and cost-effective option for indirect stimulation. The choice between these agents will depend on the specific research objectives, scalability requirements, and regulatory pathways. Further in vivo comparative studies are warranted to fully elucidate their respective therapeutic potentials in various disease contexts.

References

A Comparative Benchmarking Guide to Hydroxy-PP-Me and Other Hydroxypiperidine-Based CBR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hydroxy-PP-Me with other hydroxypiperidine derivatives, focusing on their performance as Carbonyl Reductase 1 (CBR1) inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and cancer research endeavors.

Introduction to Hydroxypiperidine Derivatives as CBR1 Inhibitors

The 4-hydroxypiperidine scaffold is a key pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds. A significant application of these derivatives is the inhibition of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the chemoresistance of various cancers. CBR1 can reduce the efficacy of certain chemotherapeutic agents, such as anthracyclines (e.g., doxorubicin and daunorubicin), by converting them into less active metabolites. Therefore, inhibiting CBR1 is a promising strategy to enhance the therapeutic efficacy of these anticancer drugs.

This guide focuses on this compound, a selective CBR1 inhibitor, and compares its activity with other hydroxypiperidine derivatives that also target CBR1.

Performance Comparison of Hydroxypiperidine-Based CBR1 Inhibitors

The following table summarizes the quantitative data for this compound and other comparable hydroxypiperidine derivatives. The data highlights their potency as CBR1 inhibitors and their effects on cancer cells, particularly in combination with standard chemotherapeutic agents.

Derivative NameStructureTargetIC50 (CBR1)Key Findings in Combination TherapyReference
This compound 3-[4-(methylamino)-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-5-yl]phenolCBR1759 nM[1]- Enhances the cytotoxic effects of Daunorubicin in A549 lung cancer cells. - In combination with Arsenic Trioxide (As2O3), significantly enhances apoptotic cell death in human myeloid leukemia cell lines (U937, K562, HL-60, NB4).[1]
Hydroxy-PP Not explicitly defined in search results, but is the parent compound of this compound.CBR1, Fyn (cytoplasmic tyrosine kinase)0.78 µM (CBR1) 5 nM (Fyn)- Induces cell-specific morphological features distinct from known kinase inhibitors.[2]
Cinnamamide Derivative 1a (2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-oneCBR1Strong Inhibition (Specific IC50 not provided in abstracts)- Chemosensitizes A549 human lung cancer cell line towards Doxorubicin-induced viability reduction and apoptosis. - Alleviates menadione-induced viability reduction in H9c2 rat cardiomyoblast cell line.
Cinnamamide Derivative 1b (2E)-1-(4-hydroxypiperidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-oneCBR1Weaker inhibition compared to 1a- Similar but less pronounced effects compared to derivative 1a in combination with Doxorubicin.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G Mechanism of CBR1 Inhibition in Enhancing Chemotherapy cluster_0 Cancer Cell Chemo Chemotherapeutic Agent (e.g., Daunorubicin) CBR1 CBR1 Chemo->CBR1 Metabolized by Apoptosis Enhanced Apoptosis & Cell Death Chemo->Apoptosis Induces Metabolite Less Active Metabolite CBR1->Metabolite HydroxyPPMe This compound HydroxyPPMe->CBR1 Inhibits

Caption: Mechanism of this compound in enhancing chemotherapy efficacy.

G Experimental Workflow for Assessing Synergistic Effects cluster_workflow In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Culture (e.g., Leukemia cell lines) treatment Treatment Groups: 1. Control 2. This compound alone 3. Chemotherapy alone (e.g., As2O3) 4. Combination start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis analysis Data Analysis: - IC50 determination - Synergism analysis (CI) viability->analysis apoptosis->analysis xenograft Leukemia Xenograft Model (Nude Mice) invivo_treatment Treatment Groups: - Vehicle Control - As2O3 alone - this compound + As2O3 xenograft->invivo_treatment monitoring Tumor Growth Monitoring invivo_treatment->monitoring endpoint Endpoint Analysis: - Tumor weight - Apoptotic markers monitoring->endpoint

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Hydroxy-PP-Me

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

I. Pre-Disposal Risk Assessment

A thorough risk assessment is the first step in ensuring the safe handling and disposal of any laboratory chemical. The following table summarizes key considerations for Hydroxy-PP-Me based on its known properties and general principles of chemical safety.

ParameterAssessment for this compoundJustification & Recommended Actions
Physical State Solid (powder)Based on typical form of research-grade inhibitors. Handle in a manner that avoids dust generation (e.g., in a fume hood).
Chemical Reactivity Data not available. Assume it may be incompatible with strong oxidizing or reducing agents.Segregate from other chemical waste streams to prevent unknown reactions.[1]
Toxicity Potential Cytotoxicity. Used in cancer research to enhance the cytotoxic effects of other drugs.Handle with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. All contaminated materials should be treated as cytotoxic waste.[2][3][4][5]
Environmental Hazard Data not available.Assume the compound is hazardous to the environment and must not be disposed of down the drain or in regular trash.
Regulatory Status Likely regulated as hazardous or cytotoxic waste.Disposal must be handled by a licensed hazardous waste contractor in accordance with EPA (or equivalent) regulations.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound and its waste.

2. Waste Segregation:

  • Solid Waste: All materials contaminated with this compound, such as unused product, contaminated gloves, weigh boats, and absorbent paper, must be segregated as "cytotoxic waste."

  • Original Containers: Whenever possible, dispose of solid reagent chemicals in their original manufacturer's container. Do not deface the original label.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.

3. Waste Containment and Labeling:

  • Container: Use a dedicated, leak-proof container clearly labeled "Cytotoxic Waste" for all non-sharp solid waste. The container should have a secure, screw-on lid.

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste" and "Cytotoxic"

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of waste generation

    • The laboratory or room number of origin

    • The Principal Investigator's name and contact information

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Segregate the this compound waste from other incompatible waste streams, such as acids and bases.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup by a certified hazardous waste contractor.

  • Do not attempt to dispose of this chemical waste through regular trash or by washing it down the sink.

III. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.

Hydroxy_PP_Me_Disposal_Workflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe generate_waste Generate Waste (Unused chemical, contaminated items) ppe->generate_waste is_sharp Is the waste a sharp? generate_waste->is_sharp sharp_container Place in Cytotoxic Sharps Container is_sharp->sharp_container Yes solid_waste_container Place in Labeled Cytotoxic Solid Waste Container is_sharp->solid_waste_container No label_container Properly Label Container (Name, Date, PI, 'Cytotoxic') sharp_container->label_container solid_waste_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Hydroxy-PP-Me

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Hydroxy-PP-Me (CAS: 833481-77-9), a selective Carbonyl Reductase 1 (CBR1) inhibitor. Given its application in cancer research and its potent bioactivity, all personnel must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1]

Compound Information and Hazards

Known Properties:

PropertyValueSource
CAS Number 833481-77-9[1]
Molecular Formula C16H18N4OMedchemExpress
Molecular Weight 282.35 g/mol Sigma-Aldrich
Target CBR1[1]
Application Cancer Research (Leukemia)

Personal Protective Equipment (PPE)

A risk assessment should be conducted prior to handling. The following table outlines the recommended PPE for handling this compound in solid and solution forms.

PPE CategorySolid CompoundCompound in Solution (e.g., DMSO)
Hand Protection Double-gloving with nitrile gloves tested for chemotherapy drug resistance (ASTM D6978).Double-gloving with nitrile gloves tested for chemotherapy drug resistance (ASTM D6978).
Eye Protection Chemical safety goggles or a face shield.Chemical safety goggles and a face shield.
Body Protection Disposable, polyethylene-coated gown with tight-fitting cuffs.Disposable, polyethylene-coated gown with tight-fitting cuffs.
Respiratory For weighing and aliquoting solids, a NIOSH-approved N95 respirator or higher is required.Work should be performed in a certified chemical fume hood.

Operational Plan: Handling and Storage

Adherence to a strict operational workflow is essential to minimize risk.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_storage Storage prep_area Designate and Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve store_solid Store Solid at -20°C weigh->store_solid aliquot Aliquot for Experiments dissolve->aliquot store_solution Store Solution at -80°C aliquot->store_solution

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and materials before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling (Solid):

    • When handling the solid form, use a NIOSH-approved respirator to prevent inhalation.

    • Weigh the desired amount of the compound on a tared weigh boat inside the fume hood.

  • Handling (Solution):

    • Dissolve the solid compound in the appropriate solvent (e.g., DMSO) within the fume hood.

    • Prepare aliquots of the stock solution to minimize freeze-thaw cycles.

  • Storage:

    • Store the solid compound at -20°C for up to two years.

    • Stock solutions should be stored at -80°C for up to six months.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Disposal Workflow for this compound Contaminated Waste

G Disposal Workflow for this compound cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal collect_solid Collect Solid Waste (Gloves, Gowns, etc.) seal_solid Seal in Labeled Hazardous Waste Bag collect_solid->seal_solid collect_liquid Collect Liquid Waste (Unused Solutions) seal_liquid Seal in Labeled, Compatible Waste Container collect_liquid->seal_liquid contact_ehs Contact Environmental Health & Safety (EHS) seal_solid->contact_ehs seal_liquid->contact_ehs pickup Arrange for Professional Disposal contact_ehs->pickup

Caption: A procedural diagram for the safe disposal of waste contaminated with this compound.

Step-by-Step Disposal Protocol:
  • Solid Waste:

    • All disposable PPE (gloves, gowns, etc.) and materials (weigh boats, pipette tips) that have come into contact with this compound should be collected in a designated, labeled hazardous waste bag.

  • Liquid Waste:

    • Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Decontamination:

    • Wipe down all surfaces and equipment with an appropriate deactivating agent, followed by a thorough cleaning.

  • Final Disposal:

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain or in regular trash.

By following these guidelines, researchers can safely handle this compound and minimize the risks associated with this potent research compound. Always consult your institution's specific safety protocols and EHS office for additional guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.